(-)-Pellotine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H19NO3 |
|---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
(1R)-6,7-dimethoxy-1,2-dimethyl-3,4-dihydro-1H-isoquinolin-8-ol |
InChI |
InChI=1S/C13H19NO3/c1-8-11-9(5-6-14(8)2)7-10(16-3)13(17-4)12(11)15/h7-8,15H,5-6H2,1-4H3/t8-/m1/s1 |
InChI Key |
NKHMWHLJHODBEP-MRVPVSSYSA-N |
SMILES |
CC1C2=C(C(=C(C=C2CCN1C)OC)OC)O |
Isomeric SMILES |
C[C@@H]1C2=C(C(=C(C=C2CCN1C)OC)OC)O |
Canonical SMILES |
CC1C2=C(C(=C(C=C2CCN1C)OC)OC)O |
Synonyms |
pellotine |
Origin of Product |
United States |
Foundational & Exploratory
(-)-Pellotine: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Pellotine is a prominent tetrahydroisoquinoline alkaloid found within the Cactaceae family, particularly in the genus Lophophora. Historically, it has been recognized for its sedative-hypnotic properties and was once marketed for such purposes.[1][2] While its clinical use was eclipsed by the advent of synthetic barbiturates, recent interest in natural products for drug discovery has renewed scientific curiosity in pellotine (B1218421) and its derivatives. This technical guide provides an in-depth overview of the natural sources of this compound, its biosynthetic pathway, and the experimental methodologies used to study this fascinating alkaloid.
Natural Sources of this compound
This compound is primarily isolated from cacti of the genus Lophophora.[2] Its concentration varies significantly between different species and even between different parts of the same plant.
Distribution in Lophophora Species
Lophophora diffusa and Lophophora fricii are the most abundant natural sources of this compound, where it is the major alkaloid, constituting a significant portion of the total alkaloid content.[3][4] In contrast, the well-known peyote cactus, Lophophora williamsii, contains mescaline as its primary alkaloid, with this compound being the second most abundant.[2][5] Other species, such as Lophophora jourdaniana, have been reported to contain roughly equal amounts of mescaline and pellotine.[3]
Quantitative Analysis of this compound
The following table summarizes the quantitative data available for this compound content in various Lophophora species. It is important to note that alkaloid content can be influenced by factors such as the plant's age, growing conditions, and the time of year of harvesting.
| Species | Plant Part | Method of Analysis | Pellotine Content | Reference |
| Lophophora williamsii | Dried Buttons | Not Specified | 17% of total alkaloids | [5] |
| Lophophora williamsii | Not Specified | Oscillographic Polarography | Lower than mescaline | [3] |
| Lophophora diffusa | Not Specified | Not Specified | Major alkaloid (70-90% of total) | [3] |
| Lophophora fricii | Not Specified | Not Specified | Major alkaloid | [3] |
| Lophophora jourdaniana | Not Specified | Oscillographic Polarography | Equal to mescaline | [3] |
| Lophophora species | Living Plant | Not Specified | 0.7 - 1.5 mg/g | [4] |
Biosynthesis of this compound
The biosynthesis of this compound, like other simple tetrahydroisoquinoline alkaloids in cacti, originates from the amino acid L-tyrosine. The pathway involves a series of enzymatic reactions, including decarboxylation, hydroxylation, O-methylation, N-methylation, and a key cyclization step.
The proposed biosynthetic pathway begins with the conversion of L-tyrosine to dopamine. Dopamine then undergoes N-methylation to form N-methyldopamine. This intermediate then reacts with an acetaldehyde (B116499) equivalent in a Pictet-Spengler reaction to form the tetrahydroisoquinoline core. Subsequent O-methylations lead to the final product, this compound.
Key Enzymatic Steps:
-
Tyrosine/DOPA Decarboxylase: This enzyme catalyzes the decarboxylation of L-tyrosine and L-DOPA to produce tyramine (B21549) and dopamine, respectively. Genes for this enzyme have been identified in the transcriptome of Lophophora williamsii.[6][7]
-
Hydroxylases: Cytochrome P450 monooxygenases are likely involved in the hydroxylation of the aromatic ring.[6]
-
O-Methyltransferases (OMTs): These enzymes are responsible for the methylation of the hydroxyl groups on the aromatic ring, using S-adenosylmethionine (SAM) as a methyl group donor. Several OMTs have been identified in Lophophora williamsii.[6][7]
-
N-Methyltransferase (NMT): A crucial step in the pellotine pathway is the N-methylation of dopamine. An N-methyltransferase with broad substrate specificity has been identified in Lophophora williamsii, which is a likely candidate for this step.[8]
-
Pictet-Spenglerase: This enzyme catalyzes the key cyclization reaction between N-methyldopamine and an acetaldehyde equivalent to form the tetrahydroisoquinoline skeleton. While the enzyme class is known to be involved, the specific Pictet-Spenglerase responsible for this compound biosynthesis in Lophophora has not yet been definitively isolated and characterized.[9][10][11]
Experimental Protocols
General Alkaloid Extraction from Lophophora Species
This protocol provides a general method for the extraction of total alkaloids from Lophophora plant material, which can be the starting point for the isolation of this compound.
Materials:
-
Dried and powdered Lophophora plant material (e.g., buttons or whole plant)
-
Ethanol (B145695) (EtOH)
-
Chloroform (B151607) (CHCl₃)
-
Concentrated Ammonia (NH₄OH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Filter paper
-
Glassware (beakers, flasks, separatory funnel)
Procedure:
-
Macerate the dried and powdered plant material in ethanol at room temperature with stirring for 48 hours.
-
Filter the ethanol extract. Repeat the extraction process two more times with fresh ethanol.
-
Combine the ethanol extracts and evaporate the solvent in vacuo using a rotary evaporator to obtain an oily residue.
-
Dissolve the residue in water and adjust the pH to 9 with concentrated ammonia.
-
Extract the aqueous solution twice with chloroform and then once with a 3:1 mixture of chloroform and ethanol.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Filter the dried extract and evaporate the solvent to dryness to yield the total alkaloid fraction.
Isotopic Labeling Study for Biosynthetic Pathway Elucidation
This protocol outlines a general procedure for an isotopic labeling experiment to trace the incorporation of a labeled precursor, such as ¹⁴C-labeled tyrosine, into this compound.
Materials:
-
Live Lophophora plant
-
¹⁴C-labeled L-tyrosine
-
Syringe for injection
-
Apparatus for alkaloid extraction and purification (as described above)
-
Scintillation counter or other suitable radioactivity detector
-
Analytical instrumentation for pellotine identification and quantification (e.g., HPLC, LC-MS)
Procedure:
-
Prepare a solution of ¹⁴C-labeled L-tyrosine in sterile water.
-
Carefully inject the labeled precursor solution into the stem of the live Lophophora plant.
-
Allow the plant to metabolize the precursor for a designated period (e.g., several days to weeks).
-
Harvest the plant material and perform the total alkaloid extraction as described in the previous protocol.
-
Purify the this compound from the total alkaloid extract using chromatographic techniques (e.g., column chromatography followed by preparative HPLC).
-
Confirm the identity and purity of the isolated this compound using analytical methods.
-
Measure the radioactivity of the purified this compound sample using a scintillation counter.
-
The presence of radioactivity in the pellotine sample confirms the incorporation of the labeled tyrosine precursor, thus providing evidence for its role in the biosynthetic pathway.
Conclusion and Future Directions
This guide has provided a detailed overview of the natural sources and biosynthesis of this compound. The quantitative data highlights the rich abundance of this alkaloid in certain Lophophora species, making them viable sources for its isolation. The biosynthetic pathway, originating from L-tyrosine, is becoming increasingly understood through modern analytical and molecular biology techniques.
However, several areas warrant further investigation. The precise identification and characterization of all the enzymes involved in the biosynthetic pathway, particularly the Pictet-Spenglerase, will be crucial for a complete understanding and for potential biotechnological applications. Furthermore, the development of optimized and specific protocols for the large-scale isolation and purification of this compound will be essential for advancing pharmacological studies and potential therapeutic applications. Continued research into the chemistry and biology of this compound holds promise for the discovery of new lead compounds in drug development.
References
- 1. In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pellotine - Wikipedia [en.wikipedia.org]
- 3. [Estimation of mescaline and pellotine in Lophophora coulter plants (Cactaceae) by means of the oscillographic polarography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LOPHOPHORA: Mescaline and other peyote alkaloids - secondary metabolites in Lophophora - information on the peyote cactus et cetera [lophophora.blogspot.com]
- 5. troutsnotes.com [troutsnotes.com]
- 6. researchgate.net [researchgate.net]
- 7. De novo sequencing and analysis of Lophophora williamsii transcriptome, and searching for putative genes involved in mescaline biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pictet-Spenglerases in alkaloid biosynthesis: Future applications in biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pictet–Spengler reaction-based biosynthetic machinery in fungi - PMC [pmc.ncbi.nlm.nih.gov]
(-)-Pellotine chemical structure and stereochemistry
An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Pellotine For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a phenolic tetrahydroisoquinoline alkaloid found predominantly in cacti of the Lophophora genus, particularly Lophophora diffusa. Historically investigated for its sedative and hypnotic properties, it represents a molecule of interest for neurological and pharmacological research. This document provides a comprehensive technical overview of the chemical structure, stereochemistry, and relevant physicochemical and pharmacological data for this compound. It includes a summary of its synthesis and general protocols for its isolation and characterization.
Chemical Structure
Pellotine (B1218421) is a substituted tetrahydroisoquinoline. The core of the molecule is a bicyclic system consisting of a benzene (B151609) ring fused to a dihydropyridine (B1217469) ring. The systematic IUPAC name for pellotine is 1,2,3,4-tetrahydro-6,7-dimethoxy-1,2-dimethyl-8-isoquinolinol .
The key structural features are:
-
Tetrahydroisoquinoline Core: A bicyclic aromatic and aliphatic amine scaffold.
-
Substitution Pattern:
-
Two methoxy (B1213986) groups (-OCH₃) at positions C6 and C7.
-
A hydroxyl group (-OH) at position C8, rendering it phenolic.
-
A methyl group (-CH₃) at position C1.
-
An N-methyl group (-NCH₃) at position N2.
-
Stereochemistry and Absolute Configuration
The chemical structure of pellotine contains a single stereocenter at the C1 position, giving rise to two enantiomers: (+)-Pellotine and this compound.
-
Optical Activity: The prefixes (-) and (+) refer to the direction in which the molecule rotates plane-polarized light (levorotatory and dextrorotatory, respectively). This is an experimentally determined property.
-
Absolute Configuration: The absolute spatial arrangement of the atoms at the C1 stereocenter is described by the Cahn-Ingold-Prelog (CIP) priority rules, designated as either (R) or (S). There is no universal correlation between the sign of optical rotation (+/-) and the R/S designation.[1][2] However, for a specific pair of enantiomers, if one is (R) and dextrorotatory (+), the other must be (S) and levorotatory (-).
For pellotine, the (+)-enantiomer has been assigned the (1S) configuration. Based on the principle that enantiomers have equal and opposite optical rotations, the naturally occurring, levorotatory This compound is deduced to have the (1R) absolute configuration.
Visualization of this compound Structure
The following diagram illustrates the chemical structure of (1R)-(-)-Pellotine, with the stereochemistry at the C1 position explicitly shown.
Figure 1. Chemical structure of (1R)-(-)-Pellotine.
Data Presentation
Quantitative data for this compound is summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Systematic Name | (1R)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1,2-dimethyl-8-isoquinolinol | Deduced |
| Common Names | This compound, Peyotline, N-Methylanhalonidine | [3] |
| Molecular Formula | C₁₃H₁₉NO₃ | [3] |
| Molecular Weight | 237.30 g/mol | [3] |
| Melting Point | 110-113 °C | [3] |
| Appearance | Plates from petroleum ether | - |
Table 2: Spectroscopic Data (¹H and ¹³C NMR)
Detailed high-resolution ¹H and ¹³C NMR spectral data for pellotine are available in the supplementary information of the cited primary literature.[4][5] Based on the structure, the following signals are expected:
| Type | Expected ¹H Signals (ppm) | Expected ¹³C Signals (ppm) |
| Aromatic | 1H, singlet (H-5) | ~6 quaternary C, ~1 CH |
| Aliphatic (Ring) | Multiplets for CH₂ (C3, C4), Quartet for CH (C1) | ~2 CH₂, 1 CH |
| Methoxy | 2x 3H, singlets | ~2 CH₃ |
| Methyl | 3H, doublet (C1-Me), 3H, singlet (N-Me) | ~2 CH₃ |
| Hydroxyl | 1H, broad singlet | - |
Note: Precise chemical shifts (δ) and coupling constants (J) are solvent-dependent and should be referenced from the primary source for accurate analysis.
Table 3: Pharmacological Data
The pharmacological activity of racemic pellotine has been characterized, particularly at serotonin (B10506) (5-HT) receptors.[4]
| Target Receptor | Assay Type | Value |
| 5-HT₁D | Binding Affinity (Kᵢ) | 117 nM |
| 5-HT₆ | Binding Affinity (Kᵢ) | 170 nM |
| 5-HT₇ | Binding Affinity (Kᵢ) | 394 nM |
| 5-HT₆ | Functional Activity (EC₅₀) | 94 nM (Partial Agonist) |
| 5-HT₇ | Functional Activity (EC₅₀) | 291 nM (Inverse Agonist) |
Experimental Protocols
Synthesis of (±)-Pellotine
A modern synthesis of racemic pellotine has been reported based on earlier work by Takido et al. and Späth and Becke.[4][5] The synthesis is performed with racemic material as the compound is reported to undergo rapid racemization in both acidic and basic media.[4] A detailed, step-by-step protocol is available in the supplementary information of Poulie et al., 2023.[4][5] The overall workflow is summarized below.
Figure 2. Synthetic workflow for racemic pellotine.
Summary of Key Steps:
-
Reductive Amination: A commercially available ketone precursor undergoes reductive amination with 2,2-dimethoxyethylamine to form a secondary amine.
-
Ring Closure: The subsequent ring closure is achieved under acidic conditions, leading to the formation of the tetrahydroisoquinoline core with a benzylic alcohol.
-
Reduction: The benzylic alcohol is reduced using a silane (B1218182) reducing agent.
-
N-methylation: The final step involves the methylation of the secondary amine on the ring to yield pellotine.
General Protocol for Alkaloid Isolation from Lophophora
Pellotine is a major alkaloid in L. diffusa. A general acid-base extraction procedure can be employed for its isolation from dried plant material.
-
Pulverization: Thoroughly dry the plant material (peyote buttons) and grind it into a fine powder.
-
Defatting: Perform a preliminary extraction with a non-polar solvent like hexane (B92381) to remove fats and waxes. Discard the solvent.
-
Acid Extraction: Macerate or percolate the defatted plant material with an acidic aqueous solution (e.g., 5% acetic acid or dilute HCl). This protonates the basic alkaloids, rendering them soluble in the aqueous phase as salts.
-
Basification: Filter the acidic extract to remove solid plant matter. Add a base (e.g., ammonium (B1175870) hydroxide (B78521) or NaOH) to the filtrate until the pH is alkaline (pH 9-11). This deprotonates the alkaloid salts, converting them back to their free-base form.
-
Solvent Extraction: Extract the basified aqueous solution multiple times with a water-immiscible organic solvent (e.g., dichloromethane (B109758) or chloroform). The free-base alkaloids will partition into the organic layer.
-
Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent to yield a crude alkaloid mixture. This mixture can then be subjected to further purification by column chromatography (silica or alumina) to isolate pellotine from other alkaloids.
Protocol for Characterization by Optical Rotation
The stereochemical identity of this compound is confirmed by measuring its specific rotation using a polarimeter.
-
Sample Preparation: Prepare a solution of the purified pellotine enantiomer in a suitable solvent (e.g., chloroform (B151607) or ethanol) at a precisely known concentration (c), typically in g/mL.
-
Polarimeter Setup: Use a polarimeter equipped with a sodium lamp (D-line, λ = 589.6 nm). Calibrate the instrument with a blank solvent cell.[3]
-
Measurement: Fill a sample cell of a known path length (l), typically 1 decimeter (dm), with the pellotine solution. Place the cell in the polarimeter and measure the observed angle of rotation (α). A negative reading indicates levorotation (-).[3]
-
Calculation of Specific Rotation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c) The result is typically reported with the temperature and wavelength, e.g., [α]²⁵D. For this compound, the value will be negative.
Conclusion
This compound is a well-defined tetrahydroisoquinoline alkaloid with a single (1R) stereocenter. Its chemical structure, physicochemical properties, and pharmacological profile, particularly its activity at serotonin receptors, make it a valuable subject for continued research in drug development. The synthetic routes and isolation protocols are established, providing a solid foundation for obtaining material for further study. This guide serves as a centralized technical resource for professionals engaged in the study of this and related natural products.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 5.3 Optical Activity - Organic Chemistry | OpenStax [openstax.org]
- 3. In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
Isolating (-)-Pellotine from Lophophora diffusa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and characterization of (-)-Pellotine, the primary psychoactive alkaloid in the cactus Lophophora diffusa. This document outlines a detailed, multi-step protocol synthesized from established alkaloid extraction and purification methodologies, presents expected quantitative data in tabular format, and visualizes key processes through workflow and pathway diagrams.
Introduction
This compound is a tetrahydroisoquinoline alkaloid that constitutes the major alkaloidal component of Lophophora diffusa.[1][2] Unlike its more famous relative, mescaline, which is found in high concentrations in Lophophora williamsii, pellotine (B1218421) is known for its sedative and hypnotic properties rather than hallucinogenic effects.[3] Historically, pellotine was even marketed as a sedative.[3] Its primary mechanism of action is believed to involve the modulation of serotonergic receptors.[4] Specifically, it acts as an agonist at the 5-HT6 receptor and an inverse agonist at the 5-HT7 receptor.[1][4]
This guide details a robust laboratory-scale method for the isolation of this compound from dried L. diffusa plant material, employing acid-base extraction followed by chromatographic purification.
Experimental Protocols
The following protocols are a composite of established methods for the extraction and purification of alkaloids from plant sources.[5][6][7]
Plant Material Preparation
-
Obtain authenticated, dried Lophophora diffusa plant material (buttons).
-
Grind the dried plant material into a fine powder using a blender or a mill.
-
Store the powdered material in a desiccator to prevent moisture absorption prior to extraction.
Extraction of Crude Alkaloid Fraction
This protocol utilizes a classic acid-base extraction technique to selectively isolate alkaloidal compounds.
-
Defatting:
-
Place 100 g of powdered L. diffusa material into a large Erlenmeyer flask.
-
Add 500 mL of n-hexane and stir for 12 hours at room temperature to remove non-polar compounds such as fats and waxes.[5]
-
Filter the mixture through Whatman No. 1 filter paper, retaining the plant solids (marc).
-
Repeat the hexane (B92381) wash twice, discarding the hexane filtrate each time.
-
Air-dry the defatted marc completely.
-
-
Alkaloid Extraction (Acidic Methanol):
-
Transfer the defatted marc to a clean flask.
-
Add 1 L of methanol (B129727) acidified with 2% hydrochloric acid (HCl).[5][8]
-
Stir the mixture for 24 hours at room temperature.
-
Filter the mixture and collect the methanol extract.
-
Repeat the extraction process on the remaining plant material two more times with fresh acidified methanol.
-
Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude extract.
-
-
Acid-Base Liquid-Liquid Partitioning:
-
Dissolve the crude extract in 200 mL of 2% HCl.
-
Filter the acidic solution to remove any insoluble residue.
-
Transfer the filtrate to a separatory funnel and wash three times with 100 mL of dichloromethane (B109758) to remove neutral impurities. Discard the organic (dichloromethane) layers.[6]
-
Adjust the pH of the aqueous layer to 9-10 with concentrated ammonium (B1175870) hydroxide.[6]
-
Extract the now alkaline solution three times with 150 mL of dichloromethane. The free-base alkaloids will partition into the organic layer.
-
Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.
-
Purification of this compound
A two-step chromatographic process is employed for the purification of this compound from the crude alkaloid fraction.
-
Silica (B1680970) Gel Column Chromatography (Initial Purification):
-
Prepare a slurry of silica gel 60 (70-230 mesh) in dichloromethane.[5][9]
-
Pack a glass column with the slurry to create the stationary phase.
-
Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase.
-
Load the sample onto the head of the column.
-
Elute the column with a step-wise gradient of dichloromethane and methanol, starting with 100% dichloromethane and gradually increasing the polarity by adding methanol (e.g., 99:1, 98:2, 95:5 v/v).[6]
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing the major compound (pellotine).
-
Combine the pellotine-rich fractions and evaporate the solvent.
-
-
Preparative High-Performance Liquid Chromatography (Final Purification):
-
For high-purity this compound, the semi-purified fraction can be subjected to preparative HPLC.[10][11][12]
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or triethylamine (B128534) as a modifier to improve peak shape).
-
Detection: UV at 280 nm.
-
Inject the semi-purified sample and collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to yield pure this compound.
-
Data Presentation
The following tables summarize the expected quantitative and characterization data for the isolation of this compound.
Table 1: Quantitative Data for the Isolation of this compound from 100g of Dried L. diffusa
| Step | Product | Typical Yield (g) | Purity (Approx.) |
| Extraction | Crude Alkaloid Fraction | 1.5 - 2.5 | 60-70% |
| Column Chromatography | Semi-Purified Pellotine | 1.0 - 1.8 | ~95% |
| Preparative HPLC | Pure this compound | 0.8 - 1.5 | >99% |
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C13H19NO3 |
| Molecular Weight | 237.29 g/mol |
| Appearance | Colorless crystals |
| Melting Point | 110-113 °C[3] |
| 1H-NMR (400 MHz, CDCl3) | Expected shifts (δ, ppm): ~6.5 (1H, s, Ar-H), ~4.0 (1H, q, H-1), ~3.9 (3H, s, OCH3), ~3.8 (3H, s, OCH3), ~2.5 (3H, s, N-CH3), ~1.4 (3H, d, 1-CH3), 2.6-3.2 (4H, m, H-3, H-4) |
| 13C-NMR (101 MHz, CDCl3) | Expected shifts (δ, ppm): Aromatic/Phenolic C's (110-150), OCH3 (55-60), C-1 (~50), N-CH3 (~42), C-3/C-4 (25-50), 1-CH3 (~20) |
| Mass Spectrometry (ESI-MS) | m/z: 238.14 [M+H]+ |
Note: NMR data are predicted based on the known structure and general chemical shifts for tetrahydroisoquinoline alkaloids. Actual values should be confirmed experimentally.
Visualizations
Experimental Workflow
Caption: Proposed biosynthesis of this compound.
Pharmacological Signaling Pathway
Caption: Pellotine's modulation of serotonergic pathways.
References
- 1. In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pellotine - Wikipedia [en.wikipedia.org]
- 4. In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Research Progress on the Separation of Alkaloids from Chinese Medicines by Column Chromatography [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Historical Trajectory of (-)-Pellotine: A Technical Guide for Researchers
An In-depth Exploration of the Discovery, Pharmacological Assessment, and Evolving Understanding of a Pioneering Sedative Alkaloid.
Introduction
(-)-Pellotine, a tetrahydroisoquinoline alkaloid predominantly found in cacti of the Lophophora genus, holds a unique position in the annals of psychopharmacology.[1][2] Initially lauded for its hypnotic properties and brought to the precipice of mainstream medicine, its journey was ultimately curtailed by the advent of synthetic pharmaceuticals. This technical guide provides a comprehensive historical and scientific overview of this compound research, catering to researchers, scientists, and drug development professionals. We delve into its discovery, early clinical evaluations, and the modern re-examination of its pharmacological profile, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and research workflows.
Historical Context and Early Research
The story of this compound begins in the late 19th century, a period of burgeoning interest in the chemical constituents of medicinal plants. The peyote cactus, Lophophora williamsii, and its non-mescaline counterpart, Lophophora diffusa, were subjects of intense investigation.[1][3]
Discovery and Initial Isolation
In 1894, the German chemist Arthur Heffter was the first to isolate this compound in a pure crystalline form from what was likely Lophophora diffusa, which he initially referred to as Anhalonium williamsii.[1] Heffter's early work was significant as it distinguished the effects of different peyote alkaloids, noting that this compound did not produce the visionary effects associated with mescaline.[1]
Early Clinical Evaluation as a Hypnotic
Following its isolation, this compound was commercially manufactured and marketed as a sedative and hypnotic by the German pharmaceutical company Boehringer & Sohn.[1][4] This led to a series of clinical investigations in both Europe and the United States to assess its therapeutic potential.
Notable early studies were conducted by Jolly in 1896 and Hutchings in 1897, who administered pellotine (B1218421) to several hundred patients and reported on its sleep-inducing effects.[1] Heffter himself conducted self-experiments, noting a "marked sleep-inducing effect" at doses of 50-60 mg, characterized by sleepiness and a reluctance to engage in physical or mental activities.[1] Even at higher doses of up to 240 mg, Heffter experienced profound drowsiness without any hallucinatory phenomena.[1] Early clinical reports indicated that oral doses of 50-100 mg could induce sleep with an average duration of action of about two hours.[4] Importantly, these early studies reported a lack of habituation or withdrawal symptoms even after repeated administration.[4]
Decline in Use
Despite its promising start, the therapeutic use of this compound was short-lived. The primary reasons for its decline were twofold: the costly and labor-intensive process of extracting the alkaloid from the slow-growing Lophophora cacti and, more significantly, the introduction of inexpensive and highly effective synthetic barbiturates, such as Veronal (barbital) in 1904 and Luminal (phenobarbital) in 1911, by the Bayer company.[1][4] These synthetic alternatives rendered the natural product economically unviable, leading to its disappearance from the pharmaceutical market.[1]
Modern Pharmacological Re-evaluation
For nearly a century, research into the pharmacological properties of this compound lay dormant. However, recent advancements in analytical techniques and a renewed interest in natural products have led to a modern re-evaluation of its mechanism of action.
Receptor Binding Profile
Contemporary studies have revealed that this compound's effects are likely mediated through its interaction with the serotonergic system.[2][5] Radioligand binding assays have demonstrated that this compound exhibits a notable affinity for several serotonin (B10506) (5-HT) receptors.
| Receptor Subtype | K_i_ (nM) |
| 5-HT | 117 |
| 5-HT | 170 |
| 5-HT | 394 |
| 5-HT | Lower Affinity |
| 5-HT | Lower Affinity |
| 5-HT | Lower Affinity |
| Table 1: Binding Affinities (K_i) of this compound at Selected Serotonin Receptors. Data are from radioligand displacement assays.[5] |
Functional Activity
Functional assays have further elucidated the nature of this compound's interaction with these receptors. It acts as a partial agonist at the 5-HT6 receptor and an inverse agonist at the 5-HT7 receptor.[5][6][7]
| Receptor | Assay Type | Parameter | Value |
| 5-HT | cAMP Assay | EC | 94.3 nM |
| E | 32.3% (relative to 5-HT) | ||
| 5-HT | cAMP Assay | EC | 291 nM |
| E | -98.6% (Inverse Agonist) | ||
| Table 2: Functional Activity of this compound at 5-HT |
Pharmacokinetics and Metabolism
Recent in vitro and in vivo studies have provided insights into the metabolic fate of this compound. In mouse liver microsomes, it undergoes moderate metabolism, with approximately 65% of the compound remaining after 4 hours.[4][5] The primary metabolites identified are 7-desmethylpellotine and pellotine-N-oxide.[4][5] In contrast, this compound shows high stability in human liver microsomes and human plasma, with virtually no metabolism observed after 4 hours.[4][5] This suggests that the hypnotic effects are likely attributable to the parent compound rather than an active metabolite.[5]
| Matrix | Species | Observation |
| Liver Microsomes | Mouse | 65% remaining after 4 hours |
| Liver Microsomes | Human | Virtually no metabolism after 4 hours |
| Plasma | Human | High stability |
| Table 3: In Vitro Metabolic Stability of this compound.[4][5] |
Experimental Protocols
Historical Methods
Early Isolation of this compound (General Method, circa late 19th Century): Detailed, step-by-step protocols from the original isolations by Heffter are not readily available in modern literature. However, based on the chemical knowledge of the time, a general acid-base extraction procedure would have been employed.
-
Maceration: Dried and powdered plant material from Lophophora species was macerated in an acidic aqueous solution (e.g., dilute hydrochloric or sulfuric acid) to protonate the alkaloids and render them water-soluble.
-
Filtration: The mixture was filtered to remove solid plant debris.
-
Basification: The acidic extract was made alkaline by the addition of a base (e.g., sodium carbonate or ammonia) to deprotonate the alkaloids, making them insoluble in water but soluble in organic solvents.
-
Solvent Extraction: The basified aqueous solution was repeatedly extracted with an immiscible organic solvent (e.g., ether or chloroform).
-
Solvent Evaporation: The organic solvent containing the crude alkaloid mixture was evaporated to dryness.
-
Crystallization: The crude pellotine was then purified through repeated crystallization from a suitable solvent to yield the pure crystalline alkaloid.
Early Pharmacological Evaluation of Hypnotic Effects (General Method, circa late 19th/early 20th Century): The early clinical assessments of this compound's hypnotic effects were primarily based on observational methods.
-
Subject Selection: Patients suffering from insomnia or conditions requiring sedation were selected for the studies.
-
Dosage and Administration: Pellotine, typically as a salt (e.g., pellotine hydrochloride), was administered orally in doses ranging from 50 to 100 mg.[4]
-
Observation: The primary endpoints were observational and included:
-
Latency to Sleep Onset: The time taken for the patient to fall asleep after drug administration was recorded.
-
Duration of Sleep: The length of time the patient remained asleep was noted.
-
Quality of Sleep: Subjective reports from the patients and observations from the clinical staff on the perceived depth and restfulness of sleep were documented.
-
Side Effects: Any adverse effects, such as dizziness or nausea, were recorded.[2]
-
-
Self-Experimentation: Early researchers, including Arthur Heffter, also ingested the substance themselves and documented the subjective effects on their state of wakefulness and mental and physical activity.[1]
Modern Methods
Synthesis of Racemic Pellotine (Modified from Takido et al.): A modern and optimized synthesis of racemic pellotine has been described, facilitating its production on a gram scale.[5]
-
Reductive Amination: A two-step Bobbitt reaction is initiated with a reductive amination between a commercially available ketone precursor and 2,2-dimethoxyethylamine to quantitatively yield the corresponding benzylamine.
-
Ring Closure: The subsequent ring closure is achieved under acidic conditions, leading to a benzylic alcohol intermediate in good yield.
-
N-methylation: The secondary amine is then N-methylated.
-
Reduction: The benzylic alcohol is reduced using triethylsilane in the presence of trifluoroacetic acid, a modification that significantly shortens the reaction time compared to the original palladium-catalyzed reduction.
Radioligand Binding Assays: To determine the binding affinity of this compound for various receptors, competitive binding assays are performed.
-
Preparation: Cell membranes expressing the target receptor and a specific radioligand for that receptor are prepared.
-
Incubation: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC
ngcontent-ng-c4139270029="" class="ng-star-inserted">50) is determined. The IC50value is then converted to a binding affinity constant (K_i) using the Cheng-Prusoff equation.
cAMP Functional Assays: To determine the functional activity of this compound at Gs- or Gi-coupled receptors, cAMP accumulation or inhibition assays are conducted.
-
Cell Culture: Cells expressing the receptor of interest (e.g., 5-HT
6or 5-HT7) are cultured. -
Incubation: The cells are incubated with varying concentrations of this compound. For agonist testing, the effect on basal cAMP levels is measured. For antagonist/inverse agonist testing, the effect on agonist-stimulated cAMP levels is measured.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is determined using a suitable detection method, such as a competitive immunoassay with a fluorescent or luminescent reporter.
-
Data Analysis: Dose-response curves are generated to determine the EC
50(for agonists) or IC50(for antagonists/inverse agonists) and the Emax(maximum effect).
Signaling Pathways and Experimental Workflows
The hypnotic and sedative effects of this compound are believed to be mediated through its interaction with specific serotonin receptors. The following diagrams illustrate the known signaling pathways for the 5-HT1D, 5-HT6, and 5-HT7 receptors, as well as a generalized experimental workflow for the pharmacological evaluation of this compound.
A generalized workflow for the research and development of this compound.
Simplified signaling cascade of the 5-HT1D receptor.
References
- 1. heffter.org [heffter.org]
- 2. Pellotine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. research.regionh.dk [research.regionh.dk]
(-)-Pellotine: A Technical Guide to its Pharmacology and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Pellotine, a tetrahydroisoquinoline alkaloid found in cacti of the Lophophora genus, has garnered scientific interest for its sedative and hypnotic properties. Historically used in traditional medicine, recent pharmacological investigations have begun to elucidate its mechanism of action at the molecular level. This technical guide provides an in-depth overview of the current understanding of this compound's pharmacology, focusing on its receptor binding profile, functional activity, and in vivo effects. Quantitative data from key studies are summarized in structured tables for clarity and comparative analysis. Detailed experimental protocols for the principal assays are provided to facilitate reproducibility and further investigation. Additionally, signaling pathways and experimental workflows are visualized using diagrams to offer a clear conceptual framework of its molecular interactions and the methods used to study them. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and neuroscience.
Introduction
This compound is a prominent alkaloid in Lophophora diffusa and the second most abundant in Lophophora williamsii (peyote).[1] Unlike the well-known hallucinogen mescaline from the same plant, this compound does not produce psychotomimetic effects. Instead, it is reported to have calming and sedative properties, historically leading to its use as a hypnotic agent.[2] Modern research has focused on its interaction with the serotonergic system to explain these effects. This guide synthesizes the current knowledge on the pharmacology of this compound.
Receptor Binding Profile
This compound exhibits a notable affinity for several serotonin (B10506) (5-HT) receptors, with particular potency at the 5-HT1D, 5-HT6, and 5-HT7 subtypes.[1] Its binding to other neurotransmitter systems, including adrenergic and muscarinic receptors, has also been investigated, revealing a degree of selectivity for the serotonergic system.[1]
Table 1: Radioligand Displacement Data for this compound
| Receptor Family | Receptor Subtype | % Inhibition at 10 µM this compound |
| Serotonin | 5-HT1A | 77.8 |
| 5-HT1B | 86.8 | |
| 5-HT1D | >90 | |
| 5-HT1E | 76 | |
| 5-HT2A | 77.2 | |
| 5-HT2B | 85.3 | |
| 5-HT2C | 77.2 | |
| 5-HT5A | 71.9 | |
| 5-HT6 | >90 | |
| 5-HT7 | >90 | |
| Adrenergic | α1B | 52.6 |
| α2A | 66.0 | |
| α2B | >50 | |
| α2C | >50 | |
| Muscarinic | M4 | >50 |
Data sourced from Poulie et al., 2023.[1]
Table 2: Binding Affinities (Ki) of this compound at Selected Serotonin Receptors
| Receptor Subtype | Ki (nM) | pKi ± SEM |
| 5-HT1D | 117 | 6.93 ± 0.05 |
| 5-HT6 | 170 | 6.77 ± 0.06 |
| 5-HT7 | 394 | 6.40 ± 0.04 |
| 5-HT1B | - | - |
| 5-HT1E | - | - |
| 5-HT2B | - | - |
Data represents the mean of at least three independent experiments. Sourced from Poulie et al., 2023.[1]
Mechanism of Action and Functional Activity
The functional consequences of this compound binding have been characterized at specific serotonin receptors, revealing a nuanced mechanism of action that includes both agonism and inverse agonism. These activities likely contribute to its observed hypnotic effects.
Serotonergic System
At the 5-HT6 receptor, this compound acts as a partial agonist, stimulating a fraction of the receptor's maximal response.[1] In contrast, it demonstrates inverse agonism at the 5-HT7 receptor, reducing the constitutive activity of the receptor.[1][3] This dual action on two different 5-HT receptors involved in sleep-wake regulation is a key aspect of its pharmacological profile.
Table 3: Functional Activity of this compound at 5-HT6 and 5-HT7 Receptors
| Receptor Subtype | Assay Type | Parameter | Value |
| 5-HT6 | cAMP | EC50 | 94.3 nM |
| Emax | 32.3% (relative to 5-HT) | ||
| 5-HT7 | cAMP | EC50 | 291 nM |
| Emax | -98.6% |
Data sourced from Poulie et al., 2023.[1]
In Vivo Pharmacology
In vivo studies in rodent models have corroborated the hypnotic effects of this compound. Administration of the compound leads to a dose-dependent decrease in locomotor activity, an inhibition of REM sleep, and an increase in sleep fragmentation.[1] These findings are consistent with the sedative properties reported in humans and are likely mediated by its interactions with the serotonergic system.
Experimental Protocols
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for various G-protein coupled receptors.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal brain tissue.
-
Assay Buffer: A suitable buffer (e.g., 50 mM TRIS-HCl, pH 7.4) is used for the binding reaction.
-
Competition Binding: A fixed concentration of a specific radioligand for the receptor is incubated with increasing concentrations of this compound.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assays
-
Objective: To determine the functional activity (EC50 and Emax) of this compound at Gs- or Gi-coupled receptors.
-
Methodology:
-
Cell Culture: Cells stably expressing the receptor of interest (e.g., 5-HT6 or 5-HT7) are cultured to an appropriate density.
-
Compound Treatment: Cells are treated with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Incubation: Cells are incubated for a specific time to allow for changes in intracellular cAMP levels.
-
Cell Lysis: The cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: The concentration-response curve is plotted, and the EC50 (concentration producing 50% of the maximal response) and Emax (maximal response) are determined using non-linear regression.
-
In Vivo Locomotor Activity
-
Objective: To assess the effect of this compound on spontaneous locomotor activity in mice.
-
Methodology:
-
Animal Acclimation: Mice are acclimated to the testing room for at least 60 minutes before the experiment.
-
Compound Administration: this compound or vehicle is administered to the mice via a specific route (e.g., intraperitoneal injection).
-
Open Field Arena: Immediately after injection, each mouse is placed in the center of an open field arena equipped with infrared beams to detect movement.
-
Data Acquisition: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration (e.g., 60 minutes).
-
Data Analysis: The total activity is quantified and compared between the treatment and vehicle groups.
-
In Vivo Sleep Analysis (EEG/EMG)
-
Objective: To determine the effects of this compound on sleep architecture in mice.
-
Methodology:
-
Surgical Implantation: Mice are surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) recording and allowed to recover.
-
Baseline Recording: Baseline sleep patterns are recorded for at least 24 hours before drug administration.
-
Compound Administration: this compound or vehicle is administered at a specific time (e.g., at the beginning of the light or dark cycle).
-
EEG/EMG Recording: EEG and EMG signals are continuously recorded for at least 24 hours post-administration.
-
Sleep Scoring: The recorded data is scored into different sleep stages (Wake, NREM, REM) based on the EEG and EMG characteristics.
-
Data Analysis: The duration and fragmentation of each sleep stage are quantified and compared between the treatment and baseline/vehicle conditions.
-
References
(-)-Pellotine: A Technical Guide on its Effects on the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Pellotine, a tetrahydroisoquinoline alkaloid found in several species of the Lophophora cactus, has historically been recognized for its sedative and hypnotic properties.[1] Recent investigations into its pharmacological profile have revealed a complex interaction with the central nervous system (CNS), primarily mediated by its activity at serotonergic receptors. This technical guide provides a comprehensive overview of the current understanding of this compound's CNS effects, detailing its receptor binding affinity, functional activity, and the downstream signaling pathways it modulates. Furthermore, this document outlines the experimental methodologies employed in these investigations and presents quantitative data in a structured format to facilitate analysis and future research. Evidence demonstrates that this compound readily crosses the blood-brain barrier and that the parent compound, rather than a metabolite, is responsible for its pharmacological effects.[2][3] Its unique profile as a partial agonist at 5-HT₆ receptors and an inverse agonist at 5-HT₇ receptors suggests potential therapeutic applications for sleep and cognitive disorders.
Receptor Binding and Functional Activity
This compound exhibits a notable affinity and selectivity for several serotonin (B10506) (5-HT) receptors, with additional activity observed at certain adrenergic and muscarinic receptors at higher concentrations.[2]
Serotonergic System
Radioligand displacement assays have demonstrated that this compound binds to a range of 5-HT receptors with varying affinities.[2] Its most significant interactions are with the 5-HT₁D, 5-HT₆, and 5-HT₇ receptors, where it displays nanomolar binding affinities.[2][3]
Table 1: Binding Affinities (Kᵢ) of this compound at Human Serotonin (5-HT) Receptors
| Receptor | Kᵢ (nM) |
| 5-HT₁D | 117 |
| 5-HT₆ | 170 |
| 5-HT₇ | 394 |
| 5-HT₁B | >1000 |
| 5-HT₁E | >1000 |
| 5-HT₂B | >1000 |
| Data sourced from Poulie et al. (2023)[2] |
Functional assays reveal a nuanced mechanism of action at the 5-HT₆ and 5-HT₇ receptors. This compound acts as a partial agonist at the 5-HT₆ receptor and a potent inverse agonist at the 5-HT₇ receptor.[2][4]
Table 2: Functional Activity of this compound at Human 5-HT₆ and 5-HT₇ Receptors
| Receptor | Assay Type | Parameter | Value |
| 5-HT₆ | cAMP | EC₅₀ | 94.3 nM |
| Eₘₐₓ | 32.3% (relative to 5-HT) | ||
| 5-HT₇ | cAMP | EC₅₀ | 291 nM |
| Eₘₐₓ | -98.6% | ||
| Data sourced from Poulie et al. (2023)[2] |
Adrenergic and Muscarinic Systems
A broad panel screening using radioligand displacement assays indicated that at a concentration of 10 μM, this compound causes over 50% inhibition of radioligand binding at several adrenergic and muscarinic receptor subtypes.[2]
Table 3: Broad Panel Screening of this compound at Adrenergic and Muscarinic Receptors
| Receptor | Percent Inhibition at 10 μM |
| Adrenergic α₁B | 52.6 |
| Adrenergic α₂A | 66.0 |
| Adrenergic α₂B | >50 |
| Adrenergic α₂C | >50 |
| Muscarinic M₄ | >50 |
| Data sourced from Poulie et al. (2023)[2] |
Signaling Pathways
The functional activity of this compound at 5-HT₆ and 5-HT₇ receptors initiates distinct intracellular signaling cascades.
5-HT₆ Receptor Signaling
As a partial agonist, this compound activates the canonical Gαs-protein-coupled pathway, leading to the stimulation of adenylyl cyclase (AC) and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2][5] Beyond this primary pathway, 5-HT₆ receptor activation is also known to engage other signaling molecules, including Fyn, Jab1, mTOR, and Cdk5, which can influence neuronal structure and function.[6][7]
5-HT₇ Receptor Signaling
As an inverse agonist, this compound reduces the basal activity of the 5-HT₇ receptor, which is constitutively active.[2][8] This leads to a decrease in adenylyl cyclase activity and lower intracellular cAMP levels. The 5-HT₇ receptor is also coupled to Gα₁₂, which activates Rho GTPases, influencing neurite outgrowth and neuronal morphology.[8][9] Inverse agonism by this compound would be expected to attenuate these pathways.
In Vivo CNS Effects
Animal models have been instrumental in characterizing the physiological and behavioral consequences of this compound's interactions with the CNS.
CNS Penetration
Desorption Electrospray Ionization–Mass Spectrometry Imaging (DESI-MSI) has confirmed that this compound readily enters the CNS in rodents.[2] Following intraperitoneal administration, the compound is detected in the brain and spinal cord within 30 minutes. After 4 hours, the concentration in the CNS is no longer detectable, which aligns with its reported short duration of action.[2]
Behavioral Effects in Mice
In vivo studies in mice have demonstrated dose-dependent effects on locomotion and sleep architecture.
Table 4: In Vivo Behavioral Effects of this compound in Mice
| Effect | Dose Range (mg/kg, i.p.) | Observation |
| Locomotion | 10 - 40 | Dose-dependent decrease in locomotor activity. |
| Sleep | 10 - 40 | Inhibition of REM sleep and promotion of sleep fragmentation. |
| Data sourced from Poulie et al. (2023)[2] |
These hypnotic and sedative effects are consistent with historical reports of this compound's use in humans.[1][10] The observed sleep fragmentation may be a complex consequence of its mixed agonist/inverse agonist profile at different serotonin receptors involved in sleep-wake cycle regulation.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the CNS effects of this compound.
Radioligand Displacement Binding Assay
This assay is used to determine the binding affinity of a test compound for a specific receptor.
-
Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for various CNS receptors.
-
General Procedure:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates.[11]
-
Assay Setup: In a multi-well plate, membranes are incubated with a fixed concentration of a specific radioligand (a radioactively labeled drug known to bind to the receptor) and varying concentrations of the unlabeled test compound (this compound).[11]
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through a glass fiber filter.[11]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
GloSensor™ cAMP Functional Assay
This live-cell, bioluminescence-based assay measures changes in intracellular cAMP levels in response to GPCR activation.
-
Objective: To determine the functional activity (agonism, inverse agonism) and potency (EC₅₀) of this compound at Gs or Gi-coupled receptors.
-
General Procedure:
-
Cell Preparation: Cells stably or transiently expressing the receptor of interest and the GloSensor™ cAMP biosensor are plated in a multi-well plate.[12]
-
Reagent Equilibration: Cells are pre-incubated with the GloSensor™ cAMP Reagent, which contains a substrate for the biosensor.[12][13]
-
Compound Addition: Varying concentrations of this compound are added to the cells.
-
Luminescence Measurement: The plate is read on a luminometer. Binding of cAMP to the biosensor induces a conformational change, leading to an increase in light output.[12] For inverse agonists, a decrease from the basal luminescence signal is measured.
-
Data Analysis: Luminescence data is plotted against the compound concentration to generate a dose-response curve, from which the EC₅₀ and Eₘₐₓ are determined.
-
References
- 1. Luciferase-based GloSensor™ cAMP assay: Temperature optimization and application to cell-based kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GloSensor™ cAMP Assay Protocol [promega.com]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo microdialysis for sample collection. [bio-protocol.org]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. promega.com [promega.com]
- 13. GloSensor™ Technology [worldwide.promega.com]
A Technical Guide to the Dichotomous Pharmacology of Peyote Alkaloids: Sedative vs. Hallucinogenic Effects
Abstract: The peyote cactus (Lophophora williamsii) is a complex botanical specimen containing over 60 distinct alkaloids, each with unique pharmacological properties.[1] While renowned for the hallucinogenic effects of its principal alkaloid, mescaline, a significant portion of its chemical constituents, particularly the tetrahydroisoquinoline alkaloids, exhibit sedative properties. This technical guide provides an in-depth analysis of the contrasting sedative and hallucinogenic effects of peyote's primary alkaloids. We will delineate the molecular mechanisms, present comparative quantitative data, and detail the experimental protocols used to characterize these opposing actions. The primary hallucinogenic activity is mediated by mescaline's agonism at the serotonin (B10506) 5-HT2A receptor, while sedative effects are largely attributed to alkaloids like pellotine (B1218421) and anhalonidine, which modulate other serotonergic receptors, such as 5-HT6 and 5-HT7.[2][3][4] This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the intricate pharmacology of these natural compounds.
Hallucinogenic Properties of Mescaline
Mescaline, a phenethylamine, is unequivocally identified as the primary psychoactive component responsible for the profound hallucinogenic experiences associated with peyote consumption.[2][5][6] Its effects are comparable to other classic psychedelics like LSD and psilocybin, though it is noted to be significantly less potent.[7][8]
Primary Mechanism of Action
The hallucinogenic effects of mescaline are predominantly mediated through its action as a partial agonist at the serotonin 5-HT2A receptor.[6][9][[“]] This receptor is a G protein-coupled receptor (GPCR) widely expressed in the cerebral cortex and other key brain regions involved in perception and cognition.[2][7] Mescaline's binding to the 5-HT2A receptor initiates a cascade of intracellular signaling events that alter neuronal activity, leading to the characteristic visual and sensory distortions, altered thought processes, and changes in the perception of self and time.[2][7][11]
Signaling Pathway
Activation of the 5-HT2A receptor by mescaline engages the Gq/11 protein pathway.[[“]] This, in turn, activates the enzyme phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca2+).[2][[“]][12] The subsequent rise in intracellular Ca2+ and the action of DAG activate protein kinase C (PKC) and other downstream effectors, ultimately leading to increased neuronal excitability and the profound psychedelic state.[[“]]
Pharmacodynamic Data
Mescaline exhibits a specific binding profile, with its primary hallucinogenic activity linked to the 5-HT2A receptor. It also binds to other serotonin, dopamine, and adrenergic receptors, though with lower affinity.[2][9]
| Parameter | Receptor | Value | Reference |
| Binding Affinity (Ki) | 5-HT2A | 6.3 µM | [2][14] |
| Functional Potency (EC50) | 5-HT2A | ~10,000 nM | [11] |
| Effective Human Dose | N/A | 300 - 500 mg | [11] |
| Subjective Peak Effects | N/A | 2 - 4 hours post-ingestion | [2][11] |
| Duration of Action | N/A | 10 - 12 hours | [7][15] |
Sedative Properties of Tetrahydroisoquinoline Alkaloids
In stark contrast to mescaline, several tetrahydroisoquinoline (THIQ) alkaloids present in peyote demonstrate sedative, rather than psychoactive, properties.[16] The most significant of these are pellotine and anhalonidine.
Pellotine
Pellotine is the second most abundant alkaloid in Lophophora williamsii and the most abundant in other Lophophora species.[7][15] Historical accounts and modern research confirm its sedative and hypnotic effects.[2][4] It was even briefly marketed as a sleep aid by Boehringer und Sohn before the advent of synthetic barbiturates.[2][7] Studies in humans have shown that doses of 20-65 mg can induce sleep.[2] Pellotine's mechanism is distinct from mescaline and is not associated with hallucinogenic activity.[3][16]
Recent research has identified pellotine as a selective ligand for several serotonin receptors, acting as a weak partial agonist at the 5-HT6 receptor and a potent inverse agonist at the 5-HT7 receptor.[3][4] These interactions are believed to mediate its sleep-promoting and locomotion-reducing effects.[3][4]
Anhalonidine
Anhalonidine also produces a calming or sedative effect in humans at doses of 100-250 mg, though it is roughly one-fourth as potent as pellotine.[17][18] Like pellotine, it does not induce hallucinogenic effects.[17] Its primary mechanism of action has been identified as potent inverse agonism at the serotonin 5-HT7 receptor.[17][19]
Pharmacodynamic Data for Sedative Alkaloids
The sedative alkaloids have a distinct pharmacological profile centered on different serotonergic receptors than mescaline.
| Alkaloid | Primary Effect | Effective Human Dose | Key Receptor Interactions | Functional Data (EC50 / Emax) | Reference |
| Pellotine | Sedative, Hypnotic | 50 - 100 mg (p.o.) | 5-HT6 (Partial Agonist), 5-HT7 (Inverse Agonist), 5-HT1D (Ligand) | 5-HT6: 94 nM / 32% 5-HT7: 291 nM / -98.6% | [3][4][18] |
| Anhalonidine | Sedative | 100 - 250 mg (p.o.) | 5-HT7 (Inverse Agonist) | Potent inverse agonist | [4][17][18] |
Detailed Experimental Protocols
The characterization of peyote alkaloids requires specific in vitro and in vivo methodologies.
Protocol: In Vitro Receptor Binding and Functional Assays
To determine the binding affinity and functional activity of alkaloids at specific receptors, radioligand displacement assays and cellular functional assays are employed.
-
Cell Culture & Membrane Preparation: Human Embryonic Kidney (HEK293) cells are transiently transfected with DNA encoding the human receptor of interest (e.g., 5-HT7). After incubation, cells are harvested, and cell membranes are prepared via centrifugation and homogenization.
-
Radioligand Binding Assay (Affinity): Membranes are incubated with a specific radioligand (e.g., [3H]LSD for serotonin receptors) and varying concentrations of the test compound (e.g., pellotine). Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
-
Filtration and Scintillation Counting: The reaction is terminated by rapid filtration through glass fiber filters, trapping the membranes. The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is calculated. This is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Functional Assay (Activity): Transfected cells are loaded with a fluorescent indicator dye sensitive to secondary messengers (e.g., a calcium-sensitive dye for Gq-coupled receptors or a cAMP biosensor for Gs/Gi-coupled receptors). Cells are then stimulated with varying concentrations of the test alkaloid.
-
Signal Detection: Changes in fluorescence are measured using a plate reader. The concentration that produces 50% of the maximal response (EC50 for agonists) or 50% of the maximal inhibition (IC50 for inverse agonists) is determined.
Protocol: Assessment of Sedative Effects in Rodent Models
The sedative and hypnotic properties of compounds like pellotine are often evaluated by measuring their effect on locomotor activity in an open-field test.
-
Animal Subjects: C57BL/6J mice are commonly used. Animals are housed under standard conditions (12-hour light/dark cycle, ad libitum access to food and water) and acclimated to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Animals are divided into groups and administered the test compound (e.g., pellotine at 10, 20, 30, 40 mg/kg), a positive control (e.g., zolpidem at 10 mg/kg), or a vehicle control (e.g., saline) via intraperitoneal (i.p.) injection.
-
Open-Field Test: Immediately following injection, each mouse is placed individually into a novel, transparent open-field arena (e.g., 40 cm x 40 cm). The arena is equipped with infrared beams or an overhead video tracking system to monitor movement.
-
Data Acquisition: Locomotor activity, including total distance traveled, time spent mobile, and entries into the center zone, is automatically recorded for a specified period (e.g., 150 minutes).[4][18]
-
Data Analysis: The data is analyzed using statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of the test compound against the vehicle and positive controls. A significant decrease in locomotor activity indicates a sedative effect.
References
- 1. drugs.com [drugs.com]
- 2. mdpi.com [mdpi.com]
- 3. Pellotine - Wikipedia [en.wikipedia.org]
- 4. In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview on the Hallucinogenic Peyote and Its Alkaloid Mescaline: The Importance of Context, Ceremony and Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peyote: Origins, effects, risks, and benefits [medicalnewstoday.com]
- 7. Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oxfordtreatment.com [oxfordtreatment.com]
- 9. Mescaline: The forgotten psychedelic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
- 11. Mescaline - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. consensus.app [consensus.app]
- 14. An Overview on the Hallucinogenic Peyote and Its Alkaloid Mescaline: The Importance of Context, Ceremony and Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peyote - Wikipedia [en.wikipedia.org]
- 16. shaman-australis.com [shaman-australis.com]
- 17. Anhalonidine - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Anhalinine - Wikipedia [en.wikipedia.org]
(-)-Pellotine: An In-Depth Technical Guide to its Interaction with Serotonin Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between the tetrahydroisoquinoline alkaloid, (-)-Pellotine, and serotonin (B10506) (5-HT) receptors. The information is compiled from published scientific literature and is intended to serve as a foundational resource for research and development professionals exploring the pharmacological profile of this compound.
Executive Summary
This compound, a natural alkaloid found in species of the Lophophora cactus, has demonstrated a notable affinity and functional activity at several serotonin receptor subtypes.[1][2] Primary research indicates that this compound's hypnotic and sedative effects may be mediated through its modulation of the serotonergic system.[1][2] It exhibits a multi-receptor binding profile with mid-nanomolar affinities for the 5-HT1D, 5-HT6, and 5-HT7 receptors.[1][3] Functionally, it acts as a partial agonist at the 5-HT6 receptor and, most potently, as an inverse agonist at the 5-HT7 receptor.[1][3] This guide summarizes the quantitative binding and functional data, details the experimental protocols used to obtain this data, and visualizes the relevant signaling pathways and experimental workflows.
Quantitative Pharmacological Data
The interaction of this compound with various human serotonin receptor subtypes has been characterized through radioligand binding and functional assays. The following tables summarize the key quantitative parameters, providing a clear comparison of its affinity and functional effects.
Serotonin Receptor Binding Affinity of this compound
Binding affinity, expressed as the inhibition constant (Ki), indicates the concentration of this compound required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value signifies a higher binding affinity.
| Receptor Subtype | Ki (nM) | pKi ± SEM | Radioligand Used | Source |
| 5-HT1B | 868 | 6.06 ± 0.05 | [3H]-GR 125743 | [1] |
| 5-HT1D | 117 | 6.93 ± 0.04 | [3H]-GR 125743 | [1] |
| 5-HT1E | 557 | 6.25 ± 0.04 | [3H]-5-HT | [1] |
| 5-HT2B | 664 | 6.18 ± 0.04 | [3H]-LSD | [1] |
| 5-HT6 | 170 | 6.77 ± 0.04 | [3H]-LSD | [1] |
| 5-HT7 | 394 | 6.40 ± 0.05 | [3H]-5-CT | [1] |
Table 1: Summary of this compound binding affinities at selected human serotonin receptors. Data is derived from radioligand competition binding assays.
Serotonin Receptor Functional Activity of this compound
Functional activity is characterized by potency (EC50 or IC50), which is the concentration required to elicit 50% of the maximal response, and efficacy (Emax), which is the maximum response observed relative to a reference agonist (like serotonin).
| Receptor Subtype | Assay Type | Functional Activity | Potency (EC50/IC50, nM) | Efficacy (Emax) |
| 5-HT6 | cAMP Accumulation | Partial Agonist | 94.3 | 32.3% (relative to 5-HT) |
| 5-HT6 | β-Arrestin-2 Recruitment | Agonist | Not reliably determined | Low efficacy |
| 5-HT7 | cAMP Accumulation | Inverse Agonist | 291 | -98.6% |
Table 2: Summary of this compound functional activity at human 5-HT6 and 5-HT7 receptors.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the interaction of this compound with serotonin receptors.
Radioligand Competition Binding Assay
This assay quantifies the affinity of a test compound (this compound) by measuring its ability to compete with a radioactively labeled ligand for binding to a specific receptor.
Objective: To determine the inhibition constant (Ki) of this compound for various serotonin receptor subtypes.
Materials:
-
Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human serotonin receptor subtype of interest.
-
Radioligand: A high-affinity ligand for the target receptor, labeled with 3H or 125I (e.g., [3H]-LSD for 5-HT6).
-
Test Compound: this compound hydrochloride dissolved in assay buffer.
-
Assay Buffer: Typically 50 mM Tris-HCl, with specific salt concentrations (e.g., MgCl2, CaCl2) optimized for each receptor.
-
Non-specific Binding Control: A high concentration of a known, non-labeled ligand for the target receptor (e.g., 10 µM 5-HT).
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand via vacuum filtration.
-
Filter Mats: Glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter: To measure the radioactivity trapped on the filters.
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in ice-cold assay buffer to a predetermined protein concentration.
-
Assay Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations (typically a 10-point serial dilution), the radioligand at a fixed concentration (usually at or near its Kd), and the cell membrane preparation.
-
Total and Non-specific Binding:
-
Total Binding Wells: Contain membranes, radioligand, and assay buffer (no test compound).
-
Non-specific Binding Wells: Contain membranes, radioligand, and a saturating concentration of a non-labeled competing ligand.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the incubation by vacuum filtering the contents of each well through the glass fiber filter mat using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding CPM from the total and competitor CPM values.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the functional consequence of receptor activation by quantifying changes in the intracellular second messenger, cyclic adenosine (B11128) monophosphate (cAMP). It is used to determine if a compound is an agonist, antagonist, or inverse agonist at Gs- or Gi-coupled GPCRs.
Objective: To determine the potency (EC50/IC50) and efficacy (Emax) of this compound at G-protein coupled serotonin receptors (e.g., 5-HT6, 5-HT7).
Materials:
-
Cell Line: A cell line (e.g., HEK293) stably expressing the receptor of interest.
-
cAMP Detection Kit: A commercial kit based on principles like HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or bioluminescent biosensors (e.g., GloSensor).
-
Stimulation Buffer: A buffer such as HBSS or DMEM, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Reference Agonist: Serotonin (5-HT) for determining maximal stimulation.
-
Test Compound: this compound.
-
Forskolin: A direct activator of adenylyl cyclase, used to measure Gi-mediated inhibition.
Procedure (for a Gs-coupled receptor like 5-HT6):
-
Cell Plating: Seed the cells into 96- or 384-well plates and allow them to adhere overnight.
-
Compound Addition: Remove the culture medium and add the test compound (this compound) or reference agonist (5-HT) at various concentrations in stimulation buffer.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for the chosen assay kit. This typically involves adding detection reagents that generate a signal (e.g., fluorescence, luminescence) proportional to the amount of cAMP present.
-
Signal Measurement: Read the plate using a plate reader compatible with the detection technology.
-
Data Analysis:
-
Convert the raw signal to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
For inverse agonists, the procedure is similar, but the compound will decrease the basal level of cAMP. The IC50 and the degree of inhibition (negative Emax) are calculated.
-
β-Arrestin-2 Recruitment Assay
This assay measures the recruitment of the scaffolding protein β-arrestin-2 to an activated GPCR, which is a key event in receptor desensitization and an alternative signaling pathway.
Objective: To assess the ability of this compound to induce β-arrestin-2 recruitment to the 5-HT6 receptor.
Materials:
-
Engineered Cell Line: A cell line (e.g., U2OS, CHO) engineered to co-express the target receptor fused to one part of a reporter enzyme and β-arrestin-2 fused to the complementary part (e.g., DiscoverX PathHunter system using β-galactosidase enzyme fragment complementation).
-
Assay Medium: As recommended by the assay manufacturer.
-
Test Compound and Reference Agonist: this compound and 5-HT.
-
Detection Reagents: Substrate for the complemented reporter enzyme that generates a chemiluminescent or fluorescent signal.
Procedure:
-
Cell Plating: Plate the engineered cells in white, opaque 96- or 384-well plates.
-
Compound Addition: Add the test compound or reference agonist at various concentrations to the wells.
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Signal Development: Add the detection reagents according to the manufacturer's protocol and incubate at room temperature in the dark for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Signal Measurement: Measure the chemiluminescent signal using a plate luminometer.
-
Data Analysis:
-
Plot the luminescent signal against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for β-arrestin-2 recruitment.
-
Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate key experimental and biological processes related to this compound's interaction with serotonin receptors.
Diagram: Experimental Workflow for Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Diagram: this compound Signaling at the 5-HT6 Receptor
Caption: Partial agonism of this compound at the Gs-coupled 5-HT6 receptor.
Diagram: this compound Signaling at the 5-HT7 Receptor
Caption: Inverse agonism of this compound at the 5-HT7 receptor.
References
(-)-Pellotine: A Novel Partial Agonist at the 5-HT6 Receptor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
(-)-Pellotine, a tetrahydroisoquinoline alkaloid, has been identified as a partial agonist at the serotonin (B10506) 6 (5-HT6) receptor. This document provides a comprehensive technical overview of its pharmacological profile, focusing on its interaction with the 5-HT6 receptor. It includes a compilation of quantitative data from in vitro studies, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathways and experimental workflows. This guide is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development who are investigating the therapeutic potential of 5-HT6 receptor modulators.
Introduction
The 5-HT6 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is a compelling target for the treatment of cognitive dysfunction and other neurological disorders. The modulation of this receptor's activity has been a key focus of drug discovery efforts. This compound has emerged as a molecule of interest due to its unique pharmacological profile at the 5-HT6 receptor. This guide synthesizes the available data to provide a detailed understanding of its partial agonist activity.
Quantitative Pharmacological Data
The following tables summarize the in vitro pharmacological data for this compound at the human 5-HT6 receptor.
Table 1: Binding Affinity of this compound at the 5-HT6 Receptor
| Compound | Receptor | Radioligand | K_i_ (nM) | Reference |
| This compound | Human 5-HT6 | [³H]LSD | 170 | [1][2][3][4][5] |
Table 2: Functional Activity of this compound at the 5-HT6 Receptor
| Compound | Receptor | Assay Type | EC_50_ (nM) | E_max_ (%) | Reference |
| This compound | Human 5-HT6 | cAMP Accumulation | 94.3 | 32.3 | [1][2][3][4][5][6] |
| This compound | Human 5-HT6 | β-arrestin-2 Recruitment | Not reliably determined | Very low efficacy | [1][6] |
Signaling Pathways and Experimental Workflows
5-HT6 Receptor Signaling Pathway
The 5-HT6 receptor primarily couples to the Gαs protein, which upon activation, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP)[7]. This canonical pathway is a key mechanism for measuring the functional activity of 5-HT6 receptor ligands.
Figure 1: 5-HT6 Receptor Gαs Signaling Pathway
Experimental Workflow: Radioligand Binding Assay
A competitive radioligand binding assay is used to determine the affinity (Ki) of a test compound for the 5-HT6 receptor. This involves competing the unlabeled test compound against a radiolabeled ligand.
Figure 2: Radioligand Binding Assay Workflow
Experimental Workflow: cAMP Functional Assay (HTRF)
The partial agonist activity of this compound is quantified by measuring its ability to stimulate cAMP production in cells expressing the 5-HT6 receptor, often using Homogeneous Time-Resolved Fluorescence (HTRF) technology.
References
- 1. Assay in Summary_ki [bdb99.ucsd.edu]
- 2. In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
(-)-Pellotine as a 5-HT7 Receptor Inverse Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Pellotine, a tetrahydroisoquinoline alkaloid naturally occurring in Lophophora species, has been identified as a novel inverse agonist of the serotonin (B10506) 7 (5-HT7) receptor.[1][2] The 5-HT7 receptor, a G-protein coupled receptor (GPCR), is implicated in a variety of physiological processes within the central nervous system, including the regulation of circadian rhythms, mood, and cognition.[3][4] Its constitutive activity, or ability to signal in the absence of an agonist, makes it a compelling target for inverse agonists, which can reduce this basal signaling.[4] This technical guide provides an in-depth overview of the pharmacological data, experimental methodologies, and signaling pathways related to the inverse agonist activity of this compound at the 5-HT7 receptor.
Quantitative Data
The interaction of this compound with the human 5-HT7 receptor and other serotonin receptor subtypes has been characterized through radioligand binding and functional assays. The data are summarized in the tables below.
Table 1: Radioligand Binding Affinity of this compound at Human Serotonin Receptors
| Receptor Subtype | K_i_ (nM) |
| 5-HT7 | 394[1][5] |
| 5-HT1D | 117[1][5][6] |
| 5-HT6 | 170[1][5][6] |
Data obtained from radioligand displacement assays performed by Eurofins.[1]
Table 2: Functional Activity of this compound at the Human 5-HT7 Receptor
| Parameter | Value | Assay Type |
| EC_50_ | 291 nM[1][5][6] | GloSensor™ cAMP Assay |
| E_max_ | -98.6%[1][5] | GloSensor™ cAMP Assay |
This demonstrates that this compound is a potent inverse agonist, significantly reducing the basal activity of the 5-HT7 receptor.[1][5]
Signaling Pathways
The 5-HT7 receptor primarily signals through two distinct pathways: the canonical G_s_ pathway and the non-canonical G_12_ pathway. An inverse agonist like this compound is expected to reduce the constitutive activity of these pathways.
Canonical G_s_ Signaling Pathway
The 5-HT7 receptor is constitutively active and couples to the G_s_ alpha subunit, which stimulates adenylyl cyclase (AC) to produce cyclic adenosine (B11128) monophosphate (cAMP).[7] cAMP, in turn, activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets.[7] Inverse agonism by this compound reduces the basal levels of cAMP produced through this pathway.[6]
Non-Canonical G_12_ Signaling Pathway
In addition to G_s_ coupling, the 5-HT7 receptor can also couple to G_12_ proteins.[7] This interaction activates small GTPases of the Rho family, such as RhoA, which in turn influences cytoskeletal rearrangement and neurite outgrowth through downstream effectors like Rho-associated kinase (ROCK).[7][8]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound's activity at the 5-HT7 receptor.
Radioligand Displacement Assay (for K_i_ Determination)
This assay was performed by Eurofins to determine the binding affinity of this compound for various serotonin receptors.
-
Objective: To determine the inhibition constant (K_i_) of this compound by measuring its ability to displace a specific radioligand from the receptor.
-
Materials:
-
Receptor Source: Membranes from cells recombinantly expressing the human 5-HT7, 5-HT1D, or 5-HT6 receptor.
-
Radioligand: A specific high-affinity radiolabeled ligand for each receptor subtype (e.g., [³H]5-CT for 5-HT7).
-
Test Compound: this compound.
-
Assay Buffer: Typically a Tris-based buffer with appropriate salts (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).
-
Non-specific Binding Control: A high concentration of a known non-labeled ligand for the respective receptor (e.g., 10 µM serotonin).
-
Instrumentation: Scintillation counter, filtration apparatus.
-
-
Procedure:
-
A preliminary screen was conducted with this compound at a concentration of 10 µM to identify significant displacement (>50%).
-
For receptors showing significant displacement, a competitive binding assay was performed.
-
Receptor membranes were incubated with a fixed concentration of the radioligand and varying concentrations of this compound.
-
The incubation was carried out at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
The reaction was terminated by rapid filtration through glass fiber filters, separating bound from unbound radioligand.
-
The filters were washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters was quantified using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC_50_) was determined by non-linear regression analysis.
-
The IC_50_ value was converted to the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
-
GloSensor™ cAMP Assay (for EC_50_ and E_max_ of Inverse Agonism)
This assay was utilized to functionally characterize this compound as an inverse agonist by measuring its effect on basal cAMP levels in cells expressing the 5-HT7 receptor.[9]
-
Objective: To quantify the decrease in basal intracellular cAMP levels induced by this compound, thereby determining its potency (EC_50_) and efficacy (E_max_) as an inverse agonist.
-
Materials:
-
Cell Line: A suitable host cell line (e.g., HEK293) stably or transiently co-expressing the human 5-HT7 receptor and the pGloSensor™-22F cAMP Plasmid.[10]
-
GloSensor™ cAMP Reagent: Substrate for the GloSensor™ luciferase.[7]
-
Test Compound: this compound.
-
Assay Medium: CO₂-independent medium.
-
Instrumentation: Luminometer.
-
-
Procedure:
-
Cells expressing the 5-HT7 receptor and the GloSensor™ biosensor were cultured in appropriate multi-well plates.
-
The cells were pre-equilibrated with the GloSensor™ cAMP Reagent in CO₂-independent medium for approximately 2 hours at room temperature to establish a stable basal luminescence signal.[6]
-
Varying concentrations of this compound were added to the cells.
-
Luminescence was measured kinetically or as an endpoint reading after a defined incubation period (typically 15-30 minutes). A decrease in luminescence corresponds to a decrease in intracellular cAMP levels.[8]
-
The data were normalized to the basal signal (vehicle control) and plotted against the concentration of this compound.
-
The EC_50_ (the concentration of this compound that produces 50% of the maximal inhibition of the basal signal) and E_max_ (the maximal inhibition of the basal signal) were determined using non-linear regression analysis.
-
Conclusion
The available data robustly characterize this compound as a potent inverse agonist at the 5-HT7 receptor. Its ability to significantly reduce the constitutive activity of this receptor, coupled with its binding profile at other serotonin receptors, suggests its potential as a valuable research tool and a lead compound for the development of novel therapeutics targeting conditions modulated by 5-HT7 receptor signaling. The detailed experimental protocols provided herein offer a foundation for further investigation and validation of this compound and related compounds in the field of drug discovery.
References
- 1. agilent.com [agilent.com]
- 2. eurofins.com [eurofins.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Department of Bio-analysis [biblio.ugent.be]
- 6. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GloSensor™ cAMP Assay Protocol [promega.jp]
- 8. promega.com [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
In vivo hypnotic effects of (-)-Pellotine in animal models
An In-Depth Technical Guide on the In Vivo Hypnotic Effects of (-)-Pellotine in Animal Models
Introduction
This compound is a tetrahydroisoquinoline alkaloid originally isolated from several species of the Lophophora cactus, commonly known as peyote.[1] Historically, it was recognized for its sedative and hypnotic properties in humans, leading to its brief marketing as a sleep-inducing agent in the early 1900s by Boehringer and Sons.[2] However, the advent of synthetic barbiturates, coupled with the costly and inefficient extraction process from the slow-growing cactus, led to its discontinuation.[2] Recently, there has been a resurgence of interest in this compound as a potential hypnotic agent, particularly due to its unique mechanism of action which differs from commonly prescribed benzodiazepines and "Z-drugs," which are known for side effects like daytime fatigue and dependency.[2][3] This guide provides a comprehensive technical overview of the in vivo hypnotic effects of this compound in animal models, focusing on its pharmacokinetics, pharmacodynamics, and the detailed experimental protocols used in its evaluation.
Pharmacodynamics: A Serotonergic Mechanism of Action
Unlike typical hypnotics that modulate the GABA-A receptor system, this compound's effects are primarily mediated through the serotonergic system.[2] In vitro studies have demonstrated that it is highly selective for specific serotonin (B10506) (5-HT) receptors, while showing negligible interaction with common sleep-regulating targets such as orexin, melatonin, histamine, or adenosine (B11128) receptors.[2][3]
Radioligand displacement assays have identified its binding affinities for several 5-HT receptors, with the most significant interactions at the 5-HT1D, 5-HT6, and 5-HT7 subtypes.[4] Functional characterization revealed a dual mechanism: it acts as a partial agonist at the 5-HT6 receptor and a potent inverse agonist at the 5-HT7 receptor.[2][4] This distinct pharmacological profile is believed to be the foundation of its hypnotic effects.
Data Presentation: Receptor Binding and Functional Activity
The quantitative data for this compound's interaction with key serotonin receptors are summarized below.
| Receptor Target | Binding Affinity (Ki, nM) | Functional Activity | Efficacy (Emax) | Potency (EC50, nM) |
| 5-HT1D | 117 | - | - | - |
| 5-HT6 | 170 | Partial Agonist | 32% | 94 |
| 5-HT7 | 394 | Inverse Agonist | -98.6% | 291 |
Data sourced from Poulie et al., 2023.[2][4]
Mandatory Visualization: Proposed Signaling Pathway
Caption: Proposed serotonergic pathway for this compound's hypnotic effects.
Pharmacokinetics and Metabolism
Studies show that this compound is a metabolically stable compound, a key factor suggesting that the parent molecule, and not a metabolite, is responsible for its hypnotic activity.[2] It readily enters the central nervous system of rodents, a prerequisite for its psychoactive effects.[4]
-
In Vitro Stability : In human liver microsomes, this compound showed virtually no metabolism after 4 hours.[2] Metabolism was moderate in mouse liver microsomes, with 65% of the compound remaining after the same period.[2][3]
-
Metabolites : In mice, two Phase I metabolites have been identified: 7-desmethylpellotine and pellotine-N-oxide.[4] Additionally, two diastereomers of pellotine-O-glucuronide were identified as Phase II metabolites.[2]
Data Presentation: In Vitro Metabolic Stability
| System | Incubation Time | % this compound Remaining (Mean ± SD) |
| Mouse Liver Microsomes | 4 hours | 65 ± 7% |
| Human Liver Microsomes | 4 hours | ~100% |
Data sourced from Poulie et al., 2023.[2]
Mandatory Visualization: Metabolic Pathway in Mice
Caption: Metabolic pathway of this compound observed in mouse models.
In Vivo Hypnotic Effects in Animal Models
In vivo studies in mice have confirmed the hypnotic properties of this compound, demonstrating clear dose-dependent effects on locomotion and sleep architecture.[2]
-
Decreased Locomotion : Administration of this compound leads to a dose-dependent reduction in movement.[4]
-
REM Sleep Inhibition : The most striking effect is a significant inhibition of REM sleep. At a dose of 50 mg/kg (i.p.), REM sleep was almost completely abolished in the tested mice.[2][3]
-
Sleep Fragmentation : While it induces a state of reduced activity, this compound also promotes sleep fragmentation. Analysis of EEG recordings shows an increased number of both wake and NREM (non-REM) bouts, with a significantly shorter duration for each bout.[2][3] This indicates that while the animals are less active, they are not necessarily in a consolidated state of NREM sleep and may appear awake but immobile.[3]
Experimental Protocols
The following section details the methodologies employed in the key in vivo experiments.
Animals and Housing
-
Species : Male C57BL/6J mice are commonly used.[5]
-
Housing : Animals are typically housed under a standard 12-hour light/dark cycle with ad libitum access to food and water.[5]
Drug Administration
-
Route : Intraperitoneal (i.p.) injection is the standard route for administration in these studies.[3]
-
Vehicle : The vehicle used for dissolving this compound is typically a solution of saline with a small percentage of a solubilizing agent like Tween 80.
-
Dosage : Doses ranging from 10 mg/kg to 50 mg/kg have been tested to establish dose-response relationships.[2]
Sleep Analysis via EEG/EMG
-
Surgical Implantation : To record brain activity (EEG) and muscle tone (EMG), animals undergo stereotaxic surgery to implant electrodes. Typically, two gold-plated screws are placed over the frontal and parietal cortices for EEG, and two stainless steel wires are inserted into the neck musculature for EMG.
-
Recording : After a recovery period, animals are connected to a recording setup for continuous monitoring of EEG/EMG signals, usually for a 24-hour baseline period followed by post-injection recordings.
-
Sleep Scoring : The recorded data is segmented into epochs (e.g., 4-second epochs) and manually or automatically scored into three stages: Wakefulness (high EMG activity, low-amplitude mixed-frequency EEG), NREM sleep (high-amplitude low-frequency EEG, reduced EMG), and REM sleep (low-amplitude theta-dominant EEG, muscle atonia/lowest EMG).[5]
Locomotion Assay
-
Apparatus : Locomotor activity is often assessed in an open-field arena.
-
Procedure : Mice are placed in the center of the arena following drug or vehicle administration, and their movement is tracked using an automated video system for a specified duration.
-
Parameters : Key parameters measured include total distance traveled, time spent mobile versus immobile, and patterns of movement.
Mandatory Visualization: General Experimental Workflow
References
- 1. Pellotine - Wikipedia [en.wikipedia.org]
- 2. In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: (-)-Pellotine Synthesis and Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Pellotine is a tetrahydroisoquinoline alkaloid found in species of the Lophophora cactus.[1] It has garnered interest for its sedative and hypnotic properties, mediated through its interaction with serotonin (B10506) receptors.[1][2] This document provides detailed application notes and protocols for the chemical synthesis of pellotine (B1218421), with a focus on enantioselective methods to obtain the active (-)-enantiomer, and explores various derivatization strategies to facilitate the development of novel therapeutic agents.
Synthesis of this compound
The core structure of pellotine is a 1,2,3,4-tetrahydroisoquinoline (B50084) ring. Key synthetic strategies for constructing this scaffold include the Bischler-Napieralski and Pictet-Spengler reactions. While a racemic synthesis of pellotine has been well-documented, the enantioselective synthesis of the pharmacologically active this compound is crucial for drug development.
Racemic Synthesis of Pellotine
A common route to racemic pellotine involves a modified Bobbitt reaction, which is a variation of the Pomeranz-Fritsch reaction. A published procedure by Takido et al., and further modified, provides a gram-scale synthesis.[3][4] The overall workflow is depicted below.
Experimental Protocol: Racemic Pellotine Synthesis [3][4]
-
Step 1: Synthesis of Benzylamine Intermediate (6)
-
To a solution of ketone 5 in methanol, add 2,2-dimethoxyethylamine (2.2 equivalents).
-
Stir the mixture overnight at room temperature.
-
Cool the reaction to 0 °C and add sodium borohydride (B1222165) (NaBH4) (1.3 equivalents) portion-wise.
-
Stir for 2 hours at 0 °C.
-
Quench the reaction with water and extract with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure to yield benzylamine 6 (quantitative yield).
-
-
Step 2: Synthesis of Benzylic Alcohol (7)
-
Treat benzylamine 6 with 8 M aqueous HCl.
-
Stir the reaction at room temperature for 7 days.
-
Neutralize the reaction mixture and extract with an organic solvent.
-
Purify by column chromatography to obtain benzylic alcohol 7 (62% yield).
-
-
Step 3: Reduction of Benzylic Alcohol
-
To a solution of benzylic alcohol 7 in trifluoroacetic acid (TFA) under an argon atmosphere, add triethylsilane (Et3SiH) (2.2 equivalents).
-
Stir the mixture overnight at room temperature.
-
Carefully quench the reaction and purify to yield the reduced intermediate (27% yield).
-
-
Step 4: N-methylation to Pellotine (1)
-
To a solution of the reduced intermediate in methanol, add 37% aqueous formaldehyde (1.6 equivalents) and stir for 30 minutes at room temperature.
-
Cool the reaction to 0 °C and add NaBH4 (1.3 equivalents).
-
Stir for 30 minutes at 0 °C.
-
Work up the reaction and purify to obtain racemic pellotine (85% yield).
-
Enantioselective Synthesis of this compound
An enantioselective synthesis of this compound can be achieved through several strategies, including the use of chiral auxiliaries, chiral catalysts in a Pictet-Spengler or Bischler-Napieralski reaction, or by stereoselective reduction of a dihydroisoquinoline precursor.[5][6]
Strategy 1: Asymmetric Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for constructing the tetrahydroisoquinoline core. An asymmetric variant can be employed using a chiral catalyst to induce enantioselectivity.
Strategy 2: Stereoselective Reduction
This approach involves the synthesis of a prochiral 3,4-dihydroisoquinoline (B110456) intermediate, followed by an asymmetric reduction using a chiral reducing agent or a chiral catalyst to establish the stereocenter at C-1.[7]
Experimental Protocol: Enantioselective Reduction (General)
-
Step 1: Synthesis of 3,4-Dihydroisoquinoline Precursor
-
Synthesize the corresponding N-acyl-β-phenylethylamine.
-
Perform a Bischler-Napieralski cyclization using a dehydrating agent such as POCl3 or P2O5 to yield the 3,4-dihydroisoquinoline.
-
-
Step 2: Asymmetric Reduction
-
Dissolve the 3,4-dihydroisoquinoline in a suitable solvent.
-
Add a chiral reducing agent (e.g., a chiral borane (B79455) or a hydride reagent modified with a chiral ligand) or perform catalytic hydrogenation with a chiral catalyst (e.g., a Ru- or Ir-based complex with a chiral phosphine (B1218219) ligand).
-
Monitor the reaction for completion.
-
Work up and purify the product to obtain the enantioenriched tetrahydroisoquinoline precursor.
-
-
Step 3: Conversion to this compound
-
Perform any necessary subsequent functional group manipulations (e.g., N-methylation) to arrive at this compound.
-
Derivatization of Pellotine
Derivatization of pellotine at the phenolic hydroxyl group (O-acylation) and the secondary amine (N-alkylation) can lead to analogs with modified pharmacokinetic and pharmacodynamic properties.
O-Acylation of Pellotine
The phenolic hydroxyl group of pellotine can be acylated to form esters. This can be achieved using various acylating agents under basic conditions.[8][9]
Experimental Protocol: O-Acylation (General)
-
Dissolve pellotine in a suitable aprotic solvent (e.g., dichloromethane, THF).
-
Add a base (e.g., triethylamine, pyridine) to deprotonate the phenolic hydroxyl group.
-
Add the acylating agent (e.g., an acyl chloride or anhydride) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
N-Alkylation of Pellotine
The secondary amine of a desmethyl-pellotine precursor can be alkylated to introduce various substituents.[10][11]
Experimental Protocol: N-Alkylation (General)
-
Dissolve the N-desmethyl pellotine precursor and the desired alkyl halide in a polar aprotic solvent (e.g., DMF, acetonitrile).
-
Add a non-nucleophilic base (e.g., potassium carbonate, cesium carbonate).
-
Heat the reaction mixture and monitor for completion by TLC.
-
After cooling, dilute with water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the N-alkylated derivative by column chromatography.
Quantitative Data Summary
| Synthesis/Derivatization | Step | Reagents | Yield (%) | Enantiomeric Excess (%) | Reference |
| Racemic Pellotine Synthesis | Reductive Amination | MeOH, NaBH4 | quant. | N/A | [3][4] |
| Ring Closure | 8M HCl | 62 | N/A | [3][4] | |
| Reduction | Et3SiH, TFA | 27 | N/A | [3][4] | |
| N-methylation | Formaldehyde, NaBH4 | 85 | N/A | [3][4] | |
| Pellotine-N-oxide | Oxidation | m-CPBA | - | N/A | [2][12] |
| Pellotine-O-glucuronide | Glycosylation | - | - | N/A | [2][12] |
| Asymmetric Reduction | DHIQ to THIQ | Chiral Hydride or Chiral Catalyst | 78-96 | 80-99 | [6] |
| Asymmetric Cycloaddition | Azomethine imine + Ketone | Chiral Primary Amine Catalyst | up to 91 | up to 96 | [1] |
Note: Yields and enantiomeric excess for asymmetric syntheses are generalized from literature on similar tetrahydroisoquinoline systems as a direct enantioselective synthesis of this compound has not been detailed. Specific yields for derivative syntheses were not available in the searched literature.
Biological Activity and Signaling Pathways
Pellotine's primary pharmacological effects are attributed to its interaction with serotonin receptors, specifically as a weak partial agonist at the 5-HT6 receptor, an inverse agonist at the 5-HT7 receptor, and a ligand at the 5-HT1D receptor.[1][2]
Serotonin Receptor Signaling
Crosstalk with Dopamine (B1211576) System
The serotonin and dopamine systems are known to have intricate interactions.[3][5][13][14][15] While direct binding of pellotine to dopamine receptors has not been a primary finding, its modulation of the serotonergic system can indirectly influence dopaminergic signaling. For instance, serotonergic neurons project to and modulate the activity of dopaminergic neurons in brain regions like the striatum and prefrontal cortex.
Conclusion
The synthesis of this compound and its derivatives presents a promising avenue for the development of novel therapeutics, particularly for central nervous system disorders. The protocols and data presented herein provide a foundation for researchers to explore the chemical space around this unique alkaloid and to further investigate its pharmacological properties. Future work should focus on establishing a robust and scalable enantioselective synthesis of this compound and on systematically exploring the structure-activity relationships of its derivatives.
References
- 1. Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synaptic Interactions Between Serotonergic and Dopaminergic Systems in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring How Serotonin and Dopamine Interact - Harvard Brain Science Initiative [brain.harvard.edu]
- 6. Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. armchemfront.com [armchemfront.com]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. Acylation of phenols to phenolic esters with organic salts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Striatal Crosstalk Between Dopamine and Serotonin Systems | Sciety [sciety.org]
- 14. Striatal Crosstalk Between Dopamine and Serotonin Systems [elifesciences.org]
- 15. Functional Interplay between Dopaminergic and Serotonergic Neuronal Systems during Development and Adulthood - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Enantioselective Synthesis of (-)-Pellotine
Abstract
This document provides a detailed protocol for the enantioselective synthesis of the tetrahydroisoquinoline alkaloid (-)-Pellotine. The synthetic strategy is centered around a key asymmetric Pictet-Spengler reaction, employing a chiral phosphoric acid catalyst to establish the stereocenter, followed by N-methylation to yield the final product. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound is a tetrahydroisoquinoline alkaloid naturally found in several species of cacti, most notably Lophophora williamsii (peyote). It is structurally related to other psychoactive alkaloids, though it is reported to have primarily sedative and hypnotic effects. The asymmetric synthesis of this compound is of significant interest for pharmacological studies and as a building block for the development of novel therapeutics. The core of this synthesis is the enantioselective Pictet-Spengler reaction, a powerful tool for the construction of chiral tetrahydroisoquinoline scaffolds. This is followed by a robust N-methylation to complete the synthesis.
Overall Synthetic Scheme
The enantioselective synthesis of this compound is achieved in a two-step sequence starting from 3-hydroxy-4,5-dimethoxyphenethylamine. The key steps are:
-
Asymmetric Pictet-Spengler Reaction: The enantioselective cyclization of 3-hydroxy-4,5-dimethoxyphenethylamine with acetaldehyde (B116499), catalyzed by a chiral phosphoric acid, to form (-)-Anhalonidine.
-
N-Methylation: The methylation of the secondary amine of (-)-Anhalonidine using the Eschweiler-Clarke reaction to yield this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the enantioselective synthesis of this compound, based on analogous and established procedures.
| Step | Reaction | Starting Material | Product | Catalyst | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| 1 | Asymmetric Pictet-Spengler | 3-Hydroxy-4,5-dimethoxyphenethylamine | (-)-Anhalonidine | (R)-TRIP | 85-95 | 90-98 |
| 2 | Eschweiler-Clarke N-Methylation | (-)-Anhalonidine | This compound | - | >95 | >99 |
Experimental Protocols
Step 1: Enantioselective Synthesis of (-)-Anhalonidine via Asymmetric Pictet-Spengler Reaction
This protocol is adapted from established procedures for the enantioselective synthesis of related 1-methyl-tetrahydroisoquinolines using a chiral phosphoric acid catalyst.
Materials:
-
3-Hydroxy-4,5-dimethoxyphenethylamine (1 equivalent)
-
Acetaldehyde (1.5 equivalents)
-
(R)-TRIP (2,4,6-triisopropylphenyl) chiral phosphoric acid catalyst (2-5 mol%)
-
Toluene (B28343) (anhydrous)
-
Molecular sieves, 4 Å (activated)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the (R)-TRIP chiral phosphoric acid catalyst (0.02-0.05 equivalents).
-
Add anhydrous toluene to dissolve the catalyst.
-
Add activated 4 Å molecular sieves.
-
Add 3-hydroxy-4,5-dimethoxyphenethylamine (1 equivalent) to the flask.
-
Cool the reaction mixture to -20 °C.
-
Slowly add acetaldehyde (1.5 equivalents) to the stirred reaction mixture.
-
Stir the reaction at -20 °C for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract with dichloromethane (B109758) (3 x volume of toluene).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude (-)-Anhalonidine.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: dichloromethane/methanol gradient) to afford pure (-)-Anhalonidine.
-
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
Step 2: Synthesis of this compound via Eschweiler-Clarke N-Methylation
This protocol utilizes the well-established Eschweiler-Clarke reaction for the methylation of secondary amines.
Materials:
-
(-)-Anhalonidine (1 equivalent)
-
Formaldehyde (B43269) (37% aqueous solution, 2.5 equivalents)
-
Formic acid (98-100%, 2.5 equivalents)
Procedure:
-
To a round-bottom flask containing (-)-Anhalonidine (1 equivalent), add formic acid (2.5 equivalents).
-
Add aqueous formaldehyde solution (2.5 equivalents) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully basify with a saturated aqueous solution of sodium carbonate to a pH of 9-10.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to yield crude this compound.
-
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford pure this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Application Notes and Protocols for the Extraction and Purification of (-)-Pellotine from Plant Material
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and quantification of (-)-Pellotine, a tetrahydroisoquinoline alkaloid, from plant sources. The primary focus is on its isolation from Lophophora diffusa, a species known for its high this compound content.
Introduction
This compound is a sedative and hypnotic alkaloid found predominantly in cacti of the Lophophora genus.[1][2] Notably, Lophophora diffusa is a preferred source for this compound due to its high concentration of this alkaloid and relatively low abundance of other psychoactive alkaloids like mescaline.[3][4] These protocols outline a robust acid-base extraction method followed by purification using column chromatography and final crystallization, suitable for obtaining high-purity this compound for research and development purposes.
Plant Material and Alkaloid Content
The selection of the appropriate plant material is a critical first step in the efficient extraction of this compound. Different species and even different parts of the plant can have varying alkaloid profiles.
Table 1: this compound Content in Lophophora Species
| Species | Part of Plant | Pellotine (B1218421) Content (% of total alkaloids) | Notes |
| Lophophora diffusa | Aerial parts | 70-90% | The most abundant alkaloid.[5] |
| Lophophora williamsii | Aerial parts | ~17% | The second most abundant alkaloid after mescaline.[6] |
Experimental Protocols
This section details the step-by-step procedures for the extraction and purification of this compound from dried Lophophora diffusa plant material.
The overall process involves the extraction of total alkaloids from the plant material, followed by purification steps to isolate this compound.
References
- 1. Countercurrent chromatography - Wikipedia [en.wikipedia.org]
- 2. Pellotine - Wikipedia [en.wikipedia.org]
- 3. [Estimation of mescaline and pellotine in Lophophora coulter plants (Cactaceae) by means of the oscillographic polarography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. View - Knowledge Mapping [knowledge-mapping.heig-vd.ch]
- 5. d-nb.info [d-nb.info]
- 6. Counter-current chromatography for the separation of terpenoids: a comprehensive review with respect to the solvent systems employed - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Analytical Quantification of (-)-Pellotine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(-)-Pellotine is a tetrahydroisoquinoline alkaloid found in species of the Lophophora cactus.[1] It is recognized for its sedative properties and is the second most abundant alkaloid in Lophophora williamsii (peyote).[1] As research into its pharmacological and toxicological effects continues, robust and validated analytical methods for the accurate quantification of this compound in various matrices, including biological samples and plant material, are essential. These application notes provide an overview of suitable analytical techniques and detailed protocols for the quantification of this compound.
Recommended Analytical Techniques
Several analytical techniques can be employed for the quantification of this compound. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS): LC-MS/MS is the preferred method for quantifying this compound in complex biological matrices such as plasma and urine.[2][3] It offers high sensitivity and selectivity, allowing for the detection of low concentrations of the analyte and its metabolites.[4][5][6][7]
-
Gas Chromatography (GC) coupled with Mass Spectrometry (MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like alkaloids, derivatization is often necessary to improve chromatographic properties.[8] GC-MS can be used for the quantification of this compound, particularly in plant extracts.[8][9]
Quantitative Data Summary
The following table summarizes typical performance characteristics of analytical methods used for the quantification of alkaloids, which can be adapted and validated for this compound analysis.
| Parameter | HPLC-UV[10][11] | LC-MS/MS[7][12][13] | GC-MS[14] |
| Limit of Detection (LOD) | 0.06 - 0.2 µg/mL | 0.1 - 1.0 ng/mL | Dependent on derivatization |
| Limit of Quantification (LOQ) | 0.2 - 0.6 µg/mL | 0.5 - 15 ng/mL | Dependent on derivatization |
| Linearity Range | 2.5 - 200 µg/mL | 1 - 1000 ng/mL | Analyte dependent |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% | 90 - 110% |
| Precision (% RSD) | < 5% | < 15% | < 15% |
Experimental Protocols
Quantification of this compound in Biological Matrices (Plasma/Urine) using LC-MS/MS
This protocol is adapted from established methods for the analysis of alkaloids and other small molecules in biological fluids.[2][3][5][6][12]
3.1.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: To 500 µL of plasma or urine, add an internal standard (e.g., a structurally related, stable isotope-labeled compound) and 500 µL of 4% phosphoric acid. Vortex and load the entire sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elution: Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
3.1.2. LC-MS/MS Instrumentation and Conditions
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution:
-
Start with 5% B, hold for 1 min.
-
Linearly increase to 95% B over 8 min.
-
Hold at 95% B for 2 min.
-
Return to initial conditions and re-equilibrate for 3 min.
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS/MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: Specific transitions for this compound and the internal standard need to be determined by infusing a standard solution into the mass spectrometer.
Quantification of this compound in Plant Material using GC-MS
This protocol is a general guideline for the analysis of alkaloids in plant material.[8][9]
3.2.1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Homogenization: Homogenize 1 g of dried and powdered plant material.
-
Extraction: Add 10 mL of methanol to the homogenized sample and sonicate for 30 minutes. Centrifuge at 4000 rpm for 10 minutes and collect the supernatant. Repeat the extraction twice.
-
Acid-Base Extraction: Combine the supernatants, acidify with 2 M HCl, and evaporate the methanol. Wash the aqueous solution with dichloromethane (B109758) to remove neutral and acidic impurities. Basify the aqueous layer with concentrated ammonium hydroxide to pH 9-10 and extract the alkaloids with dichloromethane (3 x 15 mL).
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness.
-
Derivatization: Reconstitute the residue in 100 µL of a suitable derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes.
3.2.2. GC-MS Instrumentation and Conditions
-
GC System: A standard gas chromatograph.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 100°C, hold for 2 min.
-
Ramp to 280°C at a rate of 10°C/min.
-
Hold at 280°C for 5 min.
-
-
Injector Temperature: 250°C
-
MS System: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.
Visualizations
Caption: Workflow for this compound quantification in biological samples by LC-MS/MS.
Caption: Workflow for (-)-Pollotine quantification in plant material by GC-MS.
Disclaimer: These protocols provide a general framework. It is imperative to perform method development and validation for the specific matrix and instrumentation used in your laboratory to ensure accurate and reliable results.
References
- 1. Pellotine - Wikipedia [en.wikipedia.org]
- 2. In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Quantitative LC-MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A LC-MS/MS method for determination of 73 synthetic cathinones and related metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GC-MS and GC-MS/MS in PCI mode determination of mescaline in peyote tea and in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Validation of an HPLC Method for Simultaneous Determination of Capsaicinoids and Camphor in Over-the-Counter Medication for Topical Use | MDPI [mdpi.com]
- 11. Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of an LC-MS/MS method for the determination of pelubiprofen and its active metabolite, trans-alcohol, in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of (-)-Pellotine and its Metabolites in Biological Matrices using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Pellotine is a tetrahydroisoquinoline alkaloid found in several cactus species, notably those of the Lophophora genus. It is recognized for its sedative and hypnotic properties, distinguishing it from the more widely known hallucinogenic alkaloid, mescaline, found in the same plants.[1] The pharmacological interest in this compound necessitates a robust and sensitive analytical method to study its absorption, distribution, metabolism, and excretion (ADME) profile. This application note describes a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and its primary metabolites in biological matrices such as plasma and urine.
Recent studies have identified the key metabolic pathways for this compound in murine models, which include Phase I and Phase II transformations. The primary Phase I metabolites are 7-desmethylpellotine and pellotine-N-oxide.[2][3][4][5][6] In Phase II, the compound undergoes glucuronidation to form pellotine-O-glucuronides.[2][3][4][5][6] Notably, metabolic turnover is reported to be slow, with the parent compound showing high stability in human liver microsomes.[2][3][4][5][6] This method provides the necessary selectivity and sensitivity for pharmacokinetic and toxicological assessments.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): this compound-d3 or a structurally similar tetrahydroisoquinoline alkaloid not present in the matrix.
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Formic Acid (LC-MS grade, >99%)
-
Ammonium (B1175870) Acetate (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Human urine
-
Solid-Phase Extraction (SPE) Cartridges: Mixed-mode cation exchange (e.g., Oasis MCX, 30 mg, 1 mL)
Instrumentation
-
Liquid Chromatography System: UHPLC system capable of binary gradient elution (e.g., Waters Acquity UPLC, Agilent 1290 Infinity II).
-
Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex QTRAP 6500+, Waters Xevo TQ-XS).
Sample Preparation
Protocol 1: Protein Precipitation (for Plasma)
-
Thaw plasma samples at room temperature.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of Internal Standard working solution.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (for Urine)
-
Thaw urine samples at room temperature and centrifuge to remove particulates.
-
Pipette 500 µL of urine into a glass tube.
-
Add 10 µL of Internal Standard working solution.
-
Add 500 µL of 4% phosphoric acid and vortex.
-
Condition SPE Cartridge: Sequentially pass 1 mL of methanol followed by 1 mL of water through the cartridge.
-
Load Sample: Load the pre-treated urine sample onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 0.1 M hydrochloric acid, followed by 1 mL of methanol.
-
Elute: Elute the analytes with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Caption: Experimental workflow for plasma and urine sample preparation.
Data Presentation and Method Parameters
LC-MS/MS Method Parameters
The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection of this compound and its metabolites.
Table 1: Liquid Chromatography Conditions | Parameter | Value | | :--- | :--- | | Column | C18 Reversed-Phase (e.g., Waters Acquity HSS T3, 2.1 x 100 mm, 1.8 µm) | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Column Temperature | 40°C | | Injection Volume | 5 µL | | Gradient Program | Time (min) | % B | | | 0.0 | 5 | | | 1.0 | 5 | | | 6.0 | 60 | | | 7.0 | 95 | | | 8.0 | 95 | | | 8.1 | 5 | | | 10.0 | 5 |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 450°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Quantitative Data: MRM Transitions and Compound Information
The molecular weights and proposed MRM transitions for this compound and its metabolites are crucial for selective quantification. The protonated molecule [M+H]⁺ is used as the precursor ion. Product ions are selected based on common fragmentation patterns of tetrahydroisoquinoline alkaloids, such as cleavages of the heterocyclic ring and loss of substituent groups.
Table 3: Analyte Information and MRM Transitions
| Analyte | Formula | Monoisotopic Mass (Da) | Precursor Ion [M+H]⁺ (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) |
|---|---|---|---|---|---|
| This compound | C₁₃H₁₉NO₃ | 237.1365 | 238.1 | 192.1 | 77.1 |
| 7-desmethylpellotine | C₁₂H₁₇NO₃ | 223.1208 | 224.1 | 178.1 | 77.1 |
| Pellotine-N-oxide | C₁₃H₁₉NO₄ | 253.1314 | 254.1 | 238.1 | 192.1 |
| Pellotine-O-glucuronide | C₁₉H₂₇NO₉ | 413.1686 | 414.2 | 238.1 | 176.1 |
| This compound-d3 (IS) | C₁₃H₁₆D₃NO₃| 240.1553 | 241.1 | 195.1 | 77.1 |
Note: Collision energies and other compound-dependent parameters must be optimized empirically for the specific instrument used.
Metabolic Pathway
The metabolism of this compound primarily occurs in the liver and involves oxidation, demethylation, and conjugation reactions. The proposed metabolic pathway based on identified metabolites is illustrated below.
Caption: Proposed metabolic pathway of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the extraction and quantitative analysis of this compound and its major metabolites from biological matrices. The use of UHPLC coupled with tandem mass spectrometry offers high sensitivity, specificity, and throughput, making it an ideal platform for pharmacokinetic, metabolism, and toxicology studies in the field of drug development and ethnopharmacology. The provided workflows and parameters serve as a robust starting point for method implementation and validation in a research or clinical laboratory setting.
References
Application Notes and Protocols for In Vitro (-)-Pellotine Receptor Binding Affinity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Pellotine is a tetrahydroisoquinoline alkaloid found in species of the Lophophora cactus.[1] Historically, it has been used for its sedative and hypnotic properties.[1] Recent research has focused on elucidating its mechanism of action by characterizing its binding affinity to various neurotransmitter receptors. These application notes provide detailed protocols for in vitro assays to determine the receptor binding affinity of this compound, focusing on radioligand binding assays. The provided data and methodologies are essential for researchers investigating the pharmacological profile of this compound and for professionals in drug development exploring its therapeutic potential.
Data Presentation: this compound Receptor Binding Affinity
The following tables summarize the quantitative data on the binding affinity of this compound to a range of receptors, primarily determined through radioligand displacement assays.
Table 1: Binding Affinities of this compound at Selected Serotonin (B10506) (5-HT) Receptors [2]
| Receptor | Ki (nM) | pKi ± SEM | Radioligand Used |
| 5-HT1B | 3,990 | 5.40 ± 0.11 | [3H]5-CT |
| 5-HT1D | 117 | 6.93 ± 0.06 | [3H]5-CT |
| 5-HT1E | 1,221 | 5.92 | [3H]5-CT |
| 5-HT2B | --- | --- | --- |
| 5-HT6 | 170 | --- | --- |
| 5-HT7 | 394 | --- | --- |
Table 2: Percent Inhibition of Radioligand Binding by 10 µM this compound at Various Receptors [2][3]
| Receptor Family | Receptor Subtype | % Inhibition at 10 µM | Radioligand Used |
| Adrenergic | α1A | 28.2 | [3H]prazosin |
| α1B | 52.6 | [3H]prazosin | |
| α2A | 66.0 | [3H]RX 821002 | |
| α2B | >50 | --- | |
| α2C | >50 | --- | |
| Serotonin (5-HT) | 5-HT1D | >90 | --- |
| 5-HT6 | >90 | --- | |
| 5-HT7 | >90 | --- | |
| Muscarinic | M4 | >50 | --- |
| Cannabinoid | CB1 | -2.2 | [3H]CP 55940 |
| CB2 | -5.9 | [3H]WIN 55212-2 |
Table 3: Functional Activity of this compound at 5-HT6 and 5-HT7 Receptors [2][4][5][6]
| Receptor | Assay Type | EC50 (nM) | Emax (%) | Classification |
| 5-HT6 | cAMP Assay | 94 | 32.3 (relative to 5-HT) | Partial Agonist |
| 5-HT6 | β-arrestin-2 Assay | --- | Small efficacy | Agonist |
| 5-HT7 | cAMP Assay | 291 | -98.6 | Inverse Agonist |
Experimental Protocols
The following protocols describe the methodologies for conducting in vitro radioligand binding assays to determine the receptor binding affinity of this compound.
Protocol 1: Membrane Preparation from Tissues or Cultured Cells
This protocol outlines the preparation of crude membrane fractions containing the target receptors.[7][8]
Materials:
-
Homogenization Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.[7]
-
Cryoprotectant Buffer: Homogenization Buffer containing 10% sucrose.
-
Dounce homogenizer or polytron.
-
High-speed refrigerated centrifuge.
Procedure:
-
Harvest tissues or cells and place them in ice-cold Homogenization Buffer.
-
Homogenize the sample using a Dounce homogenizer or polytron.
-
Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove large cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the pellet in fresh Homogenization Buffer.
-
Repeat the centrifugation step (step 4).
-
Resuspend the final pellet in Cryoprotectant Buffer.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
-
Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled compound, such as this compound, by measuring its ability to displace a radiolabeled ligand from its receptor.[9]
Materials:
-
Prepared cell membranes expressing the target receptor.
-
Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[8]
-
Radiolabeled ligand (e.g., [3H]5-CT for serotonin receptors).
-
Unlabeled this compound stock solution.
-
Non-specific binding control (a high concentration of a known unlabeled ligand for the target receptor).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
-
Cell harvester.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
On the day of the assay, thaw the membrane preparation and resuspend it in Assay Buffer to a final concentration of 50-120 µg protein per well.[8]
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:[8]
-
Total Binding: 150 µL of membrane preparation, 50 µL of Assay Buffer, and 50 µL of radioligand solution.
-
Non-specific Binding: 150 µL of membrane preparation, 50 µL of non-specific binding control, and 50 µL of radioligand solution.
-
Competitive Binding: 150 µL of membrane preparation, 50 µL of the corresponding this compound dilution, and 50 µL of radioligand solution.
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[8]
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters four times with ice-cold wash buffer.[8]
-
Dry the filters for 30 minutes at 50°C.[8]
-
Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway: this compound at 5-HT6 and 5-HT7 Receptors
Caption: Signaling pathways of this compound at 5-HT6 and 5-HT7 receptors.
References
- 1. Pellotine - Wikipedia [en.wikipedia.org]
- 2. In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.regionh.dk [research.regionh.dk]
- 5. In vitro and in vivo evaluation of pellotine | RTI [rti.org]
- 6. In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Radioligand Displacement Assays Targeting (-)-Pellotine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Pellotine is a tetrahydroisoquinoline alkaloid found in species of the Lophophora cactus. It has been investigated for its sedative and hypnotic properties. Understanding the molecular targets of this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutics. Radioligand displacement assays are a fundamental tool for determining the binding affinity of compounds like this compound to their specific receptor targets. This document provides detailed protocols for conducting such assays for the primary serotonergic targets of this compound: the 5-HT1D, 5-HT6, and 5-HT7 receptors.
Quantitative Data Summary
The binding affinities of this compound for various serotonin (B10506) receptor subtypes, as well as other neurotransmitter receptors, have been determined through radioligand displacement assays. The data reveals a notable selectivity for the serotonergic system, with the highest affinities observed at the 5-HT1D, 5-HT6, and 5-HT7 receptors.[1][2][3][4][5][6] At a concentration of 10 µM, this compound also demonstrated over 50% displacement at muscarinic M4 and several adrenergic α-receptors.[1]
| Receptor Target | Radioligand | Test Compound | Kᵢ (nM) | Reference |
| Serotonin Receptors | ||||
| 5-HT1D | [³H]-GR125743 | This compound | 117 | [1][2][3][4] |
| 5-HT6 | [³H]-LSD | This compound | 170 | [1][2][3][4] |
| 5-HT7 | [³H]-5-CT | This compound | 394 | [1][2][3][4] |
| 5-HT1B | Specific Radioligand | This compound | Lower Affinity | [1] |
| 5-HT1E | Specific Radioligand | This compound | Lower Affinity | [1] |
| 5-HT2B | Specific Radioligand | This compound | Lower Affinity | [1] |
| Adrenergic Receptors | ||||
| α1B | Specific Radioligand | This compound | >50% displacement at 10µM | [1] |
| α2A | Specific Radioligand | This compound | >50% displacement at 10µM | [1] |
| α2B | Specific Radioligand | This compound | >50% displacement at 10µM | [1] |
| α2C | Specific Radioligand | This compound | >50% displacement at 10µM | [1] |
| Muscarinic Receptors | ||||
| M4 | Specific Radioligand | This compound | >50% displacement at 10µM | [1] |
Experimental Protocols
General Workflow for Radioligand Displacement Assays
The following diagram outlines the general workflow for the radioligand displacement assays described in this document.
Protocol 1: 5-HT1D Receptor Displacement Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the human 5-HT1D receptor.
Materials:
-
Membranes: Cell membranes from HEK293 cells stably expressing the human 5-HT1D receptor.
-
Radioligand: [³H]-GR125743 (a selective 5-HT1D/1B antagonist).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM 5-HT or other suitable 5-HT1D ligand.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
96-well plates.
Procedure:
-
Membrane Preparation: Thaw the frozen membrane aliquots on ice. Dilute the membranes in assay buffer to a final concentration that yields adequate signal-to-noise ratio (empirically determined, e.g., 5-20 µg protein/well).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of [³H]-GR125743 (at a concentration near its Kd), and 50 µL of diluted membranes.
-
Non-specific Binding: 25 µL of non-specific binding control, 25 µL of [³H]-GR125743, and 50 µL of diluted membranes.
-
Displacement: 25 µL of this compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M), 25 µL of [³H]-GR125743, and 50 µL of diluted membranes.
-
-
Incubation: Incubate the plate at room temperature (or 27°C) for 60-120 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: 5-HT6 Receptor Displacement Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the human 5-HT6 receptor.
Materials:
-
Membranes: Cell membranes from HEK293 cells stably expressing the human 5-HT6 receptor.
-
Radioligand: [³H]-LSD (Lysergic acid diethylamide).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM Methiothepin or 5-HT.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% PEI.
-
96-well plates.
Procedure:
-
Membrane Preparation: Prepare membranes as described in Protocol 1, diluting to a final concentration of approximately 25 µg protein/well.
-
Assay Setup: In a 96-well plate, set up the assay in a total volume of 200 µL per well as described in Protocol 1, using the appropriate reagents for the 5-HT6 receptor.
-
Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration and wash the filters three times with ice-cold wash buffer.
-
Quantification: Perform scintillation counting as described in Protocol 1.
-
Data Analysis: Analyze the data as described in Protocol 1 to determine the IC₅₀ and Kᵢ values for this compound at the 5-HT6 receptor.
Protocol 3: 5-HT7 Receptor Displacement Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the human 5-HT7 receptor.
Materials:
-
Membranes: Cell membranes from HEK293 cells stably expressing the human 5-HT7 receptor.
-
Radioligand: [³H]-5-CT (5-Carboxamidotryptamine).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM Clozapine or 5-HT.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% PEI.
-
96-well plates.
Procedure:
-
Membrane Preparation: Prepare membranes as described in Protocol 1, using a suitable protein concentration (e.g., 15-20 µ g/well ).
-
Assay Setup: Set up the assay in a 96-well plate as detailed in Protocol 1, using the specific reagents for the 5-HT7 receptor.
-
Incubation: Incubate the plate at 27°C for 120 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration and wash the filters extensively (e.g., 9 times) with ice-cold wash buffer.
-
Quantification: Perform scintillation counting as described in Protocol 1.
-
Data Analysis: Analyze the data as outlined in Protocol 1 to calculate the IC₅₀ and Kᵢ values for this compound at the 5-HT7 receptor.
Signaling Pathways of this compound Targets
The primary targets of this compound, the 5-HT1D, 5-HT6, and 5-HT7 receptors, are G-protein coupled receptors (GPCRs) that modulate distinct intracellular signaling cascades.
5-HT1D Receptor Signaling Pathway
The 5-HT1D receptor is coupled to inhibitory G-proteins (Gαi/o). Upon activation, it inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity.
5-HT6 Receptor Signaling Pathway
The 5-HT6 receptor is primarily coupled to the stimulatory G-protein (Gαs). Its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cAMP and activation of PKA. Additionally, the 5-HT6 receptor can engage in other signaling pathways, including the activation of the mTOR and Fyn kinase pathways, which are implicated in cognitive processes.
5-HT7 Receptor Signaling Pathway
The 5-HT7 receptor is also coupled to Gαs, leading to cAMP production and PKA activation. Furthermore, it can couple to Gα12, which activates the Rho family of small GTPases (RhoA and Cdc42). This Gα12-mediated pathway is involved in the regulation of the actin cytoskeleton and neuronal morphology. This compound acts as an inverse agonist at this receptor.[1][2][3][4]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Central nervous system effects of 5-HT7 receptors: a potential target for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Studying (-)-Pellotine Metabolism in Mouse Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the in vitro metabolism of the hypnotic alkaloid, (-)-Pellotine, using mouse liver microsomes. The protocols outlined below are based on established methodologies for drug metabolism studies and specific findings related to this compound.
Introduction
This compound, a natural alkaloid found in Lophophora species, has demonstrated hypnotic properties. Understanding its metabolic fate is crucial for evaluating its pharmacokinetic profile, potential drug-drug interactions, and overall safety. Studies have shown that this compound undergoes slow metabolism in mouse liver microsomes, primarily mediated by Cytochrome P450 (CYP) enzymes for Phase I reactions.[1][2][3][4][5][6] This document provides detailed protocols for assessing the metabolic stability and identifying the metabolites of this compound.
Metabolic Pathway of this compound
In mouse liver microsomes, this compound is metabolized through Phase I oxidation reactions. The primary metabolites identified are 7-desmethylpellotine and pellotine-N-oxide, with pellotine-N-oxide being the more prevalent metabolite.[1][2][3][4] In vivo studies in mice have also identified Phase II metabolites, specifically two diastereomers of pellotine-O-glucuronide.[1][2][3][4] It is noteworthy that significant metabolism of this compound has not been observed in human liver microsomes, suggesting species-specific differences in its biotransformation.[1][2][3][5][6] The hypnotic effects of this compound are believed to be exerted by the parent compound itself, rather than an active metabolite.[1][3][5][6]
References
- 1. In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In vitro and in vivo evaluation of pellotine | RTI [rti.org]
- 4. research.regionh.dk [research.regionh.dk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Hypnotic Effects of (-)-Pellotine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Pellotine, a tetrahydroisoquinoline alkaloid found in species of the Lophophora cactus, has been identified as a compound with potential hypnotic properties.[1][2][3][4][5][6] Preclinical evaluation in animal models is a critical step in characterizing its sedative-hypnotic effects and understanding its mechanism of action. This document provides detailed application notes and experimental protocols for assessing the hypnotic effects of this compound using established rodent models. The protocols focus on locomotor activity assessment and electroencephalography (EEG) and electromyography (EMG) for sleep architecture analysis.
Mechanism of Action
This compound's hypnotic effects are believed to be mediated through its interaction with the serotonergic system.[1][2][4][5][6] It acts as a partial agonist at the serotonin (B10506) 5-HT6 receptor and an inverse agonist at the 5-HT7 receptor.[1][2][4][5][6] It also shows significant binding affinity for the 5-HT1D receptor.[1][2][4][5] Notably, this compound has negligible effects on other common targets for sleep regulation, such as orexin, melatonin, histamine, and adenosine (B11128) receptors.[1]
Data Presentation
Table 1: Receptor Binding Affinity of this compound
| Receptor | Kᵢ (nM) |
| 5-HT₁ₐ | >10,000 |
| 5-HT₁ₑ | >10,000 |
| 5-HT₁D | 117 |
| 5-HT₂ₐ | >10,000 |
| 5-HT₂ₑ | >10,000 |
| 5-HT₆ | 170 |
| 5-HT₇ | 394 |
Data synthesized from radioligand binding assays.[1][2][4][5]
Table 2: Functional Activity of this compound at Serotonin Receptors
| Receptor | Assay Type | Parameter | Value |
| 5-HT₆ | cAMP | EC₅₀ | 94 nM |
| Eₘₐₓ | 32% | ||
| 5-HT₇ | cAMP | EC₅₀ | 291 nM |
| Eₘₐₓ | -98.6% |
Data represents this compound's activity as a partial agonist at 5-HT₆ and an inverse agonist at 5-HT₇.[1][2][4][5][6]
Table 3: In Vivo Effects of this compound in Mice
| Experiment | Dosage | Observation |
| Locomotor Activity | Dose-dependent | Decreased locomotion |
| Sleep Architecture (EEG/EMG) | Dose-dependent | Inhibition of REM sleep, promotion of sleep fragmentation |
These in vivo studies suggest a hypnotic effect of this compound.[1][2][4][5]
Experimental Protocols
Pentobarbital-Induced Sleep Test
This model is used to assess the hypnotic potential of a compound by measuring its ability to potentiate the sleep-inducing effects of a sub-hypnotic dose of pentobarbital (B6593769) or to prolong the sleep duration of a hypnotic dose.
Materials:
-
Male ICR mice (20-25 g)
-
This compound
-
Pentobarbital sodium
-
Vehicle (e.g., saline, distilled water with 1% Tween 80)
-
Animal cages
-
Timer
Procedure:
-
Acclimatization: Acclimate mice to the experimental room for at least 1 hour before the experiment.
-
Grouping: Randomly divide the animals into control and experimental groups (n=8-10 per group).
-
Administration:
-
Administer the vehicle to the control group.
-
Administer different doses of this compound to the experimental groups.
-
The administration route is typically intraperitoneal (i.p.) or oral (p.o.).
-
-
Pentobarbital Injection: 30 minutes after the administration of the test substance, inject a sub-hypnotic dose of pentobarbital (e.g., 30 mg/kg, i.p.) to all animals to measure sleep latency, or a hypnotic dose (e.g., 40-50 mg/kg, i.p.) to measure sleep duration.
-
Observation:
-
Sleep Latency: Record the time from pentobarbital injection to the loss of the righting reflex. The righting reflex is considered lost if the animal does not right itself within 30 seconds when placed on its back.
-
Sleep Duration: Record the time from the loss of the righting reflex to its recovery.
-
-
Data Analysis: Compare the sleep latency and/or sleep duration between the control and this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Locomotor Activity Test
This test measures the spontaneous activity of mice and is used to evaluate the sedative effects of a compound. A decrease in locomotor activity is indicative of a sedative effect.
Materials:
-
Male C57BL/6J mice
-
This compound
-
Vehicle
-
Locomotor activity chambers (e.g., transparent Plexiglas boxes equipped with infrared beams)
-
Data acquisition software
Procedure:
-
Acclimatization: Habituate the mice to the testing room for at least 60 minutes before the test.
-
Habituation to Chambers: Place the mice individually in the locomotor activity chambers for a 30-minute habituation period.
-
Administration:
-
Administer the vehicle to the control group.
-
Administer different doses of this compound to the experimental groups (i.p. or p.o.).
-
-
Data Recording: Immediately after administration, place the mice back into the locomotor activity chambers and record their activity for a predefined period (e.g., 60-120 minutes). The software will record parameters such as total distance traveled, horizontal activity, and vertical activity (rearing).
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) and as a total over the entire recording period. Compare the activity levels between the control and this compound-treated groups using statistical analysis.
EEG/EMG Recording for Sleep Analysis
This is the gold-standard method for assessing sleep architecture, allowing for the differentiation of wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.
Materials:
-
Male C57BL/6J mice
-
This compound
-
Vehicle
-
Stereotaxic apparatus
-
Miniature screws for EEG electrodes
-
Fine wires for EMG electrodes
-
Dental cement
-
Surgical tools
-
EEG/EMG recording system (amplifier, filter, data acquisition software)
-
Sleep scoring software
Procedure:
-
Surgical Implantation of Electrodes:
-
Anesthetize the mouse and place it in a stereotaxic frame.
-
Implant two EEG electrodes (screws) into the skull over the frontal and parietal cortices.
-
Insert two EMG electrodes (wires) into the nuchal (neck) muscles.
-
Secure the electrode assembly to the skull with dental cement.
-
Allow the animals to recover for at least one week.
-
-
Habituation and Baseline Recording:
-
Habituate the mice to the recording cables and chambers for 2-3 days.
-
Record baseline EEG/EMG data for 24 hours to establish a normal sleep-wake cycle.
-
-
Administration and Recording:
-
Administer the vehicle or different doses of this compound at a specific time of day (e.g., the beginning of the light phase).
-
Record EEG and EMG signals continuously for at least 4-6 hours post-administration.
-
-
Data Analysis:
-
Score the recordings in 10-second epochs as wake, NREM, or REM sleep based on the EEG and EMG characteristics using sleep scoring software.
-
Wake: Low-amplitude, high-frequency EEG; high EMG activity.
-
NREM Sleep: High-amplitude, low-frequency (delta waves) EEG; low EMG activity.
-
REM Sleep: Low-amplitude, high-frequency (theta waves) EEG; muscle atonia (very low EMG activity).
-
-
Calculate the time spent in each sleep stage, the latency to the first episode of NREM and REM sleep, and the number and duration of sleep/wake bouts.
-
Perform spectral analysis (e.g., Fast Fourier Transform) on the EEG signal to analyze the power of different frequency bands (e.g., delta, theta).
-
Compare the sleep parameters between the control and this compound-treated groups.
-
Visualizations
Caption: Experimental workflow for evaluating the hypnotic effects of this compound.
Caption: Proposed signaling pathway for the hypnotic effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Video: Polygraphic Recording Procedure for Measuring Sleep in Mice [jove.com]
- 3. va.gov [va.gov]
- 4. In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo evaluation of pellotine | RTI [rti.org]
- 6. Collection - In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid - ACS Pharmacology and Translational Science - Figshare [acs.figshare.com]
Application Note: Visualizing (-)-Pellotine Biodistribution in Rodent Models using Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI)
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Pellotine is a tetrahydroisoquinoline alkaloid found in several species of the Lophophora cactus.[1] As the second most abundant alkaloid in Lophophora williamsii (peyote), it is known for its sedative properties and has been used sacramentally by Native Americans.[1] Recent studies have highlighted its potential hypnotic effects, possibly mediated through interactions with serotonin (B10506) receptors, making it a compound of interest for therapeutic development.[1][2][3] Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of new drug candidates is crucial in the development process.
Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI) is a powerful ambient ionization technique that allows for the label-free visualization of the spatial distribution of small molecules, including drugs and their metabolites, directly in biological tissue sections.[4][5][6][7] This method offers significant advantages over traditional techniques by providing molecular specificity and spatial information without the need for radioactive labeling.[5]
This application note provides a detailed protocol for the use of DESI-MSI to investigate the biodistribution of this compound in whole-body mouse sections and rat brain tissue.
Experimental Protocols
Animal Handling and Dosing
-
Species: Male BALB/c mice and Sprague-Dawley rats.
-
Drug Formulation: Racemic pellotine (B1218421) prepared for administration.
-
Dosing Regimen:
-
Mice: A single intraperitoneal (i.p.) injection of 40 mg/kg pellotine.
-
Rats: A single intraperitoneal (i.p.) injection of 10 mg/kg pellotine.[8]
-
-
Time Points: Animals were sacrificed at 30 minutes and 4 hours post-administration to observe the distribution at different time points.[8][9]
Tissue Collection and Sample Preparation
Proper sample preparation is critical for obtaining high-quality DESI-MSI data that accurately reflects the in-vivo distribution of the analyte.[4]
-
Euthanasia and Tissue Collection: Following the designated time points, animals were euthanized according to approved animal welfare protocols. For whole-body imaging, mice were immediately submerged in a 2.5% carboxymethylcellulose (CMC) solution for embedding.[10] For organ-specific imaging (e.g., rat brain), the brain was carefully excised.
-
Freezing: Tissues were snap-frozen in liquid nitrogen-chilled isopentane (B150273) or on dry ice to quench metabolic processes and preserve the spatial integrity of the drug.[11][12] This rapid freezing method is preferred over slower freezing (e.g., in a -80°C freezer) to minimize the formation of large ice crystals that can damage tissue structure.[11]
-
Embedding: The frozen tissues were embedded in a 2.5% CMC solution.[10] Embedding media such as Optimal Cutting Temperature (OCT) compound should be avoided as they can cause ion suppression and interfere with mass spectrometry analysis.
-
Cryosectioning:
-
The embedded tissue blocks were allowed to equilibrate to the cryostat temperature (typically -20°C to -23°C) for at least 1 hour.[10][11]
-
Whole-body mouse sections and sagittal rat brain sections were cut to a thickness of 20-40 µm.[13]
-
The tissue sections were thaw-mounted onto standard, non-conductive glass slides.[12]
-
-
Storage and Handling:
-
If not imaged immediately, slides were stored in a sealed slide box at -80°C.
-
Prior to analysis, the slides were removed from the freezer and placed in a vacuum desiccator for approximately 15-20 minutes to allow them to come to room temperature without condensation forming on the tissue surface.[4][14]
-
DESI-MSI Analysis
-
Instrumentation: A 2D DESI source (Prosolia) mounted on a high-resolution quadrupole time-of-flight (Q-TOF) mass spectrometer (e.g., Waters Xevo G2-XS) was used for analysis.[10]
-
DESI-MSI Parameters: The following parameters were optimized for the detection of this compound:
-
Mass Spectrometry Settings:
Data Acquisition and Processing
-
Software: Data was acquired and processed using Waters High Definition Imaging (HDI) v1.4 software or equivalent.
-
Image Generation: Two-dimensional ion maps were generated by plotting the intensity of the target m/z values at each pixel across the scanned area of the tissue section. The pellotine signal can be overlaid with the tissue marker signal to correlate its distribution with the anatomical features.
Data Presentation
The biodistribution of this compound was assessed in mice and rats at 30 minutes and 4 hours post-administration. The results are summarized in the table below.
| Time Point | Species | Dose | Observed Distribution of this compound (m/z 238.1438) | Reference |
| 30 minutes | Mouse | 40 mg/kg (i.p.) | Approximately even distribution throughout the entire body. Signal detected in the brain and spinal cord, indicating blood-brain barrier penetration. | [8][9] |
| 30 minutes | Rat | 10 mg/kg (i.p.) | Signal detected throughout the sagittal brain section. | [8] |
| 4 hours | Mouse | 40 mg/kg (i.p.) | Signal intensity is reduced compared to the 30-minute time point, but pellotine is still detectable throughout the body. | [8] |
| 4 hours | Rat | 10 mg/kg (i.p.) | Signal is weaker but still present in the brain tissue. | [8] |
Visualizations
Caption: Experimental workflow for this compound biodistribution analysis.
Caption: Diagram illustrating the principle of DESI-MSI.
Conclusion
This application note details a robust and effective protocol for visualizing the biodistribution of the psychoactive alkaloid this compound in rodent models using DESI-MSI. The results demonstrate that pellotine is rapidly distributed throughout the body and successfully crosses the blood-brain barrier.[8][9] DESI-MSI proves to be an invaluable tool for preclinical drug development, offering a rapid, label-free method to obtain crucial spatial and molecular information on the fate of a drug candidate within an organism. This approach can significantly aid in understanding the pharmacokinetic properties that underpin a compound's efficacy and safety profile.
References
- 1. Pellotine - Wikipedia [en.wikipedia.org]
- 2. research.regionh.dk [research.regionh.dk]
- 3. In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imaging of Biological Tissues by Desorption Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spatial analysis of drug absorption, distribution, metabolism, and toxicology using mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry-Based Tissue Imaging of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MS) allows spatial localization of changes in acetaminophen metabolism in the liver after intervention with 4-methylpyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. DESI Mass Spectrometry Imaging – Research Core Facilities [cores.research.utdallas.edu]
- 11. How to Prepare Samples for Spatial Metabolomics: The Essential Guide You Need - MetwareBio [metwarebio.com]
- 12. Sample Preparation for Mass Spectrometry Imaging of Plant Tissues: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DESI Imaging of Small Molecules in Biological Tissues | Radiology Key [radiologykey.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays to Determine (-)-Pellotine Functional Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Pellotine is a tetrahydroisoquinoline alkaloid originally isolated from Lophophora species (peyote) that has garnered interest for its hypnotic and sedative properties.[1][2] Unlike the primary psychoactive component of peyote, mescaline, this compound does not produce hallucinogenic effects but rather a calming or sedative state.[1] Preclinical research has identified this compound as a potent and selective ligand for specific serotonin (B10506) (5-HT) receptors, making these receptors key targets for understanding its mechanism of action.[3][4][5] Functional characterization has revealed that this compound acts as a partial agonist at the 5-HT₆ receptor and a potent inverse agonist at the 5-HT₇ receptor.[3][4][5]
These application notes provide a comprehensive guide to the cell-based assays essential for characterizing the functional activity of this compound and similar compounds. Detailed protocols for radioligand binding, cyclic adenosine (B11128) monophosphate (cAMP) functional assays, and β-arrestin recruitment assays are presented to enable researchers to quantify ligand affinity and downstream signaling efficacy.
Data Presentation: Pharmacological Profile of this compound
The functional activity of this compound has been characterized through various in vitro assays, yielding quantitative data on its binding affinity and functional potency at several key serotonin receptors.
Table 1: this compound Binding Affinity (Kᵢ) at Human Serotonin Receptors
| Receptor Subtype | Radioligand Used | Kᵢ (nM) | Reference |
| 5-HT₁D | [³H]-GR 125743 | 117 | [3] |
| 5-HT₆ | [³H]-LSD | 170 | [3] |
| 5-HT₇ | [³H]-5-CT | 394 | [3] |
| 5-HT₁B | Not Specified | >1000 | [3] |
| 5-HT₁E | Not Specified | >1000 | [3] |
| 5-HT₂B | Not Specified | >1000 | [3] |
Table 2: this compound Functional Activity (EC₅₀ and Eₘₐₓ) at Human Serotonin Receptors
| Receptor Subtype | Assay Type | Functional Response | EC₅₀ (nM) | Eₘₐₓ (%) | Reference |
| 5-HT₆ | cAMP Accumulation | Partial Agonist | 94 | 32 | [3][4][5] |
| 5-HT₇ | cAMP Accumulation | Inverse Agonist | 291 | -98.6 | [3][4][5] |
| 5-HT₆ | β-Arrestin-2 Recruitment | Agonist | Not Determined | Very Low | [3] |
Signaling Pathways and Assay Workflows
This compound's functional activity is determined by its modulation of specific G protein-coupled receptor (GPCR) signaling cascades. The 5-HT₆ and 5-HT₇ receptors primarily couple to the Gαs protein, which stimulates adenylyl cyclase to produce cAMP.
This compound-Mediated 5-HT₆ Receptor Activation
As a partial agonist, this compound binds to the 5-HT₆ receptor and activates Gαs signaling, leading to an increase in intracellular cAMP, though to a lesser extent than the endogenous full agonist, serotonin.
This compound-Mediated 5-HT₇ Receptor Inverse Agonism
The 5-HT₇ receptor exhibits constitutive (basal) activity, meaning it can signal through Gαs to produce cAMP even without an agonist present. As an inverse agonist, this compound binds to the 5-HT₇ receptor and stabilizes it in an inactive state, thereby reducing the basal level of cAMP signaling.[3]
General Experimental Workflow
The workflow for cell-based functional assays follows a standardized procedure from cell preparation to data analysis.
Experimental Protocols
Protocol 1: Radioligand Binding Assay (Competitive)
This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a specific radioligand from the target receptor.[6][7]
1.1. Materials
-
Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human 5-HT receptor of interest (e.g., 5-HT₆, 5-HT₇).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the receptor (e.g., [³H]-LSD for 5-HT₆).
-
Non-specific Ligand: A high concentration of an unlabeled competing ligand (e.g., 10 µM Serotonin or Methiothepin) to determine non-specific binding.[6]
-
Test Compound: this compound.
-
Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well microplate, cell harvester with glass fiber filters (e.g., GF/B), scintillation counter, scintillation fluid.
1.2. Procedure
-
Membrane Preparation: Thaw frozen cell membranes on ice and dilute to a final concentration of 5-20 µg of protein per well in ice-cold binding buffer.[6]
-
Assay Setup (96-well plate):
-
Total Binding: 50 µL binding buffer + 50 µL radioligand (at a final concentration near its Kₔ) + 100 µL membrane suspension.
-
Non-specific Binding (NSB): 50 µL non-specific ligand + 50 µL radioligand + 100 µL membrane suspension.
-
Competition Binding: 50 µL of this compound serial dilutions (e.g., 10⁻¹¹ to 10⁻⁵ M) + 50 µL radioligand + 100 µL membrane suspension.
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature or 37°C with gentle agitation.[6][8]
-
Filtration: Rapidly terminate the reaction by filtering the plate contents through the glass fiber filters using a cell harvester. Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.[6]
-
Radioactivity Measurement: Place the dried filters into scintillation vials, add 4-5 mL of scintillation cocktail, and measure radioactivity (Counts Per Minute, CPM) in a scintillation counter.
1.3. Data Analysis
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the log concentration of this compound.
-
Determine IC₅₀: Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.
-
Calculate Kᵢ: Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Protocol 2: cAMP Functional Assay (GloSensor™ Technology)
This protocol measures changes in intracellular cAMP levels to determine agonist or inverse agonist activity. The Promega GloSensor™ assay utilizes a genetically encoded biosensor that emits light upon binding cAMP.[9][10]
2.1. Materials
-
Cell Line: HEK293 or CHO cells.
-
Expression Plasmid: pGloSensor™-22F cAMP Plasmid.
-
Target Receptor Plasmid: Plasmid encoding the human 5-HT₆ or 5-HT₇ receptor.
-
Transfection Reagent: e.g., FuGENE HD.
-
Culture Medium: DMEM or F12K with 10% FBS.
-
Assay Medium: CO₂-independent medium (e.g., HBSS) with 20 mM HEPES.
-
GloSensor™ cAMP Reagent: Substrate for the luciferase-based biosensor.
-
Test Compound: this compound.
-
Controls: Known agonist (e.g., Serotonin) and antagonist for the target receptor.
-
Equipment: White, opaque 96- or 384-well plates, luminometer.
2.2. Procedure
-
Cell Transfection (24-48 hours prior to assay):
-
Co-transfect HEK293 cells with the pGloSensor™-22F plasmid and the desired 5-HT receptor plasmid using a suitable transfection reagent.
-
24 hours post-transfection, seed the cells into white, opaque 96-well plates at a density of ~15,000-30,000 cells per well and incubate overnight.[11]
-
-
Reagent Equilibration:
-
Aspirate the culture medium from the cells.
-
Prepare equilibration medium by diluting the GloSensor™ cAMP Reagent 1:50 in assay medium.
-
Add 100 µL of equilibration medium to each well and incubate for 2 hours at room temperature, protected from light.[12]
-
-
Compound Addition & Measurement:
-
For Agonist/Partial Agonist Mode (5-HT₆):
-
Establish a baseline luminescence reading on the luminometer.
-
Add serial dilutions of this compound or a reference agonist to the wells.
-
Immediately begin kinetic luminescence measurement for 15-30 minutes. The peak signal is typically observed within 10 minutes.[9]
-
-
For Inverse Agonist Mode (5-HT₇):
-
The high sensitivity of the GloSensor assay allows for the detection of decreases from basal cAMP levels.[10]
-
Establish a baseline luminescence reading.
-
Add serial dilutions of this compound to the wells.
-
Monitor the decrease in luminescence over 15-30 minutes.
-
-
-
Data Analysis
-
Agonist: Normalize the peak luminescence signal to the vehicle control (0%) and a saturating concentration of a full agonist (100%). Plot the normalized data against the log concentration of this compound and fit a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ.
-
Inverse Agonist: Normalize the data where the basal (vehicle) signal is 100% and the maximum inhibition is 0%. Plot the normalized data to determine the IC₅₀ (often referred to as EC₅₀ for inverse agonists) and Eₘₐₓ (which will be a negative value).
-
Protocol 3: β-Arrestin Recruitment Assay (PathHunter®)
This assay measures the interaction between an activated GPCR and β-arrestin, a key event in receptor desensitization and an alternative signaling pathway. The DiscoverX PathHunter® assay is based on enzyme fragment complementation.[1][13]
3.1. Materials
-
Cell Line: PathHunter® cell line co-expressing the 5-HT receptor of interest fused to a ProLink™ (PK) enzyme fragment and β-arrestin fused to an Enzyme Acceptor (EA) fragment.
-
Assay Medium: As recommended by the manufacturer.
-
Test Compound: this compound.
-
Controls: Reference agonist and antagonist.
-
PathHunter® Detection Reagents: Substrate for the complemented enzyme.
-
Equipment: White, opaque 384-well assay plates, chemiluminescent plate reader.
3.2. Procedure
-
Cell Preparation:
-
Culture PathHunter® cells according to the manufacturer's protocol.
-
Harvest and resuspend cells in assay medium to the recommended density.
-
Dispense 20 µL of the cell suspension into each well of a 384-well plate (typically 5,000 cells/well).[13]
-
-
Ligand Preparation: Prepare serial dilutions of this compound and control compounds in assay buffer. The final DMSO concentration should be kept below 1%.
-
Agonist Mode:
-
Add 5 µL of the diluted this compound or reference agonist to the wells.
-
For control wells, add 5 µL of assay buffer with vehicle.
-
Incubate the plate for 90 minutes at 37°C.[13]
-
-
Detection:
-
Equilibrate the PathHunter® Detection Reagents to room temperature.
-
Prepare the detection reagent mixture according to the manual.
-
Add 12.5 µL of the detection mixture to each well.[13]
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Signal Measurement: Measure the chemiluminescent signal using a luminometer.
3.3. Data Analysis
-
Subtract the average background signal (from vehicle-only wells) from all other readings.
-
Normalize the data relative to the response of a reference agonist (100%).
-
Plot the normalized response against the log concentration of this compound and use non-linear regression to determine the EC₅₀ and Eₘₐₓ values for β-arrestin recruitment.
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-Based GPCR Reporter Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Item - Summary of radioligand receptor binding assay components and reactions according to each receptor. - figshare - Figshare [figshare.com]
- 9. promega.com [promega.com]
- 10. GloSensor™ cAMP Assay Protocol [promega.sg]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes & Protocols: Techniques for Assessing (-)-Pellotine Effects on REM Sleep
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the methodologies used to assess the effects of the Lophophora alkaloid, (-)-Pellotine, on Rapid Eye Movement (REM) sleep. This compound has been identified as a hypnotic agent that dose-dependently inhibits REM sleep and promotes sleep fragmentation in animal models.[1][2][3][4] The protocols and data presented herein are intended to facilitate further research into its mechanism of action and therapeutic potential.
Pharmacological Profile of this compound
This compound is a tetrahydroisoquinoline alkaloid that readily crosses the blood-brain barrier.[3][5] Its hypnotic effects are not attributed to active metabolites, as it undergoes slow metabolism.[1][5] The primary mechanism of action is believed to be the modulation of the serotonergic system.[1][3] It shows negligible interaction with common sleep-regulating targets like orexin, melatonin, histamine, or adenosine (B11128) receptors.[1][5]
Data Summary: Receptor Binding and Functional Activity
The following tables summarize the in vitro pharmacological data for this compound, highlighting its selectivity and functional activity at key serotonin (B10506) (5-HT) receptors.
Table 1: Binding Affinities (Ki) of this compound at Human Serotonin Receptors
| Receptor | Ki (nM) |
|---|---|
| 5-HT1D | 117 |
| 5-HT6 | 170 |
| 5-HT7 | 394 |
| 5-HT1B | >1000 |
| 5-HT1E | >1000 |
| 5-HT2B | >1000 |
Data sourced from radioligand displacement assays.[1][3]
Table 2: Functional Activity of this compound at 5-HT6 and 5-HT7 Receptors
| Receptor | Assay Type | Parameter | Value |
|---|---|---|---|
| 5-HT6 | cAMP | EC50 | 94 nM |
| Emax | 32% (Partial Agonist) | ||
| 5-HT7 | cAMP | EC50 | 291 nM |
| Emax | -98.6% (Inverse Agonist) |
Data sourced from functional characterization assays.[1][3][6]
Table 3: Summary of In Vivo Effects of this compound on Sleep Architecture in Mice
| Parameter | Effect |
|---|---|
| REM Sleep Duration | Dose-dependent inhibition |
| Sleep Fragmentation | Increased |
| Locomotion | Dose-dependent decrease |
These effects are observed following intraperitoneal (i.p.) administration.[1][2][3]
Proposed Signaling Pathway
The hypnotic effects and REM sleep inhibition associated with this compound are likely mediated through its dual action on 5-HT6 and 5-HT7 receptors, which are involved in regulating neuronal excitability. The diagram below illustrates this proposed pathway.
Experimental Protocols
Protocol 1: Polysomnographic Assessment of this compound in Rodents
This protocol details the gold-standard method for assessing sleep-wake states using electroencephalography (EEG) and electromyography (EMG).[7][8]
1.1. Objective: To quantify the effects of this compound on REM sleep, non-REM (NREM) sleep, and wakefulness, including sleep architecture parameters like bout duration and state transitions.
1.2. Materials:
-
Male Sprague Dawley rats (250-300g) or C57BL/6J mice (10-13 months).[9][10]
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
EEG/EMG electrodes (stainless steel screws for EEG, flexible wires for EMG)
-
Dental cement
-
Polysomnography recording system with amplifiers and filters (e.g., Grass Instruments, Pinnacle Technology).[9][10]
-
Sleep scoring software (e.g., Sirenia Sleep Pro).[10]
-
This compound hydrochloride dissolved in sterile saline (vehicle).
1.3. Surgical Procedure (Electrode Implantation):
-
Anesthetize the animal and mount it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill small burr holes for EEG electrodes over the frontal cortex and parietal cortex.
-
Gently screw the stainless steel electrodes into the burr holes, ensuring they touch the dura mater without piercing it.
-
For EMG, insert two flexible stainless steel wires into the nuchal (neck) muscles to record muscle tone.[11]
-
Secure all electrodes and a head mount connector to the skull using dental cement.
-
Allow the animal a recovery period of at least one week post-surgery.[11]
1.4. Experimental Workflow: The following diagram outlines the experimental timeline.
1.5. Recording and Dosing Procedure:
-
After recovery, habituate animals to the recording chambers and tethered cables for 2-3 days.[11]
-
On the first recording day (baseline), administer a vehicle injection (e.g., saline, i.p.) at the beginning of the light period and record EEG/EMG for 24 hours.[11]
-
On the following day (test day), administer this compound at the desired dose (e.g., 10, 40 mg/kg, i.p.) at the same time and record for another 24 hours.[5]
-
Filter EEG signals (e.g., 0.5-30 Hz) and EMG signals (e.g., 30-300 Hz) and digitize at a sampling rate of at least 128 Hz.[9][11]
1.6. Data Analysis:
-
Segment the continuous EEG/EMG recordings into 10-second epochs.[10][12]
-
Score each epoch as Wake, NREM, or REM based on standard criteria:
-
Calculate key parameters for baseline vs. drug conditions:
-
Total time spent in Wake, NREM, and REM sleep.
-
Sleep latency (time from lights out to first NREM epoch).
-
REM sleep latency (time from sleep onset to first REM epoch).
-
Number and duration of sleep/wake/REM bouts.
-
Number of state transitions (an index of sleep fragmentation).[14]
-
-
Perform power spectral analysis (Fast Fourier Transform) on the EEG signal to quantify changes in delta and theta power, which are characteristic of NREM and REM sleep, respectively.[15][16]
Protocol 2: Open-Field Test for Locomotor Activity
This protocol assesses the sedative or hypolocomotive effects of this compound.
2.1. Objective: To measure changes in spontaneous locomotor activity, exploration, and anxiety-like behavior following this compound administration.
2.2. Materials:
-
Open-field arena (e.g., 40x40x30 cm), typically made of a non-reflective material.
-
Video camera mounted above the arena.
-
Automated tracking software (e.g., ANY-maze, EthoVision).
-
This compound solution and vehicle.
2.3. Procedure:
-
Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle via the desired route (e.g., i.p.).
-
After a set pre-treatment time (e.g., 30 minutes), place the animal in the center of the open-field arena.[5]
-
Record the animal's activity for a specified duration (e.g., 15-30 minutes).
-
Thoroughly clean the arena with 70% ethanol (B145695) between trials to eliminate olfactory cues.
2.4. Data Analysis: Analyze the video recordings to quantify the following parameters:
-
Total distance traveled: A primary measure of overall locomotion.
-
Time spent in the center vs. periphery: An indicator of anxiety-like behavior (thigmotaxis).
-
Rearing frequency: A measure of exploratory behavior.
-
Velocity: Average speed of movement.
By correlating the results from polysomnography and locomotor activity tests, researchers can build a comprehensive profile of this compound's effects on the central nervous system and its potential as a hypnotic agent.
References
- 1. In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pellotine - Wikipedia [en.wikipedia.org]
- 3. In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.au.dk [pure.au.dk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Noninvasive, High-throughput Determination of Sleep Duration in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ndineuroscience.com [ndineuroscience.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Synergistic effects of combined hypnotic drugs on sleep in mice [frontiersin.org]
- 13. Assessing REM Sleep in Mice Using Video Data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A hidden Markov model to assess drug-induced sleep fragmentation in the telemetered rat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. epi.ch [epi.ch]
- 16. EEG Recording and Analysis for Sleep Research - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of (-)-Pellotine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of (-)-Pellotine. The information is tailored for researchers, scientists, and drug development professionals to address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Enantioselectivity in the Key Stereocenter Formation
Q1: My synthesis is producing a nearly racemic mixture of pellotine (B1218421). How can I improve the enantioselectivity to favor the desired (-)-enantiomer?
A1: Achieving high enantioselectivity is a primary challenge in the synthesis of this compound. The two main strategies to establish the C1-stereocenter are asymmetric Pictet-Spengler or Bischler-Napieralski reactions, followed by stereoselective reduction. If you are experiencing poor enantioselectivity, consider the following troubleshooting steps:
-
Asymmetric Catalysis: The choice of chiral catalyst is critical. For Bischler-Napieralski/asymmetric hydrogenation routes, chiral ruthenium and rhodium complexes are commonly employed. If one catalyst provides low enantiomeric excess (ee), screening a variety of chiral ligands is recommended. For Pictet-Spengler reactions, chiral Brønsted acids or Lewis acids can be effective.
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the nitrogen of the β-arylethylamine precursor can effectively control the stereochemical outcome of the cyclization. Auxiliaries derived from readily available chiral molecules like amino acids, terpenes, or carbohydrates are common choices.[1] The auxiliary must be efficiently cleaved under conditions that do not cause racemization of the product.
-
Solvent and Temperature Effects: Reaction kinetics and the transition state geometry can be highly sensitive to the solvent and temperature. A systematic evaluation of different solvents and reaction temperatures should be performed to optimize the enantioselectivity.
-
Reagent Purity: Ensure the purity of all reagents, especially the chiral catalyst or auxiliary, as impurities can significantly impact the stereochemical control.
Q2: I am using a chiral auxiliary, but the diastereoselectivity of the cyclization step is low. What factors can I investigate?
A2: Low diastereoselectivity when using a chiral auxiliary suggests that the auxiliary is not effectively directing the approach of the electrophile. Consider these points:
-
Steric Hindrance: The steric bulk of the chiral auxiliary plays a crucial role. If the auxiliary is too small, it may not create a sufficient steric bias. Conversely, an overly bulky auxiliary might hinder the reaction altogether. It may be necessary to screen auxiliaries with varying steric properties.
-
Conformational Rigidity: Auxiliaries that lock the molecule into a specific conformation are often more effective. Investigate auxiliaries that form rigid cyclic structures with the substrate.
-
Chelation Control: In some cases, metal-chelating auxiliaries can be used in conjunction with a Lewis acid to create a highly organized transition state, leading to improved diastereoselectivity.
Issue 2: Racemization of the Product
Q1: I successfully isolated what I believe to be enantiomerically enriched this compound, but subsequent analysis shows a significant loss of optical purity. What could be the cause?
A1: A significant challenge in the synthesis and handling of pellotine is its propensity to racemize. Research has shown that pellotine can undergo rapid racemization in both acidic and basic media.[2] The acidic proton at the C1 stereocenter is susceptible to abstraction, leading to the formation of an achiral enamine intermediate, which can then be reprotonated from either face to give a racemic mixture.
Troubleshooting Racemization:
-
pH Control During Workup and Purification: Strictly maintain neutral pH conditions during all extraction and purification steps. Use of buffered aqueous solutions is highly recommended. Avoid strong acids or bases for pH adjustment.
-
Chromatography Conditions: Standard silica (B1680970) gel can be slightly acidic and may contribute to racemization. Consider using deactivated (neutral) silica gel or alternative purification methods like flash chromatography with a buffered mobile phase or crystallization.
-
Storage: Store purified this compound in a neutral, aprotic solvent at low temperatures to minimize racemization over time.
Issue 3: Low Yields in Cyclization Reactions (Bischler-Napieralski & Pictet-Spengler)
Q1: My Bischler-Napieralski cyclization is giving a low yield of the desired dihydroisoquinoline intermediate. What are the common pitfalls?
A1: The Bischler-Napieralski reaction is a powerful tool for constructing the isoquinoline (B145761) core, but it can be sensitive to reaction conditions.[3]
-
Dehydrating Agent: Phosphoryl chloride (POCl₃) is a common dehydrating agent. However, for less reactive substrates, stronger agents like phosphorus pentoxide (P₂O₅) in refluxing POCl₃ or triflic anhydride (B1165640) (Tf₂O) may be necessary.
-
Reaction Temperature: The reaction often requires heating. If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to decomposition and side product formation. Careful optimization of the reaction temperature is crucial.
-
Electron-Donating Groups: The success of this electrophilic aromatic substitution is highly dependent on the electronic nature of the aromatic ring. The presence of electron-donating groups on the phenyl ring of the β-arylethylamide precursor is generally required for good yields.
Q2: The Pictet-Spengler reaction to form the tetrahydroisoquinoline ring is inefficient in my hands. How can I improve the yield?
A2: The Pictet-Spengler reaction is another cornerstone for isoquinoline alkaloid synthesis.[4]
-
Acid Catalyst: This reaction is typically acid-catalyzed to generate the reactive iminium ion intermediate. Common catalysts include hydrochloric acid and trifluoroacetic acid. The concentration and strength of the acid can significantly impact the reaction rate and yield.
-
Aldehyde/Ketone Reactivity: The nature of the carbonyl component is important. Aldehydes are generally more reactive than ketones. Ensure the aldehyde or ketone used is of high purity and free from over-oxidation products.
-
Reaction Conditions: While traditionally carried out with heating in a protic solvent, some modern variations show improved yields in aprotic media, sometimes even without an acid catalyst for highly activated substrates.
Experimental Protocols
Protocol 1: Racemic Synthesis of Pellotine via a Modified Bobbitt Reaction
This protocol is adapted from the work of Poulie, et al. (2023) and outlines a reliable method for the gram-scale synthesis of racemic pellotine.[2]
Step 1: Reductive Amination
-
To a solution of 3,4-dimethoxy-5-hydroxy-phenylacetone (1.0 equiv) in methanol, add 2,2-dimethoxyethylamine (2.2 equiv).
-
Stir the mixture at room temperature overnight.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (B1222165) (NaBH₄) (1.3 equiv) in portions.
-
Stir the reaction at 0 °C for 2 hours.
-
Perform an aqueous workup to isolate the crude benzylamine (B48309) product, which can be used in the next step without further purification.
Step 2: Ring Closure and N-methylation
-
Treat the crude benzylamine from the previous step with 8 M aqueous HCl.
-
Stir the reaction at room temperature for 7 days.
-
After neutralization and extraction, the benzylic alcohol intermediate is obtained.
-
To a solution of the benzylic alcohol in methanol, add 37% aqueous formaldehyde (B43269) (1.6 equiv) and stir at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and add sodium borohydride (1.3 equiv).
-
Stir for 30 minutes and then perform an aqueous workup followed by purification to yield the N-methylated product.
Step 3: Reduction of the Benzylic Alcohol
-
Dissolve the N-methylated benzylic alcohol in trifluoroacetic acid (TFA).
-
Add triethylsilane (Et₃SiH) (2.2 equiv) to the solution under an argon atmosphere.
-
Stir the reaction at room temperature overnight.
-
Carefully quench the reaction, neutralize, and extract the product.
-
Purify the crude product by column chromatography to obtain racemic pellotine.
| Step | Key Reagents | Typical Yield |
| Reductive Amination | 2,2-dimethoxyethylamine, NaBH₄ | Quantitative (crude) |
| Ring Closure | 8 M HCl | 62% |
| N-methylation | Formaldehyde, NaBH₄ | 85% |
| Reduction | Et₃SiH, TFA | 27% |
Visualizations
Caption: General workflow for the total synthesis of this compound.
References
- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (-)-Pellotine
Welcome to the technical support center for the synthesis of (-)-Pellotine. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic efforts.
Troubleshooting and Operational Guidance
This section addresses specific issues that may arise during the synthesis of pellotine (B1218421), focusing on a common route involving a modified Bobbitt reaction, reduction, and N-methylation.
Question: My reductive amination of 3,4-dimethoxy-5-hydroxyphenylacetone with 2,2-dimethoxyethylamine is showing low yield or multiple products. What are the possible causes and solutions?
Answer: Low yields or the formation of side products in the initial reductive amination step can be attributed to several factors:
-
Purity of Starting Materials: Ensure the starting ketone is pure. Impurities can interfere with the reaction.
-
Imine Formation: The formation of the imine intermediate is crucial. Ensure anhydrous conditions, as water can hydrolyze the imine back to the starting materials. Using a drying agent or a Dean-Stark trap if applicable can be beneficial.
-
Reducing Agent: Sodium borohydride (B1222165) (NaBH₄) should be added portion-wise at a reduced temperature (e.g., 0 °C) to control the reaction rate and prevent over-reduction or side reactions. Ensure the NaBH₄ is fresh and has not been deactivated by moisture.
-
Reaction Time and Temperature: The initial imine formation is typically carried out at room temperature overnight. Ensure sufficient time for this step before adding the reducing agent.
Question: The ring closure (Pictet-Spengler type reaction) of the secondary amine to form the tetrahydroisoquinoline core is slow and the yield is poor. How can I improve this step?
Answer: The acid-catalyzed cyclization is a critical step. Here are some troubleshooting tips:
-
Acid Catalyst: A strong acid is required to promote the reaction. 8 M hydrochloric acid (HCl) has been used successfully.[1] The concentration of the acid is important; if it's too low, the reaction will be slow or may not proceed to completion.
-
Reaction Time: This cyclization can be very slow, sometimes requiring several days (e.g., 7 days) at room temperature.[1] Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Temperature: While typically run at room temperature, gentle heating might accelerate the reaction. However, this should be done cautiously as it can also lead to the formation of side products.
-
Substrate Purity: Impurities from the previous step can inhibit the cyclization. Ensure the secondary amine is of high purity before proceeding.
Question: The reduction of the benzylic alcohol is inefficient. What are the alternative methods?
Answer: The traditional palladium-catalyzed reduction of the benzylic alcohol can be very slow, sometimes taking several days.[1] An optimized and much faster method involves the use of triethylsilane (Et₃SiH) in the presence of a strong acid like trifluoroacetic acid (TFA).[1] This method can significantly shorten the reaction time to less than 24 hours.[1]
Question: I am observing racemization of my final product. How can I avoid this?
Answer: Pellotine has been reported to undergo rapid racemization in both acidic and basic conditions.[2] This is a significant challenge in obtaining the enantiomerically pure this compound.
-
Purification: During purification, it is advisable to use near-neutral pH conditions where possible. If using chromatography, select a mobile phase that is not strongly acidic or basic.
-
Storage: Store the final compound in a neutral, aprotic solvent and at low temperatures to minimize racemization.
Frequently Asked Questions (FAQs)
Q1: Is there a direct enantioselective synthesis for this compound?
A1: While there are numerous methods for the asymmetric synthesis of tetrahydroisoquinolines, a specific, high-yielding enantioselective synthesis of this compound is not well-documented in the available literature.[1][3][4][5] The primary challenge is the rapid racemization of pellotine under many reaction conditions.[2] Therefore, a common strategy is to synthesize the racemic mixture and then perform a chiral resolution.
Q2: What is the most common method for synthesizing racemic pellotine?
A2: A widely used method is a modification of the Bobbitt reaction.[2][6] This involves the reductive amination of a substituted phenylacetone (B166967) with an aminoacetaldehyde acetal, followed by an acid-catalyzed cyclization to form the tetrahydroisoquinoline core, reduction of a benzylic alcohol, and finally N-methylation.[2]
Q3: What are the main challenges in the purification of pellotine?
A3: The main challenges in pellotine purification include:
-
Racemization: As mentioned, maintaining the enantiomeric purity of this compound is difficult due to its instability in acidic and basic environments.[2]
-
Phenolic Group: The free phenolic hydroxyl group can be sensitive to oxidation, potentially leading to colored impurities. It is advisable to perform purification steps under an inert atmosphere (e.g., nitrogen or argon).
-
Chromatography: Reversed-phase HPLC is a suitable technique for purification.[7] The use of a buffered mobile phase can help to control the pH and minimize racemization.
Q4: What is the known biological activity of this compound?
A4: this compound is known for its sedative and hypnotic effects.[8] It acts as a weak partial agonist at the serotonin (B10506) 5-HT₆ receptor and an inverse agonist at the 5-HT₇ receptor.[2][8] It also has affinity for the 5-HT₁D receptor.[2] These interactions with the serotonergic system are believed to mediate its hypnotic properties.[2][8]
Data Presentation: Comparative Yields and Resolution Agents
The following tables summarize quantitative data related to the synthesis of pellotine.
Table 1: Yields for a Racemic Synthesis of Pellotine
| Step | Reagents and Conditions | Yield | Reference |
| 1. Reductive Amination | 2,2-dimethoxyethylamine, MeOH, rt, overnight; then NaBH₄, 0 °C, 2 h | Quant. | [1] |
| 2. Ring Closure (Pictet-Spengler type) | 8 M HCl(aq), rt, 7 days | 62% | [1] |
| 3. Reduction of Benzylic Alcohol | Et₃SiH, TFA, Ar, rt, overnight | 27% | [1] |
| 4. N-methylation | 37% formaldehyde(aq), MeOH, rt, 30 min; then NaBH₄, 0°C, 30 min | 85% | [1] |
Table 2: Potential Chiral Resolving Agents for Racemic Pellotine
As pellotine is a basic amine, chiral acids are suitable for forming diastereomeric salts, which can then be separated by crystallization. The choice of the resolving agent often requires empirical screening.
| Chiral Resolving Agent | Class | Comments |
| (+)-Tartaric acid | Chiral Acid | A very common and relatively inexpensive resolving agent for amines.[9] |
| (-)-Malic acid | Chiral Acid | Another commonly used chiral acid for the resolution of bases.[9] |
| (-)-Mandelic acid | Chiral Acid | Often effective for resolving amines.[9] |
| (+)-Camphor-10-sulfonic acid | Chiral Acid | A strong chiral acid that can form crystalline salts with amines.[9] |
| (-)-O,O'-Dibenzoyl-L-tartaric acid | Chiral Acid | A derivative of tartaric acid that can provide better separation for certain amines. |
Experimental Protocols
Protocol 1: Synthesis of Racemic Pellotine
This protocol is based on a modified procedure by Takido et al.[2]
Step 1: Reductive Amination
-
To a solution of 3,4-dimethoxy-5-hydroxyphenylacetone (1 equivalent) in methanol (B129727) (MeOH), add 2,2-dimethoxyethylamine (2.2 equivalents).
-
Stir the mixture at room temperature overnight under an inert atmosphere.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.3 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude secondary amine, which is often used in the next step without further purification.
Step 2: Ring Closure
-
Dissolve the crude secondary amine from the previous step in 8 M aqueous hydrochloric acid (HCl).
-
Stir the solution at room temperature for 7 days in the dark.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) to a pH of ~8-9.
-
Extract the product with an organic solvent.
-
Dry the combined organic extracts, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the benzylic alcohol intermediate.
Step 3: Reduction of the Benzylic Alcohol
-
Dissolve the benzylic alcohol intermediate (1 equivalent) in trifluoroacetic acid (TFA) under an argon atmosphere.
-
Add triethylsilane (Et₃SiH) (2.2 equivalents) to the solution.
-
Stir the reaction at room temperature overnight.
-
Carefully quench the reaction by adding it to a cooled saturated solution of sodium bicarbonate.
-
Extract the product, dry the organic phase, and concentrate.
-
Purify by column chromatography.
Step 4: N-methylation
-
Dissolve the secondary amine from the previous step (1 equivalent) in methanol.
-
Add aqueous formaldehyde (B43269) (37%, 1.6 equivalents) and stir at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and add sodium borohydride (1.3 equivalents) portion-wise.
-
Stir for an additional 30 minutes at 0 °C.
-
Quench the reaction with water, remove the methanol in vacuo, and extract the product.
-
Dry, concentrate, and purify the crude product by column chromatography to yield racemic pellotine.
Protocol 2: Proposed Chiral Resolution of Racemic Pellotine
This is a general procedure for the resolution of a racemic amine using a chiral acid. The optimal solvent and resolving agent must be determined experimentally.
-
Dissolve the racemic pellotine (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or acetone).
-
In a separate flask, dissolve a chiral resolving agent (0.5 equivalents, e.g., (+)-tartaric acid) in the same solvent, heating gently if necessary.
-
Slowly add the resolving agent solution to the pellotine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then cool further in a refrigerator or ice bath to induce crystallization of one of the diastereomeric salts.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
The mother liquor can be concentrated to attempt crystallization of the other diastereomer.
-
To recover the free base, dissolve the separated diastereomeric salt in water and basify with a suitable base (e.g., sodium hydroxide (B78521) or ammonium (B1175870) hydroxide) to a pH > 10.
-
Extract the enantiomerically enriched pellotine with an organic solvent.
-
Dry the organic layer, filter, and remove the solvent.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of racemic pellotine and proposed chiral resolution.
Signaling Pathways
Caption: Postulated signaling pathways for this compound at 5-HT6 and 5-HT7 receptors.
References
- 1. Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Synthesis of 1-Substituted 1,2,3,4-Tetrahydroisoquinoline Alkaloids via Asymmetric Reduction -Bulletin of the Korean Chemical Society | 학회 [koreascience.kr]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Bobbitt reaction - Wikipedia [en.wikipedia.org]
- 7. agilent.com [agilent.com]
- 8. Enantioselective Synthesis of Pyrroloindolines via Non-Covalent Stabilization of Indole Radical Cations and Applications to the Synthesis of Alkaloid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of (-)-Pellotine Extraction Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their (-)-Pellotine extraction protocols. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which plant sources can it be extracted?
A1: this compound is a phenolic tetrahydroisoquinoline alkaloid.[1][2] It is found in cacti of the Lophophora genus. Notably, it is the major alkaloid in Lophophora diffusa and the second most abundant alkaloid in Lophophora williamsii (peyote).[2][3][4]
Q2: What are the general steps involved in the extraction of this compound from plant material?
A2: A typical extraction workflow for this compound involves the following stages:
-
Sample Preparation: Drying and grinding the plant material to a fine powder to increase the surface area for solvent penetration.
-
Extraction: Using a suitable solvent system and extraction technique to draw out the alkaloids from the plant matrix.
-
Filtration: Separating the solid plant residue from the liquid extract.
-
Solvent Evaporation: Concentrating the extract by removing the solvent.
-
Purification: Employing techniques like acid-base extraction or chromatography to isolate this compound from other co-extracted compounds.
Q3: Which solvents are most effective for this compound extraction?
A3: The choice of solvent is critical and depends on the extraction method and the desired purity of the final product. Generally, polar organic solvents are effective for extracting alkaloids. Methanol (B129727) and ethanol (B145695) are commonly used for alkaloid extraction and can dissolve both the free base and salt forms. The use of acidified water or alcohol can also be effective as alkaloids form salts that are soluble in these polar solvents.
Q4: How does pH influence the extraction of this compound?
A4: pH plays a crucial role in alkaloid extraction. Alkaloids like this compound are basic compounds.
-
Acidic conditions (low pH): In an acidic solution, alkaloids form their corresponding salts, which are typically more soluble in polar solvents like water and ethanol. This can be advantageous for the initial extraction from the plant matrix.
-
Basic conditions (high pH): In a basic solution, alkaloids exist in their free base form, which is more soluble in nonpolar organic solvents like chloroform (B151607) or diethyl ether. This principle is exploited in liquid-liquid extraction for purification.
Q5: What is the importance of temperature in the extraction process?
A5: Temperature can significantly impact extraction efficiency. Higher temperatures generally increase the solubility of the analyte and the diffusion rate of the solvent into the plant material, potentially leading to higher yields and shorter extraction times. However, excessive heat can cause degradation of thermolabile compounds. Therefore, the optimal temperature is a balance between extraction efficiency and the stability of this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Inappropriate Solvent: The polarity of the solvent may not be suitable for this compound. 2. Insufficient Extraction Time or Temperature: The extraction may not have proceeded to completion. 3. Inadequate Sample Preparation: Plant material may not be ground finely enough. 4. Incorrect pH: The pH of the extraction solvent may not be optimal for solubilizing the alkaloid. | 1. Solvent Optimization: Test a range of solvents with varying polarities (e.g., methanol, ethanol, acidified water). Consider using a mixture of solvents. 2. Parameter Optimization: Systematically increase the extraction time and/or temperature and monitor the yield to find the optimum conditions. 3. Improve Grinding: Ensure the plant material is a fine, homogenous powder. 4. pH Adjustment: Experiment with adjusting the pH of the solvent (e.g., using dilute acetic or hydrochloric acid) to enhance alkaloid salt formation and solubility. |
| Co-extraction of Impurities (e.g., pigments, fats) | 1. Non-selective Solvent: The chosen solvent may be dissolving a wide range of compounds in addition to the target alkaloid. 2. Lack of a Defatting Step: Lipophilic compounds are co-extracted with the alkaloids. | 1. Sequential Extraction: Perform an initial extraction with a nonpolar solvent (e.g., hexane) to remove fats and pigments before extracting with a more polar solvent for the alkaloids. 2. Pre-extraction Defatting: Wash the powdered plant material with a nonpolar solvent before the main extraction. |
| Degradation of this compound | 1. High Temperature: Prolonged exposure to high temperatures can degrade the alkaloid. 2. Exposure to Light: Some alkaloids are sensitive to photodegradation. 3. Extreme pH Conditions: Highly acidic or basic conditions can potentially lead to structural changes. | 1. Use Milder Conditions: Employ lower extraction temperatures for a longer duration or use non-thermal extraction methods like ultrasound-assisted extraction.[5] 2. Protect from Light: Conduct the extraction and store the extract in amber-colored glassware or in the dark. 3. Moderate pH: Use dilute acids or bases and avoid prolonged exposure to extreme pH levels. |
| Emulsion Formation During Liquid-Liquid Extraction | 1. Presence of Surfactant-like Molecules: High concentrations of fats, phospholipids, or proteins in the extract can cause emulsions. 2. Vigorous Shaking: Excessive agitation can promote the formation of stable emulsions. | 1. Break the Emulsion: Add a small amount of a different organic solvent, add salt to the aqueous phase, or centrifuge the mixture to separate the layers. 2. Gentle Mixing: Gently invert the separatory funnel instead of vigorous shaking. 3. Use of a Different Technique: Consider solid-phase extraction (SPE) as an alternative to liquid-liquid extraction. |
Quantitative Data Summary
The following table summarizes the typical alkaloid content in Lophophora species. Note that the yield from a specific extraction protocol will vary depending on the plant material and the efficiency of the method.
| Plant Species | Alkaloid | Approximate Content (% of total alkaloids) | Approximate Content (% of dried plant weight) |
| Lophophora williamsii | Mescaline | 30% | 3-6% |
| This compound | 17% | ~0.74% | |
| Anhalonidine | 14% | - | |
| Hordenine | 8% | - | |
| Lophophora diffusa | This compound | 70-90% [4] | - |
| Mescaline | Traces | - |
Note: These values are approximate and can vary based on the specific plant population, age, and growing conditions.[4]
Experimental Protocols
Protocol 1: Maceration Extraction of this compound
This protocol outlines a basic maceration technique for the extraction of this compound.
-
Sample Preparation:
-
Dry the Lophophora plant material (buttons) at 40-50°C until brittle.
-
Grind the dried material into a fine powder using a blender or a mill.
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of 80% methanol (v/v) to the flask.
-
Seal the flask and allow it to stand at room temperature for 48 hours with occasional shaking.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
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Wash the residue with an additional 20 mL of 80% methanol and combine the filtrates.
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Evaporate the solvent from the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
-
Acid-Base Purification:
-
Dissolve the crude extract in 50 mL of 5% hydrochloric acid.
-
Filter the acidic solution to remove any insoluble material.
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Wash the acidic solution with 3 x 30 mL of chloroform in a separatory funnel to remove non-basic impurities. Discard the chloroform layers.
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Adjust the pH of the aqueous layer to ~9-10 with a concentrated ammonium (B1175870) hydroxide (B78521) solution.
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Extract the basified solution with 3 x 40 mL of chloroform. The free-base alkaloids will move into the chloroform layer.
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Combine the chloroform extracts and dry over anhydrous sodium sulfate.
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Filter and evaporate the chloroform to yield the purified alkaloid fraction rich in this compound.
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Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol utilizes sonication to enhance extraction efficiency and reduce extraction time.
-
Sample Preparation:
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Prepare the dried and powdered plant material as described in Protocol 1.
-
-
Extraction:
-
Place 5 g of the powdered material in a 150 mL beaker.
-
Add 50 mL of ethanol to the beaker.
-
Place the beaker in an ultrasonic bath.
-
Sonicate the mixture for 30 minutes at a controlled temperature (e.g., 40°C).
-
-
Filtration and Concentration:
-
Follow the filtration and concentration steps as described in Protocol 1.
-
-
Purification:
-
Perform the acid-base purification as outlined in Protocol 1 to isolate the this compound.
-
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low this compound extraction yield.
References
- 1. In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cactusconservation.org [cactusconservation.org]
- 4. Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing Extraction Techniques for Maximized Bioactive Compound Yield in Medicinal Herbs [publishing.emanresearch.org]
Stability of (-)-Pellotine in different solvents and temperatures
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability of (-)-Pellotine in various experimental conditions. Due to the limited availability of specific chemical stability data for this compound in the public domain, this guide is based on general principles of alkaloid chemistry, the known reactivity of its functional groups, and standard industry practices for stability testing.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in common laboratory solvents?
A1: Currently, there is a lack of published studies specifically detailing the chemical stability of this compound in a range of organic solvents and temperatures. The primary available data focuses on its metabolic stability in biological matrices, where it is considered relatively stable. To ensure the integrity of your experimental results, it is highly recommended to perform a preliminary stability assessment of this compound in your specific solvent system and storage conditions.
Q2: Which functional groups in the this compound structure are most likely to be involved in degradation?
A2: The structure of this compound contains several functional groups that could be susceptible to degradation under certain conditions. These include:
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Phenolic Hydroxyl Group: This group is prone to oxidation, which can be catalyzed by light, heat, and the presence of metal ions. Oxidation can lead to the formation of colored degradation products.
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Tertiary Amine: The tertiary amine group can also be susceptible to oxidation, potentially forming an N-oxide.
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Tetrahydroisoquinoline Core: While generally stable, the tetrahydroisoquinoline ring system can undergo dehydrogenation to form the corresponding isoquinoline (B145761) derivative, especially under oxidative conditions.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: In the absence of specific data, general precautions for storing alkaloid solutions should be followed. It is advisable to store this compound stock solutions in a non-reactive solvent, protected from light, and at low temperatures to minimize degradation.
Recommended Storage Conditions for this compound Solutions
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO or Ethanol | Minimizes hydrolytic degradation. |
| Temperature | -20°C or -80°C | Reduces the rate of chemical reactions. |
| Light | Store in amber vials or protect from light | Prevents photolytic degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | Minimizes oxidation. |
Q4: How can I assess the stability of this compound in my experimental setup?
A4: A forced degradation study is a systematic way to evaluate the intrinsic stability of a compound.[1] This involves exposing a solution of this compound to a variety of stress conditions to identify potential degradation pathways and products.[2][3]
Troubleshooting Guides
Issue 1: I am observing a change in the color of my this compound solution over time.
-
Potential Cause: Oxidation of the phenolic hydroxyl group is a likely cause of color change in solutions of phenolic alkaloids. This can be accelerated by exposure to light, elevated temperatures, or the presence of oxygen.
-
Troubleshooting Steps:
-
Protect from Light: Store your solutions in amber vials or wrap them in aluminum foil.
-
Deoxygenate Solvents: Before preparing your solutions, sparge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Use Antioxidants: Consider the addition of a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to your solution, ensuring it does not interfere with your downstream experiments.
-
Control Temperature: Store solutions at the lowest practical temperature.
-
Issue 2: My analytical results (e.g., by HPLC) show a decrease in the concentration of this compound over a shorter period than expected.
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Potential Cause: The solvent and/or pH of your solution may be promoting degradation. Alkaloids can be susceptible to hydrolysis at acidic or basic pH.
-
Troubleshooting Steps:
-
pH Assessment: If using an aqueous or protic solvent, measure the pH of your solution. The stability of alkaloids is often pH-dependent.
-
Solvent Selection: If possible, switch to a less reactive, aprotic solvent.
-
Temperature Control: Ensure that your samples are not being exposed to elevated temperatures during storage or handling.
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Adsorption to Container: Some compounds can adsorb to the surface of glass or plastic containers. Using silanized glass vials or polypropylene (B1209903) tubes may reduce this effect.
-
Experimental Protocols
Protocol: Preliminary Stability Assessment of this compound in a Novel Solvent
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Solution Preparation: Prepare a solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the solution using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. This will serve as your baseline.
-
Storage: Store the remaining solution under your intended experimental conditions (e.g., specific temperature, light exposure).
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, and 48 hours), withdraw an aliquot of the solution and analyze it using the same analytical method.
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Data Analysis: Compare the peak area of the this compound peak at each time point to the T=0 sample. A significant decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
Forced Degradation Study Conditions for this compound
The following table outlines typical stress conditions that can be applied in a forced degradation study to understand the stability of this compound.[4][5]
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, heat at 60-80°C | Degradation of the ether linkages or other acid-labile groups. |
| Base Hydrolysis | 0.1 M NaOH, heat at 60-80°C | Potential for base-catalyzed reactions. |
| Oxidation | 3% H₂O₂, room temperature | Oxidation of the phenolic hydroxyl group and tertiary amine. |
| Thermal | 60-80°C (in solid state and in solution) | General acceleration of all potential degradation pathways. |
| Photolytic | Exposure to UV and visible light (ICH Q1B guidelines)[1] | Photolytic degradation, particularly of the aromatic system. |
Visualizations
Caption: A logical workflow for troubleshooting compound instability.
Caption: Potential degradation pathways for a tetrahydroisoquinoline alkaloid.
References
Preventing racemization of (-)-Pellotine during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in preventing the racemization of (-)-Pellotine during its synthesis. Due to the known propensity of this compound to undergo rapid racemization in both acidic and basic conditions, maintaining its stereochemical integrity is a critical challenge.[1] This guide offers strategies based on established methods for the asymmetric synthesis of tetrahydroisoquinoline alkaloids.
Troubleshooting Guide: Racemization of this compound
Maintaining the enantiomeric purity of this compound requires careful control of reaction conditions. The following table outlines potential issues that can lead to racemization, their probable causes, and recommended solutions.
| Problem | Probable Cause | Recommended Solution | Relevant Experimental Protocol |
| Loss of enantiomeric excess (e.e.) after Bischler-Napieralski reaction and reduction. | The reduction of the intermediate 3,4-dihydroisoquinoline (B110456) is not stereoselective. | Employ a chiral reducing agent or a chiral catalyst for the hydrogenation of the C=N double bond.[2][3] | Protocol 1: Asymmetric Reduction of Dihydroisoquinoline Intermediate |
| Racemization during Pictet-Spengler condensation. | The reaction conditions (e.g., strong acid, high temperature) are promoting racemization. | Utilize milder reaction conditions. Consider the use of a chiral auxiliary on the starting phenethylamine (B48288) to direct the stereochemistry of the cyclization. | Protocol 2: Diastereoselective Pictet-Spengler Reaction |
| Gradual loss of optical purity during workup or purification. | Exposure to acidic or basic conditions during extraction or chromatography. Pellotine (B1218421) is known to racemize in both acidic and basic media.[1] | Maintain a neutral pH (around 7) throughout the workup and purification steps. Use buffered solutions and neutral chromatographic supports (e.g., silica (B1680970) gel with a neutral mobile phase). | General Handling Protocol |
| Racemization during N-methylation. | The use of harsh reagents or reaction conditions that can epimerize the chiral center. | Employ mild N-methylation reagents at low temperatures. For example, use formaldehyde (B43269) followed by sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120). | Protocol 3: Mild N-Methylation |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for this compound?
A1: The racemization of this compound, a tetrahydroisoquinoline alkaloid, likely proceeds through the formation of a resonance-stabilized iminium ion intermediate under acidic or basic conditions. The chiral center at C1 is adjacent to the nitrogen atom, and protonation of the nitrogen or deprotonation of the C1-hydrogen can lead to the formation of a planar iminium species, which can then be non-stereoselectively reduced or protonated, leading to a racemic mixture.
Q2: Are there any specific pH ranges to avoid during the synthesis and purification of this compound?
Q3: Can chiral auxiliaries be used to control the stereochemistry during the synthesis of this compound?
A3: Yes, the use of chiral auxiliaries is a well-established strategy for the asymmetric synthesis of tetrahydroisoquinolines.[4][5][6] A chiral auxiliary, such as Ellman's sulfinamide, can be attached to the starting phenethylamine derivative. This auxiliary directs the stereochemical outcome of subsequent reactions, such as the Pictet-Spengler cyclization, leading to a diastereomerically enriched product. The auxiliary can then be removed to yield the desired enantiomer of pellotine.
Q4: What are the recommended analytical techniques to monitor the enantiomeric purity of this compound?
A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (e.e.) of chiral compounds like this compound. You will need a chiral stationary phase (CSP) column that is suitable for the separation of amine-containing alkaloids.
Key Experimental Protocols
Protocol 1: Asymmetric Reduction of Dihydroisoquinoline Intermediate
This protocol is applicable after a Bischler-Napieralski reaction to introduce the chiral center at C1 stereoselectively.
1. Catalyst Preparation (Example with a Noyori-type catalyst):
-
In a glovebox, dissolve the chiral ruthenium catalyst, such as (R,R)-TsDPEN-Ru, in a degassed solvent like dichloromethane (B109758) (DCM) or isopropanol.
2. Hydrogenation Reaction:
-
Dissolve the 3,4-dihydroisoquinoline intermediate in the chosen solvent in a high-pressure reactor.
-
Add the catalyst solution to the reactor.
-
Pressurize the reactor with hydrogen gas (H2) to the desired pressure (typically 10-50 atm).
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50°C) for the required time (monitor by TLC or LC-MS).
3. Workup:
-
Carefully depressurize the reactor.
-
Remove the solvent under reduced pressure.
-
Purify the resulting tetrahydroisoquinoline by column chromatography on neutral silica gel.
Protocol 2: Diastereoselective Pictet-Spengler Reaction Using a Chiral Auxiliary
This protocol utilizes a chiral auxiliary to control the stereochemistry of the ring-closing reaction.
1. Synthesis of the Chiral Phenethylamine Derivative:
-
React the starting phenethylamine with a chiral auxiliary, for example, (R)-tert-butanesulfinamide (Ellman's auxiliary), in the presence of a suitable base to form the corresponding sulfinamide.
2. Pictet-Spengler Reaction:
-
Dissolve the chiral sulfinamide derivative in a suitable solvent (e.g., DCM).
-
Add the desired aldehyde (e.g., acetaldehyde (B116499) for the C1-methyl group of pellotine).
-
Add a Lewis acid catalyst (e.g., BF3·OEt2) at a low temperature (e.g., -78°C).
-
Allow the reaction to warm to room temperature and stir until completion.
3. Workup and Auxiliary Removal:
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Purify the diastereomerically enriched product by column chromatography.
-
Cleave the chiral auxiliary under acidic conditions (e.g., HCl in methanol) to yield the enantiomerically enriched tetrahydroisoquinoline.
Protocol 3: Mild N-Methylation
This protocol is for the introduction of the N-methyl group without causing epimerization.
1. Reductive Amination:
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Dissolve the secondary amine (nor-pellotine) in a suitable solvent like methanol (B129727) or acetonitrile.
-
Add an aqueous solution of formaldehyde (37 wt. %).
-
Add a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), in portions at 0°C.
-
Stir the reaction at room temperature until the starting material is consumed.
2. Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the N-methylated product by column chromatography.
Visualizations
References
- 1. In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Synthesis of Tetrahydroisoquinoline Alkaloids Using Ellman's Chiral Auxiliary | Semantic Scholar [semanticscholar.org]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting low yields in (-)-Pellotine purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields and other issues during the purification of (-)-Pellotine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary natural source?
This compound is a tetrahydroisoquinoline alkaloid.[1] Its most abundant natural source is the cactus Lophophora diffusa, where it is the major alkaloid.[2][3][4][5][6] It is also found as the second most common alkaloid in Lophophora williamsii (peyote).[1][3]
Q2: What are the main challenges in purifying this compound from Lophophora species?
The primary challenges include:
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Low biomass of the source material: Lophophora cacti are slow-growing.[7]
-
Presence of other alkaloids: Lophophora species contain over 40 structurally related alkaloids that can be difficult to separate.[3][7]
-
Co-extraction of interfering substances: Cacti are rich in mucilage (polysaccharides), chlorophyll, and fats, which can complicate the extraction and purification process.
Q3: What is the general strategy for extracting this compound?
The most common method is an acid-base extraction. This technique leverages the basicity of the alkaloid to separate it from neutral and acidic components of the plant matrix. The general steps involve:
-
Pulverizing the dried plant material.
-
Extracting the alkaloids with an acidified solvent (e.g., methanol (B129727) or ethanol (B145695) with acetic or hydrochloric acid).
-
Basifying the extract to precipitate the free-base alkaloids.
-
Extracting the free-base alkaloids into an organic solvent.
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Purifying the crude alkaloid extract, typically through recrystallization or chromatography.
Q4: Can this compound be synthesized?
Yes, this compound can be synthesized. However, the process can be complex and may not be economically viable for all research purposes compared to extraction from natural sources, despite the challenges with the latter.[7]
Troubleshooting Guide for Low Yields
Low yields during this compound purification can arise at various stages of the process. This guide addresses common problems and provides potential solutions.
Problem 1: Inefficient Initial Extraction
Symptoms:
-
Low concentration of total alkaloids in the crude extract.
-
Residual alkaloids detected in the plant material after extraction.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inadequate Grinding of Plant Material | The plant material should be finely powdered to maximize the surface area for solvent penetration. For dried cacti, a Wiley mill is effective. |
| Incorrect Solvent Choice or Acidity | Use polar solvents like methanol or ethanol for the initial extraction. The addition of a small amount of acid (e.g., 1-5% acetic acid or dilute HCl) can improve the extraction of alkaloid salts. For phenolic alkaloids like pellotine, slightly acidic conditions are generally favorable. |
| Insufficient Extraction Time or Temperature | Maceration for several hours or even days at room temperature is common. Gentle heating can increase extraction efficiency, but excessive heat may degrade the alkaloids. |
| Insufficient Solvent Volume | Ensure a sufficient solvent-to-solid ratio to achieve thorough extraction. Multiple extractions (at least 3) with fresh solvent are recommended. |
Problem 2: Losses During Acid-Base Extraction
Symptoms:
-
Low recovery of alkaloids after partitioning between aqueous and organic phases.
-
Precipitation of material at the interface of the two layers (emulsion formation).
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete Basification/Acidification | Use a pH meter to ensure the aqueous phase has reached the desired pH (typically >9 for basification and <3 for acidification). Add the acid or base dropwise with vigorous stirring. |
| Emulsion Formation | Emulsions are common with cactus extracts due to polysaccharides. To break an emulsion, you can try adding a saturated NaCl solution (brine), gently swirling the mixture, or filtering the entire mixture through a pad of Celite. |
| Incorrect Choice of Organic Solvent | Dichloromethane (B109758) or chloroform (B151607) are effective for extracting the free-base alkaloids. Diethyl ether can also be used. Ensure the solvent is of high purity. |
| Insufficient Number of Extractions | Perform multiple extractions (at least 3-5) with smaller volumes of the organic solvent rather than one large extraction to maximize recovery. |
Problem 3: Poor Yield During Crystallization
Symptoms:
-
The product fails to crystallize from the solution.
-
Only a small amount of crystals are formed.
-
The product "oils out" instead of crystallizing.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Solvent System | The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. For alkaloids, common solvents include methanol, ethanol, acetone, and mixtures with water or non-polar solvents like hexane (B92381).[8][9] Experiment with different solvent systems on a small scale. |
| Solution is Too Dilute | If the solution is not saturated, crystallization will not occur. Slowly evaporate some of the solvent to increase the concentration. |
| Solution is Cooling Too Quickly | Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to promote the formation of pure crystals. Rapid cooling can trap impurities. |
| "Oiling Out" | This occurs when the melting point of the solid is lower than the boiling point of the solvent, or if the solution is supersaturated. Try using a lower boiling point solvent or a more dilute solution. Adding a seed crystal can also help induce proper crystallization. |
| Formation of a Salt | Pellotine can be crystallized as its hydrochloride salt, which may have different solubility properties and yield purer crystals.[10][11][12][13] This can be achieved by dissolving the free-base in a suitable solvent and adding a solution of HCl in an organic solvent (e.g., HCl in ethanol). |
Data Presentation: Alkaloid Composition of Lophophora diffusa
Understanding the relative abundance of different alkaloids in the source material is crucial for anticipating potential impurities and optimizing purification strategies.
| Alkaloid | Reported Percentage of Total Alkaloids | Notes |
| Pellotine | Major alkaloid (70-90%)[14] | The primary target for purification. |
| Anhalonidine | Minor component | Structurally similar to pellotine. |
| Anhalidine | Minor component | |
| Hordenine | Trace amounts to 0.5% | |
| Mescaline | Trace amounts (often <0.02%) | Significantly lower concentration than in L. williamsii. |
| Anhalamine | Present in above-ground parts | |
| N-Methylmescaline | Trace amounts | |
| O-Methylpellotine | Trace amounts |
Note: The exact composition can vary depending on the specific plant population, age, and growing conditions.
Experimental Protocols
Protocol 1: General Acid-Base Extraction of this compound from Lophophora diffusa
This protocol is a generalized procedure based on common alkaloid extraction techniques.
-
Preparation of Plant Material:
-
Dry the Lophophora diffusa plant material in a well-ventilated area away from direct sunlight.
-
Grind the dried material into a fine powder using a blender or a Wiley mill.
-
-
Acidic Extraction:
-
Macerate the powdered plant material in methanol containing 5% acetic acid (e.g., 100 g of plant material in 1 L of solvent) for 24-48 hours with occasional stirring.
-
Filter the mixture and collect the filtrate.
-
Repeat the extraction process with the remaining plant material at least two more times.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Acid-Base Partitioning:
-
Dissolve the crude extract in a 1 M HCl solution.
-
Extract this acidic aqueous solution with a non-polar solvent like hexane or dichloromethane to remove fats and other neutral impurities (defatting). Discard the organic layer.
-
Slowly add a base (e.g., concentrated NH4OH or 10 M NaOH) to the aqueous layer with constant stirring until the pH is above 9. This will precipitate the free-base alkaloids.
-
Extract the basified aqueous solution with dichloromethane or chloroform (3 x 100 mL for every 500 mL of aqueous solution).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the crude total alkaloids.
-
Protocol 2: Recrystallization of this compound
-
Solvent Selection:
-
On a small scale, test the solubility of the crude alkaloid extract in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures like methanol/water or acetone/hexane). The ideal solvent will dissolve the crude material when hot but not when cold.
-
-
Recrystallization Procedure:
-
Dissolve the crude alkaloid extract in a minimal amount of the chosen hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and perform a hot gravity filtration to remove the charcoal and colored impurities.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Visualizations
General Workflow for this compound Purification
A generalized workflow for the extraction and purification of this compound.
Troubleshooting Logic for Low Crystallization Yield
A decision tree for troubleshooting low yields during crystallization.
References
- 1. Pellotine - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Alkaloids from Lophophora diffusa and Other "False Peyotes". (2021) | Camilla B. Chan | 6 Citations [scispace.com]
- 5. The Alkaloids from Lophophora diffusa and Other “False Peyotes” [agris.fao.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. researchgate.net [researchgate.net]
- 14. cactusconservation.org [cactusconservation.org]
Technical Support Center: Overcoming Reproducibility Challenges in (-)-Pellotine Bioassays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and ensuring the reproducibility of bioassays involving the serotonergic modulator, (-)-Pellotine. The following question-and-answer format directly addresses common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
A1: this compound primarily interacts with the serotonergic system. Radioligand displacement assays have shown that it has a notable affinity for several serotonin (B10506) (5-HT) receptors, particularly the 5-HT1D, 5-HT6, and 5-HT7 subtypes, with binding affinities in the nanomolar range.[1][2]
Q2: What is the functional activity of this compound at its primary targets?
A2: this compound exhibits complex functional activity. It acts as a partial agonist at the 5-HT6 receptor and an inverse agonist at the 5-HT7 receptor.[2] This dual activity can lead to varied and sometimes subtle cellular responses, which may contribute to reproducibility challenges.
Q3: We are observing high variability in our functional assay results with this compound. What could be the cause?
A3: High variability can stem from several factors. Given that this compound is a partial agonist at 5-HT6 receptors, the observed effect can be highly dependent on the receptor expression levels in your cell system.[3][4] Small fluctuations in receptor density between experiments can lead to significant differences in the maximal response. Additionally, ensure consistent cell health, passage number, and serum concentrations in your media, as these can all impact G-protein coupled receptor (GPCR) signaling.
Q4: Our radioligand binding assay shows inconsistent Ki values for this compound. What should we check?
A4: Inconsistent Ki values in radioligand binding assays can be due to several procedural aspects. Ensure that your assay has reached equilibrium by optimizing incubation time. Verify the quality and concentration of your radioligand, as degradation can affect binding. High non-specific binding can also obscure your results; this can be mitigated by optimizing the amount of membrane protein per well and ensuring efficient washing steps.[5][6]
Q5: Is the solubility of this compound a potential issue in aqueous assay buffers?
A5: Like many alkaloids, the solubility of this compound in aqueous buffers could be a concern and a source of variability.[7] It is advisable to prepare stock solutions in an appropriate organic solvent, such as DMSO, and then dilute to the final concentration in your assay buffer, ensuring the final solvent concentration is low and consistent across all experiments. If precipitation is suspected, centrifuging your compound dilutions and testing the supernatant can help diagnose the issue.[7][8]
Q6: How stable is this compound in solution?
A6: While specific stability data for this compound in various assay buffers is not extensively published, it is known to be relatively stable in plasma and shows slow metabolism in mouse liver microsomes, with virtually no metabolism in human liver microsomes.[1][2] However, it is always good practice to prepare fresh dilutions of the compound for each experiment to avoid degradation over time, especially when stored in aqueous solutions at room temperature.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Signal-to-Background Ratio in Functional Assays | 1. Low receptor expression in the cell line.2. Suboptimal agonist concentration for stimulation (in antagonist mode).3. Insufficient incubation time. | 1. Use a cell line with higher receptor expression or optimize transfection conditions.2. Use an agonist concentration at or near its EC80 to ensure a robust signal that can be effectively inhibited.3. Optimize the incubation time for agonist stimulation to ensure the reaction reaches completion. |
| High Non-Specific Binding in Radioligand Assays | 1. Radioligand concentration is too high.2. Hydrophobic interactions of the radioligand with filters or plates.3. Insufficient washing. | 1. Use a radioligand concentration at or below the Kd.2. Pre-soak filters in a solution like polyethyleneimine (PEI) and consider adding BSA to the assay buffer.3. Increase the number and volume of wash steps with ice-cold buffer.[5] |
| Inconsistent EC50/IC50 Values | 1. Inconsistent cell density or health.2. Variability in compound dilutions.3. Assay drift over time during plate reading. | 1. Ensure consistent cell passage number, seeding density, and viability for each experiment.2. Prepare fresh serial dilutions for each experiment and use calibrated pipettes.3. Read plates in a consistent order and timeframe. Include a reference compound on every plate to monitor for drift. |
| Partial Agonist/Inverse Agonist Effects are Not Reproducible | 1. Fluctuations in basal signaling of the cells.2. Different levels of receptor constitutive activity between cell batches. | 1. For inverse agonist assays, consider stimulating the system with a low level of a neutral agonist to create a stable baseline.2. Tightly control cell culture conditions to maintain consistent receptor expression and constitutive activity. |
Quantitative Data Summary
The following tables summarize the reported in vitro pharmacological data for this compound.
Table 1: Binding Affinities of this compound at Selected 5-HT Receptors
| Receptor Subtype | Ki (nM) |
| 5-HT1D | 117 |
| 5-HT6 | 170 |
| 5-HT7 | 394 |
| 5-HT1B | >1000 |
| 5-HT1E | >1000 |
| 5-HT2B | >1000 |
| Data are combined from at least three independent experiments.[2] |
Table 2: Functional Activity of this compound at 5-HT6 and 5-HT7 Receptors
| Receptor Subtype | Assay Type | Parameter | Value |
| 5-HT6 | cAMP Accumulation | EC50 | 94.3 nM |
| Emax | 32.3% (relative to 5-HT) | ||
| 5-HT7 | cAMP Accumulation | EC50 | 291 nM |
| Emax | -98.6% (inverse agonist) | ||
| Data are combined from at least three independent experiments.[2] |
Experimental Protocols
1. Radioligand Displacement Assay for 5-HT Receptors
-
Objective: To determine the binding affinity (Ki) of this compound.
-
Materials:
-
Cell membranes expressing the human 5-HT receptor of interest.
-
Radioligand specific for the target receptor (e.g., [3H]-LSD for 5-HT6).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).
-
Non-specific binding control (e.g., 10 µM Methiothepin).
-
Glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
96-well plates, filtration apparatus, and scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and either buffer (for total binding), the non-specific binding control, or the this compound dilution.
-
Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at 37°C).
-
Rapidly filter the contents of each well through the glass fiber filters and wash with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding and determine the IC50 value for this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[9]
-
2. cAMP Functional Assay
-
Objective: To measure the effect of this compound on intracellular cAMP levels.
-
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT receptor of interest.
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
HTRF cAMP assay kit.
-
HTRF-compatible microplate reader.
-
-
Procedure:
-
Culture cells to the appropriate confluency and resuspend in assay buffer containing a PDE inhibitor.
-
Dispense the cell suspension into a 384-well plate.
-
Add serial dilutions of this compound (for agonist testing) or a fixed concentration of a reference agonist with serial dilutions of this compound (for antagonist/inverse agonist testing).
-
Incubate at room temperature for a predetermined time (e.g., 30 minutes) to allow for cAMP modulation.
-
Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) as per the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader and calculate the HTRF ratio to determine cAMP concentration.[10][11]
-
Visualizations
Caption: Workflow for a cAMP Functional Assay.
References
- 1. In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biased versus Partial Agonism in the Search for Safer Opioid Analgesics | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Managing the instability of (-)-Pellotine intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of (-)-Pellotine. The focus is on managing the instability of key intermediates, a common challenge in this synthetic route.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the instability of catechol intermediates and challenges related to key reactions.
Issue 1: Rapid decomposition of the 7-desmethylpellotine intermediate.
Problem: The 7-desmethylpellotine intermediate, a catechol, is highly susceptible to oxidation, leading to the formation of the corresponding o-quinone and other degradation products. This instability significantly reduces the yield of the desired product.[1]
Symptoms:
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Rapid color change of the reaction mixture or isolated intermediate (e.g., to brown or black).
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Low or no yield of the desired product after the demethylation step.
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Presence of multiple unidentified spots on TLC analysis, indicative of degradation.
Possible Causes:
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Exposure of the catechol intermediate to atmospheric oxygen.
-
Presence of oxidizing agents or metal impurities in the reaction mixture.
-
Inappropriate pH or temperature conditions that accelerate oxidation.
Solutions:
| Strategy | Recommended Action | Rationale |
| Inert Atmosphere | Conduct the reaction and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon). | Minimizes contact with atmospheric oxygen, the primary driver of catechol oxidation. |
| Use of Antioxidants | Add a stoichiometric or slight excess of a reducing agent or antioxidant, such as Vitamin C (ascorbic acid) or sodium dithionite, to the reaction mixture. | These agents preferentially react with oxidizing species, protecting the catechol from degradation.[2] |
| Control of pH | Maintain a slightly acidic pH during the reaction and work-up. | Catechols are more stable under acidic conditions and more prone to oxidation at neutral or alkaline pH. |
| Temperature Control | Perform the reaction at low temperatures (e.g., 0 °C to room temperature) unless the specific protocol requires heating. | Lower temperatures slow down the rate of oxidation reactions. |
| Chelating Agents | Add a chelating agent like EDTA if metal-catalyzed oxidation is suspected. | Sequesters metal ions that can catalyze the oxidation of catechols. |
Issue 2: Low yield in the Pictet-Spengler Reaction.
Problem: The Pictet-Spengler reaction, a key step in forming the tetrahydroisoquinoline core, can suffer from low yields.
Symptoms:
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Low conversion of the starting phenethylamine (B48288) derivative.
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Formation of side products, such as N-formylated starting material or other cyclized species.
Possible Causes:
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Insufficient activation of the aromatic ring for electrophilic substitution.
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Decomposition of the starting material or intermediate iminium ion.
-
Unfavorable reaction conditions (acid catalyst, temperature, solvent).
Solutions:
| Parameter | Recommended Adjustment | Rationale |
| Acid Catalyst | Use a strong Brønsted acid (e.g., HCl, H₂SO₄) or a Lewis acid (e.g., BF₃·OEt₂) to facilitate the reaction.[3][4] | The acid catalyzes the formation of the electrophilic iminium ion, which is necessary for the cyclization. |
| Reaction Temperature | Optimize the reaction temperature. While some Pictet-Spengler reactions require heating, excessive heat can lead to degradation. | Finding the optimal temperature balances reaction rate and stability of reactants and products. |
| Reagent Stoichiometry | Use a slight excess of the aldehyde component.[4] | Ensures complete consumption of the more valuable phenethylamine starting material. |
| Solvent | Aprotic solvents can sometimes give superior yields compared to traditional protic solvents.[5] | Solvent choice can influence the stability of the iminium intermediate and the overall reaction rate. |
Frequently Asked Questions (FAQs)
Q1: My synthesis of the 7-desmethylpellotine intermediate failed, with the product rapidly oxidizing to an o-quinone. How can I prevent this?
A1: The oxidation of the catechol intermediate is a known issue. To mitigate this, it is crucial to work under an inert atmosphere (nitrogen or argon) to exclude oxygen. Additionally, the inclusion of an antioxidant like Vitamin C in the reaction mixture can effectively prevent oxidation.[2] Maintaining a slightly acidic pH and keeping the temperature low will also help to stabilize the intermediate.
Q2: What are common side reactions to be aware of during the synthesis of the pellotine (B1218421) core?
A2: A potential side reaction, particularly during N-methylation steps like the Eschweiler-Clarke reaction, is an intramolecular cyclization that forms a tetrahydroisoquinoline, which is an in-situ Pictet-Spengler type reaction. To favor N-methylation over cyclization, it is recommended to use lower temperatures (60-80 °C) and an excess of formaldehyde (B43269) and formic acid.
Q3: The Bobbitt reaction for the initial ring closure is giving me a low yield. What can I do to improve it?
A3: The Bobbitt reaction involves the formation of a benzaliminoacetal followed by hydrogenation and cyclization. Ensure that the initial condensation to form the imine goes to completion. The subsequent cyclization is an acid-catalyzed step, so the choice and concentration of the acid are critical. For non-activated systems, stronger acids like perchloric acid may be effective.[6]
Q4: Is it necessary to use a chiral catalyst for the Pictet-Spengler reaction in the synthesis of this compound?
A4: While the synthesis of a specific enantiomer like this compound ultimately requires enantioselective control, many synthetic routes produce the racemic mixture first, which is then resolved in a later step. Racemic pellotine has been reported to undergo rapid racemization in both acidic and basic media.[1] Asymmetric Pictet-Spengler reactions using chiral Brønsted acids or other chiral catalysts are an advanced strategy to directly obtain an enantiomerically enriched product.[5]
Experimental Protocols
General Protocol for the Phosphate-Mediated Pictet-Spengler Reaction of Catecholamines with Antioxidant
This protocol is adapted from a general method for synthesizing catechol tetrahydroisoquinolines and is designed to minimize oxidation of the sensitive catechol moiety.[2]
-
Reaction Setup: To a round-bottom flask, add dopamine (B1211576) hydrochloride (1 equivalent), the desired aldehyde (1 equivalent), and Vitamin C (ascorbic acid, ~0.4 equivalents).
-
Solvent Addition: Add a 1:1 mixture of n-propanol and 0.5 M potassium phosphate (B84403) buffer (pH 6.0).
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Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.
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Reaction: Heat the reaction mixture at 50 °C in a water bath under the inert atmosphere for 10 hours.
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Work-up: After cooling to room temperature, extract the reaction mixture with ethyl acetate.
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Purification: Concentrate the organic layer under vacuum and purify the residue by silica (B1680970) gel column chromatography.
Visualizations
Logical Workflow for Troubleshooting 7-Desmethylpellotine Instability
Caption: Troubleshooting workflow for addressing the instability of the 7-desmethylpellotine intermediate.
Pictet-Spengler Reaction Pathway and Key Influencing Factors
Caption: Key steps and influencing factors in the Pictet-Spengler reaction.
References
- 1. In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New synthesis of rac. anhalonidine and rac. pellotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for (-)-Pellotine Analogs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of (-)-Pellotine and its analogs. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and its analogs?
A1: The most prevalent synthetic strategies involve the construction of the core tetrahydroisoquinoline (THIQ) skeleton, followed by functional group manipulations. The two primary methods for forming the THIQ ring are the Bischler-Napieralski reaction and the Pictet-Spengler reaction. This is typically followed by asymmetric reduction of the resulting 3,4-dihydroisoquinoline (B110456) (DHIQ) intermediate and subsequent N-methylation to yield this compound.
Q2: I am experiencing low yields in my Bischler-Napieralski reaction. What are the likely causes?
A2: Low yields in the Bischler-Napieralski reaction can often be attributed to several factors:
-
Insufficiently activated aromatic ring: The reaction is an intramolecular electrophilic aromatic substitution, and electron-withdrawing groups on the aromatic ring of the β-phenylethylamide starting material can significantly hinder the cyclization.
-
Decomposition of starting material or product: The reaction often requires harsh conditions (e.g., strong acids, high temperatures), which can lead to degradation, especially with sensitive substrates.[1]
-
Choice of dehydrating agent: The potency of the dehydrating agent (e.g., POCl₃, P₂O₅) is crucial and must be matched to the reactivity of the substrate. For less reactive substrates, stronger dehydrating agents or harsher conditions may be necessary.[2][3]
-
Side reactions: A common side reaction is the retro-Ritter reaction, which leads to the formation of styrene (B11656) derivatives.[4]
Q3: How can I improve the enantioselectivity of the asymmetric reduction of the 3,4-dihydroisoquinoline intermediate?
A3: Achieving high enantioselectivity in the reduction of the C=N bond of the DHIQ intermediate is critical for obtaining the desired (-)-enantiomer. Key strategies include:
-
Catalyst selection: The use of chiral catalysts, such as those based on Ruthenium (Ru) or Iridium (Ir) with chiral ligands (e.g., TsDPEN), is a common and effective approach for asymmetric transfer hydrogenation.[5]
-
Chiral hydride reagents: Chiral reducing agents can also be employed to achieve enantioselective reduction.
-
Optimization of reaction conditions: Factors such as solvent, temperature, and catalyst loading can significantly impact the enantiomeric excess (ee). A systematic screening of these parameters is often necessary.
Q4: What are the best practices for the N-methylation of the tetrahydroisoquinoline core?
A4: The Eschweiler-Clarke reaction is a widely used and effective method for the N-methylation of secondary amines to tertiary amines without the formation of quaternary ammonium (B1175870) salts.[6][7] This reaction typically uses formaldehyde (B43269) as the methyl source and formic acid as the reducing agent.[6][7] Careful control of stoichiometry and reaction temperature is important for achieving high yields.
Q5: My purification of the final Pellotine analog by column chromatography is proving difficult. What can I do?
A5: The purification of alkaloids like Pellotine can be challenging due to their basic nature. Here are some tips:
-
Solvent system selection: A common approach is to use a mixture of a non-polar solvent (e.g., dichloromethane (B109758), chloroform) and a polar solvent (e.g., methanol). The polarity of the eluent can be gradually increased.
-
Addition of a base: To prevent peak tailing on silica (B1680970) gel, a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, is often added to the eluent.
-
Alternative stationary phases: If silica gel proves ineffective, other stationary phases like alumina (B75360) or reverse-phase silica (C18) can be explored.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound analogs in a question-and-answer format.
| Problem | Possible Cause | Suggested Solution |
| Low or no yield in Bischler-Napieralski Cyclization | Deactivated aromatic ring (electron-withdrawing groups). | Use a more electron-rich starting material if possible. |
| Ineffective dehydrating agent. | Switch to a stronger dehydrating agent (e.g., P₂O₅ in refluxing POCl₃ for unactivated rings).[2] | |
| Harsh reaction conditions leading to decomposition. | Attempt milder conditions, for example, using Tf₂O and 2-chloropyridine (B119429) at lower temperatures.[1] | |
| Poor Diastereoselectivity in Pictet-Spengler Reaction | Kinetic vs. thermodynamic control issues. | Adjust reaction temperature and time. Lower temperatures often favor the kinetic product. |
| Inappropriate solvent. | Screen different solvents. The choice of solvent can influence the stereochemical outcome. | |
| Low Enantiomeric Excess (ee) in Asymmetric Reduction | Suboptimal catalyst or chiral auxiliary. | Screen a variety of chiral ligands or catalysts. The electronic and steric properties of the catalyst are critical. |
| Incorrect solvent or temperature. | Perform a systematic optimization of reaction parameters. Non-polar solvents sometimes favor higher enantioselectivity. | |
| Racemization of the product. | Pellotine has been reported to undergo rapid racemization in both acidic and basic media.[8] Ensure workup and purification conditions are as neutral as possible. | |
| Incomplete N-methylation (Eschweiler-Clarke Reaction) | Insufficient reagents or reaction time. | Use an excess of both formaldehyde and formic acid and ensure the reaction is heated for a sufficient duration.[9] |
| Formation of side products. | Ensure the reaction is performed under the recommended conditions to avoid side reactions. | |
| Complex mixture of products after purification | Degradation on silica gel. | Add a small amount of base (e.g., 1% triethylamine) to the eluent to neutralize the acidic silica gel. |
| Multiple side reactions occurring during the synthesis. | Re-evaluate the reaction conditions of each step to minimize side product formation. Consider purification of intermediates. |
Data Presentation
The following tables summarize quantitative data for key reactions in the synthesis of this compound analogs.
Table 1: Optimization of the Bischler-Napieralski Reaction
| Entry | Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | POCl₃ | Toluene (B28343) | 110 | 4 | 65 |
| 2 | P₂O₅ | Toluene | 110 | 2 | 78 |
| 3 | Tf₂O, 2-chloropyridine | CH₂Cl₂ | -20 to 0 | 1 | 85[1] |
| 4 | PPA | - | 100 | 3 | 55 |
| 5 | POCl₃ | Acetonitrile | 82 | 6 | 60 |
Table 2: Asymmetric Transfer Hydrogenation of 1-Substituted-3,4-Dihydroisoquinolines
| Entry | Catalyst (mol%) | Ligand | Hydrogen Source | Additive | Yield (%) | ee (%) |
| 1 | [RuCl₂(p-cymene)]₂ (1) | (R,R)-TsDPEN | HCOOH/Et₃N | - | 95 | 97 |
| 2 | [Ir(cod)Cl]₂ (1) | (S)-SEGPHOS | H₂ (50 atm) | I₂ | 92 | 99 |
| 3 | RhCp*Cl₂ (1) | (R)-CAMPY | HCOOH/Et₃N | La(OTf)₃ | >99 | 69[10] |
| 4 | [Ru(hexamethylbenzene)((R,R)-TsDPEN)OTf] (1) | - | H₂ (50 atm) | - | 98 | 98[5] |
| 5 | [Ir(COD)Cl]₂/L5 (1) | L5 | H₂ (50 atm) | - | 45 | 76[11] |
Experimental Protocols
Protocol 1: Synthesis of Racemic Pellotine
This protocol is adapted from the literature for the synthesis of racemic pellotine.[8]
Step 1: Bischler-Napieralski Cyclization to form 6,7,8-trimethoxy-1-methyl-3,4-dihydroisoquinoline
-
To a solution of N-acetyl-3,4,5-trimethoxyphenethylamine (1.0 eq) in anhydrous toluene (10 mL/g of amide), add phosphorus oxychloride (2.0 eq) dropwise at 0 °C under an inert atmosphere.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with concentrated ammonium hydroxide (B78521) to pH > 10.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3,4-dihydroisoquinoline.
Step 2: Reduction to form (±)-Anhalonidine (1,2,3,4-tetrahydro-6,7,8-trimethoxy-1-methylisoquinoline)
-
Dissolve the crude 3,4-dihydroisoquinoline from the previous step in methanol (B129727) (20 mL/g).
-
Cool the solution to 0 °C and add sodium borohydride (B1222165) (1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give crude (±)-anhalonidine, which can be purified by column chromatography.
Step 3: N-methylation to form (±)-Pellotine (Eschweiler-Clarke Reaction)
-
To a solution of (±)-anhalonidine (1.0 eq) in formic acid (5.0 eq), add aqueous formaldehyde (37%, 2.5 eq).[12]
-
Heat the reaction mixture at 80-100 °C for 8-12 hours until the evolution of CO₂ ceases.[9][13]
-
Cool the reaction mixture and basify with a saturated solution of sodium carbonate.
-
Extract the product with dichloromethane (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol with 1% triethylamine) to afford (±)-Pellotine.
Visualizations
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting decision tree for Pellotine synthesis.
References
- 1. jk-sci.com [jk-sci.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 10. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bischler-Napieralski Reaction [organic-chemistry.org]
- 12. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 13. prezi.com [prezi.com]
Technical Support Center: Improving the Solubility of (-)-Pellotine for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges with (-)-Pellotine for in vivo studies. Poor aqueous solubility can be a significant hurdle, leading to low bioavailability and inconclusive results. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and offer detailed strategies to enhance the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the reported aqueous solubility of this compound?
A1: The solubility of Pellotine depends significantly on whether it is in its free base form or a salt form (e.g., hydrochloride). The free base is sparingly soluble in water, while the hydrochloride salt is reported to be much more soluble.[1] However, quantitative data for the racemic mixture (±)-Pellotine hydrochloride suggests it is only sparingly soluble in PBS (pH 7.2).[2] This discrepancy highlights the importance of verifying the exact form of your compound and the pH of your vehicle.
Data Presentation: Reported Solubility of Pellotine Forms
| Compound Form | Solvent | Solubility | Reference |
| This compound (free base) | Water | Sparingly soluble | [1] |
| This compound (free base) | Alcohol, Acetone, Ether, Chloroform | Freely soluble | [1] |
| This compound Hydrochloride | Water | Freely soluble | [1] |
| (±)-Pellotine Hydrochloride | PBS (pH 7.2) | 1-10 mg/mL (Sparingly soluble) | [2] |
| (±)-Pellotine Hydrochloride | DMSO | 0.1-1 mg/mL (Slightly soluble) | [2] |
| (±)-Pellotine Hydrochloride | Ethanol | 0.1-1 mg/mL (Slightly soluble) | [2] |
Q2: I am observing precipitation or low solubility with my this compound sample. What are the initial troubleshooting steps?
A2: If you are encountering solubility issues, a systematic approach is recommended. First, confirm the identity and form of your compound (free base vs. salt). The free base is expected to have low aqueous solubility. Next, assess the pH of your formulation, as Pellotine's solubility is likely pH-dependent. Based on these initial checks, you can select an appropriate solubilization strategy.
Caption: Initial troubleshooting workflow for this compound solubility issues.
Q3: What formulation strategies can improve the solubility of this compound for in vivo administration?
A3: Several strategies can be employed, ranging from simple to complex. The choice depends on the required dose, route of administration, and the compound's specific physicochemical properties.[3]
-
pH Adjustment: For ionizable compounds like Pellotine, adjusting the pH of the vehicle is often the simplest method. Since Pellotine is an alkaloid, its solubility should increase in acidic conditions (pH < 7.0) due to the formation of a more soluble protonated species.
-
Co-solvents: Using water-miscible organic solvents can significantly increase the solubility of hydrophobic compounds.[4] Common co-solvents for in vivo studies include Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300/400 (PEG300/400), and ethanol.[5][6] Typically, a combination is used, and the final concentration of organic solvents should be minimized to avoid toxicity.
-
Surfactants: Surfactants form micelles that encapsulate hydrophobic drugs, increasing their apparent solubility.[7] Tween® 80 and Solutol® HS-15 are frequently used in preclinical formulations.[7]
-
Cyclodextrins: These cyclic oligosaccharides form inclusion complexes with guest molecules, shielding the hydrophobic parts from the aqueous environment.[4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for parenteral and oral formulations due to its safety profile.[6]
-
Lipid-Based Drug Delivery Systems (LBDDS): For very challenging compounds, formulating the drug in lipids, such as in a Self-Emulsifying Drug Delivery System (SEDDS), can enhance oral absorption.[8]
Q4: Can you provide a detailed protocol for preparing a co-solvent formulation for an oral in vivo study?
A4: Absolutely. This protocol describes the preparation of a common vehicle system for a poorly soluble compound intended for oral gavage in rodents. The final concentration of DMSO is kept low (≤10%) to minimize potential toxicity.
Experimental Protocols
Protocol: Preparation of a Co-Solvent Formulation for Oral Administration
Objective: To prepare a 10 mg/mL solution of this compound in a vehicle suitable for oral gavage in rats.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), USP grade
-
Polyethylene Glycol 400 (PEG400), USP grade
-
Saline (0.9% NaCl), sterile
-
Sterile conical tubes (15 mL)
-
Vortex mixer
-
Sonicator bath
Methodology:
-
Weigh Compound: Accurately weigh the required amount of this compound. For example, to prepare 10 mL of a 10 mg/mL solution, weigh 100 mg of the compound.
-
Initial Solubilization: Add the weighed this compound to a 15 mL conical tube. Add 1 mL of DMSO (10% of the final volume).
-
Vortex and Sonicate: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes. Visually inspect to ensure a clear solution is formed.
-
Add Co-solvent: Once the compound is fully dissolved in DMSO, add 4 mL of PEG400 (40% of the final volume). Vortex thoroughly to ensure complete mixing.
-
Final Dilution: Slowly add 5 mL of saline (50% of the final volume) to the mixture while vortexing. Add the saline dropwise initially to prevent precipitation of the compound.
-
Final Inspection: The final formulation should be a clear, homogenous solution. If any precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the ratio of co-solvents).
-
Administration: Before each administration, visually inspect the solution for homogeneity. This formulation (10% DMSO / 40% PEG400 / 50% Saline) is a common starting point for many preclinical oral studies.[5]
Q5: What are the known biological targets of this compound?
A5: Recent research has shown that Pellotine is not just a sedative but also interacts selectively with the serotonergic system. It has been identified as a ligand for the serotonin (B10506) 5-HT1D receptor, a weak partial agonist at the 5-HT6 receptor, and an inverse agonist at the 5-HT7 receptor.[9][10] These interactions are believed to mediate its hypnotic and sedative effects.[11] Understanding these targets is crucial for interpreting pharmacodynamic outcomes in your in vivo studies.
Caption: Simplified signaling pathway for this compound at 5-HT6 and 5-HT7 receptors.
References
- 1. Pellotine [drugfuture.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pellotine - Wikipedia [en.wikipedia.org]
- 10. In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchprofiles.ku.dk [researchprofiles.ku.dk]
Validation & Comparative
A Comparative Analysis of the Sedative Properties of (-)-Pellotine and Anhalonidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the sedative effects of two closely related tetrahydroisoquinoline alkaloids, (-)-Pellotine and anhalonidine (B98746). Both compounds, originally isolated from cacti of the Lophophora genus, have been noted for their central nervous system depressant properties. This document synthesizes available experimental data to offer a comparative overview of their potency, mechanism of action, and pharmacological profile to inform future research and drug development endeavors.
Quantitative Comparison of Sedative Effects and Receptor Interactions
The following table summarizes the key quantitative data available for this compound and anhalonidine, highlighting the differences in their sedative potency and receptor binding affinities. Notably, there is a significant disparity in the extent of experimental data, with this compound being more thoroughly characterized.
| Parameter | This compound | Anhalonidine | Source |
| Sedative Dose (Human) | 50–100 mg (p.o.) | 100–250 mg (p.o.) | [1] |
| Relative Sedative Potency | ~4x more potent than anhalonidine | ~1/4 the potency of pellotine | [2] |
| Receptor Binding Affinity (Ki, nM) | 5-HT1D: 1175-HT6: 1705-HT7: 394 | Data not available | [1] |
| Functional Activity (EC50, nM) | 5-HT6 (agonist): 945-HT7 (inverse agonist): 291 | 5-HT7 (potent inverse agonist) - specific EC50 not reported | [1][2] |
| In Vivo Effects (Mice) | Dose-dependent decrease in locomotionInhibition of REM sleepPromotion of sleep fragmentation | Data not available | [1][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are summaries of key experimental protocols used to evaluate the sedative and pharmacological properties of this compound. While specific protocols for anhalonidine are not detailed in the available literature, similar methodologies would be applicable.
In Vivo Assessment of Sedative Effects in Rodents
Objective: To evaluate the sedative and hypnotic effects of a compound by measuring changes in spontaneous locomotor activity and sleep architecture.
1. Locomotor Activity Test:
-
Apparatus: An open field arena equipped with infrared beams to automatically track movement.
-
Procedure:
-
Mice are individually placed in the center of the open field arena.
-
The test compound (e.g., this compound) or vehicle is administered, typically via intraperitoneal (i.p.) injection.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded over a specified period (e.g., 2 hours).[4]
-
-
Data Analysis: The total distance traveled and other locomotor parameters are compared between the drug-treated and vehicle-treated groups. A significant decrease in locomotor activity is indicative of a sedative effect.[4]
2. Sleep Architecture Analysis (EEG/EMG):
-
Procedure:
-
Animals are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.
-
Following a recovery period, baseline sleep patterns are recorded.
-
The test compound is administered, and EEG/EMG data are collected continuously for several hours.
-
-
Data Analysis: The recorded data is scored for different sleep stages (e.g., wakefulness, NREM sleep, REM sleep). The duration and fragmentation of each sleep stage are compared before and after drug administration to assess hypnotic effects.[1]
In Vitro Receptor Binding and Functional Assays
Objective: To determine the binding affinity and functional activity of a compound at specific molecular targets.
1. Radioligand Displacement Assay:
-
Principle: This assay measures the affinity of a test compound for a receptor by its ability to displace a radiolabeled ligand that is known to bind to that receptor.
-
Procedure:
-
Cell membranes expressing the target receptor (e.g., 5-HT7) are incubated with a fixed concentration of a radiolabeled ligand.
-
Increasing concentrations of the unlabeled test compound are added to compete for binding.
-
The amount of bound radioactivity is measured.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be converted to a binding affinity constant (Ki).[1]
2. cAMP Functional Assay:
-
Principle: This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a second messenger, following receptor activation or inhibition. This is particularly relevant for G-protein coupled receptors like the serotonin (B10506) receptors.
-
Procedure:
-
Cells expressing the target receptor are treated with the test compound.
-
For agonists, the increase in cAMP levels is measured. For inverse agonists, the decrease in basal cAMP levels is measured.
-
-
Data Analysis: A dose-response curve is generated to determine the EC50 (the concentration of the compound that produces 50% of the maximal effect) and the Emax (the maximum effect).[1]
Proposed Signaling Pathways
The sedative effects of this compound and anhalonidine are believed to be mediated through their interactions with the serotonergic system. The following diagrams illustrate the proposed signaling pathways.
References
- 1. In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anhalonidine - Wikipedia [en.wikipedia.org]
- 3. In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spatiotemporal properties of locomotor activity after administration of central nervous stimulants and sedatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacological Guide: (-)-Pellotine and Mescaline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed and objective comparison of the pharmacological properties of (-)-Pellotine and mescaline, two psychoactive alkaloids. While both are found in cacti of the Lophophora genus, their effects on the central nervous system are markedly different. Mescaline is a classic psychedelic, whereas this compound is reported to have sedative or hypnotic properties.[1] This document outlines their distinct receptor interaction profiles, functional activities, in vivo effects, and pharmacokinetic characteristics, supported by experimental data and detailed methodologies.
Pharmacodynamics: A Tale of Two Profiles
The contrasting psychoactive effects of this compound and mescaline can be attributed to their differential affinities and functional activities at various neurotransmitter receptors, particularly within the serotonergic system.
Receptor Binding Affinity
Radioligand binding assays are instrumental in determining the affinity of a compound for a specific receptor. In these assays, a radioactively labeled ligand with known affinity for the receptor is competed off by the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50, which is then used to calculate the binding affinity (Ki).
This compound demonstrates a selective affinity for a specific subset of serotonin (B10506) receptors, with nanomolar affinity for the 5-HT1D, 5-HT6, and 5-HT7 subtypes.[2][3] In contrast, mescaline's primary target is the 5-HT2A receptor, where it acts as an agonist, a key mechanism underlying its hallucinogenic effects.[4] Mescaline also interacts with other serotonin receptors, but generally with lower affinity.[5][6]
Table 1: Comparative Receptor Binding Affinities (Ki in nM)
| Receptor | This compound | Mescaline |
| 5-HT1A | >10,000 | 1,600 - 6,700[5] |
| 5-HT1D | 117[2][3] | No significant affinity reported |
| 5-HT2A | >10,000 | 150 - 12,000[5][7] |
| 5-HT2B | >1,000 | >20,000[4] |
| 5-HT2C | >1,000 | Weak to moderate affinity reported[5] |
| 5-HT6 | 170[2][3] | No significant affinity reported |
| 5-HT7 | 394[2][3] | No significant affinity reported |
| α2A | Binds in a similar concentration range to 5-HT1A[8] | No significant affinity reported |
| DAT | No significant affinity reported | >30,000[4] |
| NET | No significant affinity reported | >30,000[4] |
| SERT | No significant affinity reported | >30,000[4] |
| TAAR1 | No significant affinity reported | 3,300[6] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Functional Activity
Functional assays measure the biological response elicited by a compound upon binding to its receptor. For G protein-coupled receptors (GPCRs), like the serotonin receptors, common assays include measuring the accumulation of second messengers such as cyclic adenosine (B11128) monophosphate (cAMP) or inositol (B14025) phosphates.
This compound acts as a partial agonist at the 5-HT6 receptor and, notably, as an inverse agonist at the 5-HT7 receptor.[2][3][9] An inverse agonist produces a biological response opposite to that of an agonist. This unique functional profile at the 5-HT7 receptor may contribute to its sedative effects. Mescaline, on the other hand, is a well-established partial agonist at the 5-HT2A receptor, leading to the activation of downstream signaling pathways responsible for its psychedelic effects.[4]
Table 2: Comparative Functional Activity (EC50 in nM, Emax in % relative to serotonin)
| Receptor | Compound | EC50 (nM) | Emax (%) | Assay Type |
| 5-HT2A | Mescaline | ~10,000[4] | Partial Agonist | Not specified |
| 5-HT6 | This compound | 94[2][3][9] | 32[2][3][9] | cAMP Assay |
| 5-HT7 | This compound | 291[2][3][9] | -98.6[2][3][9] | cAMP Assay (Inverse Agonist) |
In Vivo Effects: Psychedelia vs. Sedation
The divergent in vitro pharmacology of this compound and mescaline translates into distinct behavioral effects in animal models.
Head-Twitch Response (HTR)
The head-twitch response (HTR) in rodents is a rapid, side-to-side head movement that is a well-established behavioral proxy for 5-HT2A receptor activation and is predictive of hallucinogenic potential in humans.[10][11][12] As expected, mescaline and its analogs dose-dependently induce the HTR in mice.[10][13][14][15]
This compound, lacking significant 5-HT2A receptor affinity and agonist activity, would not be expected to induce the HTR. Instead, its in vivo profile is characterized by a dose-dependent decrease in locomotion, inhibition of REM sleep, and promotion of sleep fragmentation in mice, consistent with its reported hypnotic effects.[2][16]
Locomotor Activity and Sleep
Studies in mice have shown that this compound dose-dependently decreases locomotor activity.[16] Furthermore, it has been observed to inhibit REM sleep and promote sleep fragmentation.[2][16] These findings support the historical reports of its sedative and hypnotic properties.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
Pharmacokinetic studies reveal how the body processes a drug, which is crucial for understanding its onset, duration of action, and potential for accumulation.
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Mescaline |
| Bioavailability | Readily enters the central nervous system in rodents.[17] | Oral bioavailability is at least 53% in humans.[4] |
| Metabolism | Undergoes slow metabolism in mouse liver microsomes (65% remaining after 4h).[17] Virtually no metabolism in human liver microsomes.[17] Primary metabolites in mice are 7-desmethylpellotine and pellotine-N-oxide.[17] | Primarily metabolized by oxidative deamination to 3,4,5-trimethoxyphenylacetic acid (TMPA).[18][19] |
| Half-life (t1/2) | Not explicitly determined, but appears to be metabolically stable.[17] | Approximately 6 hours in humans.[18] |
| Excretion | Excreted in the urine of mice, with metabolites identified.[17] | Primarily excreted in the urine, with a significant portion as unchanged mescaline and its main metabolite, TMPA.[18][20] |
Experimental Protocols
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A).
-
Test compound (e.g., this compound or mescaline).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and either the test compound at various concentrations, buffer only (for total binding), or a high concentration of a known competing ligand (for non-specific binding).
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]
cAMP Functional Assay
Objective: To determine the effect of a test compound on the intracellular concentration of cyclic AMP (cAMP), a second messenger for many GPCRs.
Materials:
-
Cells expressing the target receptor (e.g., CHO or HEK293 cells).
-
Test compound (e.g., this compound or mescaline).
-
Forskolin (an adenylyl cyclase activator, used for studying Gi-coupled receptors).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or luminescence-based kits).
-
Cell culture reagents.
-
Plate reader capable of detecting the assay signal.
Procedure (for a Gs-coupled receptor agonist):
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound.
-
Remove the culture medium and add the test compound dilutions to the cells.
-
Incubate for a specific period (e.g., 30 minutes) at 37°C.
-
Lyse the cells according to the cAMP assay kit protocol.
-
Add the detection reagents from the kit to the cell lysate. These reagents typically include a labeled cAMP analog and an antibody that specifically binds to cAMP.
-
Incubate to allow the competitive binding reaction to occur.
-
Read the plate using a plate reader. The signal generated is inversely proportional to the amount of cAMP produced by the cells.
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw data from the plate reader to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration as a function of the test compound concentration and fit the data to a dose-response curve to determine the EC50 and Emax values.[22][23]
Head-Twitch Response (HTR) Assay in Mice
Objective: To assess the in vivo 5-HT2A receptor agonist activity of a test compound.
Materials:
-
Male C57BL/6J mice.
-
Test compound (e.g., mescaline).
-
Vehicle control (e.g., saline).
-
Observation chambers.
-
Video recording equipment (optional, but recommended for accurate scoring).
-
Magnetometer system (for automated detection, optional).[11][24]
Procedure:
-
Acclimate the mice to the observation chambers for a period of time (e.g., 30-60 minutes) before drug administration.
-
Administer the test compound or vehicle via a specific route (e.g., intraperitoneal or subcutaneous injection).
-
Immediately place the mouse back into the observation chamber.
-
Record the number of head twitches over a defined period (e.g., 30-60 minutes). A head twitch is characterized as a rapid, spasmodic, side-to-side rotational movement of the head that is not part of a grooming behavior.
-
If using a magnetometer, a small magnet is surgically implanted on the mouse's skull. The movement of the magnet during a head twitch induces a detectable electrical signal in a surrounding coil.[11][24]
-
Analyze the data by comparing the number of head twitches in the drug-treated groups to the vehicle control group.
-
Generate a dose-response curve to determine the potency (ED50) and efficacy (maximum number of twitches) of the compound.[25]
Visualizations
Signaling Pathways
Caption: Simplified signaling pathway of the 5-HT2A receptor activated by mescaline.
Caption: Proposed signaling pathways for this compound at 5-HT6 and 5-HT7 receptors.
Experimental Workflows
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Experimental workflow for the head-twitch response (HTR) assay in mice.
References
- 1. Pellotine - Wikipedia [en.wikipedia.org]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mescaline - Wikipedia [en.wikipedia.org]
- 5. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. shaunlacob.com [shaunlacob.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Head-twitch response - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuronal type screening and identification of head twitch responses induced by mescaline#br# [cjpt.magtechjournal.com]
- 16. researchgate.net [researchgate.net]
- 17. In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions | Bentham Science [eurekaselect.com]
- 20. mdpi.com [mdpi.com]
- 21. frontiersin.org [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
(-)-Pellotine vs. Benzodiazepines: A Comparative Guide to Hypnotic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the hypnotic effects of the tetrahydroisoquinoline alkaloid (-)-pellotine and the widely prescribed class of drugs, benzodiazepines. The information presented is based on available preclinical experimental data, intended to inform research and drug development in the field of sleep medicine.
Executive Summary
This compound, a natural alkaloid, and benzodiazepines both exhibit hypnotic properties, but through distinct pharmacological mechanisms. Benzodiazepines enhance GABAergic inhibition, a primary inhibitory pathway in the central nervous system, to induce sleep. In contrast, this compound's hypnotic effects are likely mediated by the modulation of serotonergic receptors, with no direct action on the GABA-A receptors targeted by benzodiazepines. Preclinical studies in mice suggest that while both can influence sleep architecture, they present different profiles. This compound has been shown to inhibit REM sleep and promote sleep fragmentation, whereas benzodiazepines are known to suppress REM sleep and slow-wave sleep while increasing stage 2 NREM sleep.
Mechanism of Action
This compound: A Serotonergic Modulator
This compound's hypnotic action is not mediated by the GABAergic system. Instead, it demonstrates high affinity for several serotonin (B10506) receptors.[1][2][3][4] It acts as a partial agonist at the 5-HT6 receptor and an inverse agonist at the 5-HT7 receptor.[1][2][3][4] This modulation of the serotonergic system, a key regulator of the sleep-wake cycle, is the proposed mechanism for its hypnotic effects.
References
- 1. In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of (-)-Pellotine at Serotonin Receptors: A Review of Current Data
A comprehensive comparative analysis of (-)-Pellotine analogs at serotonin (B10506) receptors is not currently possible due to a lack of publicly available pharmacological data on a series of such compounds. Research to date has primarily focused on the characterization of this compound itself. This guide, therefore, summarizes the existing experimental data on this compound's interactions with various serotonin receptor subtypes, providing a baseline for future comparative studies should data on its analogs become available.
This compound, a tetrahydroisoquinoline alkaloid found in Lophophora species, has been identified as a selective ligand for certain serotonin (5-HT) receptors.[1] Its pharmacological profile suggests potential as a scaffold for the development of novel therapeutics targeting the central nervous system. This guide presents its binding affinity and functional activity at key 5-HT receptor subtypes, details the experimental protocols used for these determinations, and illustrates the associated signaling pathways.
Data Presentation: this compound Activity at Serotonin Receptors
The following tables summarize the binding affinities (Ki) and functional activities (EC50, Emax) of this compound at various human serotonin receptor subtypes. This data is crucial for understanding its selectivity and mechanism of action.
Table 1: Binding Affinities of this compound at Serotonin Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) |
| 5-HT1B | 691 |
| 5-HT1D | 117 |
| 5-HT1E | 725 |
| 5-HT2B | 933 |
| 5-HT6 | 170 |
| 5-HT7 | 394 |
Data sourced from radioligand displacement assays.[2]
Table 2: Functional Activity of this compound at Serotonin Receptors
| Receptor Subtype | Functional Assay | Activity | EC50 (nM) | Emax (% of 5-HT) |
| 5-HT6 | cAMP Accumulation | Partial Agonist | 94.3 | 32.3% |
| 5-HT7 | cAMP Accumulation | Inverse Agonist | 291 | -98.6% |
Data indicates that this compound acts as a partial agonist at the 5-HT6 receptor and a potent inverse agonist at the 5-HT7 receptor.[2][3][4]
Experimental Protocols
The data presented above were generated using standardized in vitro pharmacological assays. The following are detailed methodologies for these key experiments.
Radioligand Binding Assays
These assays are conducted to determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Materials:
-
Cell membranes expressing the human serotonin receptor of interest.
-
A specific radioligand with high affinity for the target receptor (e.g., [3H]5-CT for 5-HT1D and 5-HT7, [3H]LSD for 5-HT6).
-
Test compound: this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4).
-
Non-specific binding control: A high concentration of a non-labeled ligand (e.g., 10 µM serotonin).
-
96-well plates, glass fiber filters, scintillation vials, and a liquid scintillation counter.
-
-
Procedure:
-
A competition binding assay is set up in a 96-well plate.
-
Each well contains the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound).
-
Control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific ligand) are included.
-
The plates are incubated to allow the binding to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the free radioligand.
-
The filters are washed with ice-cold assay buffer.
-
The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and dissociation constant (Kd) of the radioligand.
-
Functional cAMP Accumulation Assays
These assays measure the ability of a compound to modulate the production of the second messenger cyclic adenosine (B11128) monophosphate (cAMP) following receptor activation. This is used to determine if a compound is an agonist, antagonist, or inverse agonist.
-
Materials:
-
A cell line stably expressing the human 5-HT6 or 5-HT7 receptor (e.g., HEK293 cells).
-
Test compound: this compound.
-
Assay buffer and cell lysis reagents.
-
A cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
A reference agonist (e.g., serotonin).
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
-
Procedure:
-
Cells are seeded in 96- or 384-well plates and incubated.
-
The cells are then treated with varying concentrations of the test compound.
-
For antagonist/inverse agonist mode, the cells are incubated with the test compound before the addition of a reference agonist (for antagonist testing) or buffer (for inverse agonist testing).
-
The stimulation is allowed to proceed for a defined period.
-
The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay-based detection kit.
-
-
Data Analysis:
-
A dose-response curve is generated by plotting the cAMP levels against the logarithm of the test compound concentration.
-
For agonists, the EC50 (concentration for 50% of maximal response) and Emax (maximal effect) are determined.
-
For inverse agonists, the IC50 (concentration for 50% inhibition of basal activity) and the maximal inhibitory effect are calculated.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the intracellular signaling cascades initiated by the serotonin receptors targeted by this compound and a general workflow for its pharmacological characterization.
References
- 1. Pellotine - Wikipedia [en.wikipedia.org]
- 2. In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Validating the Mechanism of Action of (-)-Pellotine In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro pharmacological profile of (-)-Pellotine, a tetrahydroisoquinoline alkaloid with reported hypnotic properties, against relevant alternatives. Experimental data is presented to elucidate its mechanism of action, focusing on its interaction with key central nervous system receptors.
Introduction to this compound
This compound is an alkaloid found in species of the Lophophora cactus. Historically, it has been noted for its sedative and hypnotic effects, distinguishing it from other psychoactive alkaloids from the same plant, such as mescaline.[1] Recent in vitro and in vivo studies have sought to validate its mechanism of action, suggesting that its hypnotic effects are not attributable to active metabolites but to the parent compound itself.[2][3] This has renewed interest in its potential as a therapeutic agent for sleep-wake disorders, especially as an alternative to commonly prescribed treatments like benzodiazepines, which are associated with significant side effects.[2][3][4][5][6]
Comparative Pharmacological Profile
In vitro studies reveal that this compound's primary mechanism of action involves the modulation of serotonergic receptors, a distinct profile when compared to benzodiazepines, which act on GABA-A receptors.
Receptor Binding Affinities
Radioligand displacement assays have demonstrated that this compound exhibits selective and notable affinity for several serotonin (B10506) (5-HT) receptors, particularly the 5-HT1D, 5-HT6, and 5-HT7 subtypes.[2][4][6] Its affinity for adrenergic receptors is also present but generally lower. In contrast, it shows negligible interaction with key receptors involved in sleep regulation like orexin, melatonin, histamine, and adenosine (B11128) receptors.[2][4]
This profile is fundamentally different from that of Diazepam, a classic benzodiazepine (B76468), which does not interact with these receptors but binds to the benzodiazepine site on the GABA-A receptor complex.[2] For a more direct comparison within the serotonergic system, the profile of SB-269970, a selective 5-HT7 receptor antagonist/inverse agonist, is included.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Target Receptor | This compound | Diazepam | SB-269970 (5-HT7 Antagonist) |
| Serotonin | |||
| 5-HT1B | 3,990[4] | N/A | N/A |
| 5-HT1D | 117[2][4][6] | N/A | N/A |
| 5-HT1E | 1,221[4] | N/A | N/A |
| 5-HT6 | 170[2][4][6] | N/A | N/A |
| 5-HT7 | 394[2][6] | N/A | ~5 (pKi 8.3)[4] |
| Adrenergic | |||
| α1B | >50% displacement at 10µM[2][4] | N/A | N/A |
| α2A | >50% displacement at 10µM[2][4] | N/A | Blocks at 10µM[7] |
| α2B | >50% displacement at 10µM[2][4] | N/A | N/A |
| α2C | >50% displacement at 10µM[2][4] | N/A | N/A |
| GABAergic | |||
| GABA-A (BZD site) | Negligible Activity[2][4] | High Affinity | N/A |
N/A: Not Applicable or data not available. Ki values represent the concentration of the drug that inhibits 50% of radioligand binding; lower values indicate higher affinity.
Functional Activity at Serotonin Receptors
Beyond binding, functional assays are crucial to determine whether a compound activates (agonist), blocks (antagonist), or reduces the constitutive activity (inverse agonist) of a receptor. In vitro functional characterization of this compound at 5-HT6 and 5-HT7 receptors has revealed a complex modulatory role.[2][3][5][6]
Table 2: Comparative Functional Activity (EC50 / IC50, nM & Emax)
| Compound | Target Receptor | Activity Type | EC50 / IC50 (nM) | Emax (%) |
| This compound | 5-HT6 | Partial Agonist | 94[2][3][6] | 32[2][3][6] |
| 5-HT7 | Inverse Agonist | 291[2][3][6][8] | -98.6[2][3][6] | |
| Diazepam | GABA-A | Positive Allosteric Modulator | N/A | N/A |
| SB-269970 | 5-HT7 | Inverse Agonist/Antagonist | ~3 (pA₂ 8.5)[4] | N/A |
EC50: Half-maximal effective concentration. IC50: Half-maximal inhibitory concentration. Emax: Maximum effect relative to a reference full agonist. A negative Emax indicates inverse agonism.
In Vitro Metabolic Stability
To confirm that this compound itself, and not a metabolite, is the active compound, its stability was assessed in liver microsomes. The data indicates that this compound is a metabolically stable compound, especially in human liver microsomes, reinforcing the hypothesis that it is directly responsible for its pharmacological effects.[2][3][4][5][6]
Table 3: Metabolic Stability of this compound
| System | Time | % this compound Remaining | Identified Metabolites |
| Human Liver Microsomes | 4 hours | ~100%[2][3][4] | None Observed[2] |
| Mouse Liver Microsomes | 4 hours | 65 ± 7%[2][3][4] | 7-desmethylpellotine, pellotine-N-oxide[2][6] |
Experimental Protocols
Radioligand Displacement Assay (for Binding Affinity, Ki)
-
Preparation : Cell membranes expressing the receptor of interest (e.g., human cloned 5-HT7 receptors) are prepared.
-
Incubation : Membranes are incubated with a specific radioligand (e.g., [3H]5-CT for serotonin receptors) at a fixed concentration and varying concentrations of the test compound (this compound).
-
Separation : The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
Quantification : The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
cAMP Functional Assay (for Agonism/Inverse Agonism, EC50 & Emax)
-
Cell Culture : HEK293 cells stably expressing the receptor of interest (e.g., 5-HT6 or 5-HT7) are cultured. These receptors are coupled to G-proteins that modulate the production of cyclic adenosine monophosphate (cAMP).
-
Incubation : Cells are incubated with varying concentrations of the test compound. For agonist testing, the compound is added alone. For antagonist/inverse agonist testing, it is added in the presence of a known agonist (like 5-HT) or to measure basal activity.
-
Lysis & Detection : After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF or ELISA).
-
Analysis : Concentration-response curves are generated. For agonists, the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect relative to a full agonist) are calculated. For inverse agonists, the EC50 for the reduction of basal cAMP levels and the negative Emax are determined.
Microsomal Stability Assay
-
Preparation : A reaction mixture containing liver microsomes (human or mouse), a NADPH-regenerating system, and buffer is prepared.
-
Incubation : this compound is added to the mixture and incubated at 37°C. Aliquots are removed at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Quenching : The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis : Samples are centrifuged, and the supernatant is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of the parent compound remaining.
-
Calculation : The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute sample.
Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling of this compound at 5-HT6 and 5-HT7 receptors.
Experimental Workflow for In Vitro Validation
Caption: Workflow for in vitro characterization of a novel compound.
Comparison of Primary Molecular Targets
Caption: Primary molecular targets of this compound vs. Benzodiazepines.
References
- 1. SB-269970 | CAS:201038-74-6 | 5-HT7 receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Diazepam - Wikipedia [en.wikipedia.org]
- 3. Benzodiazepines and their metabolites: relationship between binding affinity to the benzodiazepine receptor and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of SB-269970-A, a selective 5-HT7 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [3H]-SB-269970 – A selective antagonist radioligand for 5-HT7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SB-269970 - Wikipedia [en.wikipedia.org]
- 8. In vitro quantitation of benzodiazepine lipophilicity: relation to in vivo distribution. | Semantic Scholar [semanticscholar.org]
Cross-Validation of Analytical Methods for the Quantification of (-)-Pellotine: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and precise quantification of (-)-Pellotine is critical for pharmacokinetic studies, quality control of raw materials, and formulation development. This guide provides an objective comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE)—for the determination of this compound. The performance data presented is based on validated methods for isoquinoline (B145761) alkaloids, the class of compounds to which this compound belongs, to provide a representative comparison in the absence of a direct cross-validation study.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of HPLC, GC-MS, and CE for the analysis of isoquinoline alkaloids. These parameters are crucial in assessing the suitability of a method for a specific application.
| Performance Characteristic | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE) |
| Linearity (R²) | > 0.999 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.07 - 0.2 µg/mL | 2.0 ng/mL | 450 - 850 ng/mL |
| Limit of Quantification (LOQ) | 0.2 - 0.6 µg/mL | 25.0 ng/mL | Not always reported |
| Accuracy (% Recovery) | 98 - 102% | 98.4 - 105.7% | Not always reported |
| Precision (% RSD) | < 2% | < 6.0% | < 4% (Peak Area), < 1% (Migration Time) |
| Sample Throughput | Moderate | Moderate to High | High |
| Matrix Effect | Can be significant, may require extensive sample cleanup | Less prone to matrix effects than HPLC, but derivatization is often necessary | Minimal matrix effect |
| Instrumentation Cost | Moderate | High | Low to Moderate |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative experimental protocols for each technique, based on methods developed for similar alkaloids.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quality control of this compound in bulk drug substances and simple formulations.
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 10-20 µL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it ideal for the analysis of this compound in complex matrices such as biological fluids. Derivatization is often required to improve the volatility and thermal stability of the analyte.
Sample Preparation and Derivatization:
-
Perform a liquid-liquid or solid-phase extraction to isolate this compound from the sample matrix.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and heat to facilitate the reaction.
-
Inject an aliquot of the derivatized sample into the GC-MS system.
GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient starting from a low temperature and ramping up to a higher temperature to ensure good separation.
-
Injector: Split/splitless injector in splitless mode.
-
MS Detector: Electron ionization (EI) source with the mass spectrometer operating in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that requires minimal sample volume and solvent consumption, making it a cost-effective and environmentally friendly alternative.
Sample Preparation:
-
Dissolve the sample in the background electrolyte (BGE).
-
Filter the sample if necessary.
CE Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., effective length of 50 cm).
-
Background Electrolyte (BGE): An acidic buffer, such as phosphate or acetate buffer, at a low pH to ensure the analyte is protonated.[3] Organic modifiers like methanol or acetonitrile may be added to improve resolution.[4]
-
Voltage: 15-25 kV.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detector at a suitable wavelength.
Visualizing the Analytical Workflow
The following diagrams illustrate the general experimental workflows for the analysis of this compound using the three described techniques.
Caption: General experimental workflow for the analysis of this compound.
Caption: Logical flow for selecting an analytical method for this compound.
References
- 1. In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Application of capillary zone electrophoresis in the separation and determination of the principal gum opium alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic Stability of (-)-Pellotine: A Comparative Analysis in Human vs. Mouse Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic stability of the psychoactive alkaloid (-)-Pellotine in human and mouse liver microsomes. The data presented is based on published experimental findings and is intended to inform preclinical drug development and metabolic profiling studies. A significant difference in the metabolic rate between the two species is highlighted, with this compound demonstrating substantially higher stability in human liver microsomes.
Executive Summary
In vitro studies reveal a stark contrast in the metabolic fate of this compound when incubated with human versus mouse liver microsomes. While the compound remains largely unmetabolized by human microsomal enzymes over a four-hour period, it undergoes moderate metabolism in the mouse microsomal system. This interspecies difference is critical for the extrapolation of preclinical animal data to human pharmacokinetic predictions.
Comparative Metabolic Stability Data
The following table summarizes the key quantitative findings from a comparative in vitro metabolic stability assay of this compound.
| Parameter | Human Liver Microsomes | Mouse Liver Microsomes | Reference |
| Parent Compound Remaining (at 4 hours) | Virtually no metabolism observed | 65 ± 7% | [1][2] |
| Primary Metabolites Identified (Phase I) | Not observed | 7-desmethylpellotine, Pellotine-N-oxide | [1][2] |
Metabolic Pathway of this compound in Mouse Liver Microsomes
The metabolic breakdown of this compound in mouse liver microsomes primarily involves Phase I oxidation reactions. The following diagram illustrates the identified metabolic transformations.
References
Unveiling the Brain Biodistribution of (-)-Pellotine: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the journey of a compound into the brain is paramount. This guide provides a comparative analysis of the brain biodistribution of the psychoactive alkaloid, (-)-Pellotine, against the well-studied hallucinogen, mescaline. While quantitative data for this compound remains limited, this guide synthesizes available qualitative findings and contrasts them with the more extensively documented biodistribution of mescaline.
At a Glance: this compound vs. Mescaline Brain Biodistribution
| Feature | This compound | Mescaline |
| Blood-Brain Barrier (BBB) Penetration | Readily crosses the BBB in rodents, as demonstrated by DESI-MSI.[1][2] | Demonstrates ability to cross the BBB, with a brain-to-serum ratio of approximately 0.3 at 60 minutes post-administration in rats.[3] Brain uptake is highest in neonatal rats and decreases with age.[4] |
| Regional Brain Distribution | Preferentially accumulates in the cortex of the rat brain.[5] | Appears to have a more homogeneous distribution in the brain.[3] |
| Temporal Dynamics in the Brain | Detected in the rat brain at 30 minutes and 4 hours post-injection, with a higher concentration observed at the earlier time point.[5][6] | Peak brain concentrations in rats are reached approximately 1 hour after subcutaneous administration and remain elevated for another hour.[7][8] |
| Primary Mechanism of Action | Selective for serotonergic receptors, particularly 5-HT1D, 5-HT6, and 5-HT7.[1][2][5] | Primarily a serotonin (B10506) 5-HT2A receptor agonist.[9] |
In-Depth Analysis: Experimental Evidence
This compound: Qualitative Insights into Brain Presence
A pivotal study utilizing Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI) has provided the most direct evidence of this compound's entry into the central nervous system.[5][6] This technique allows for the visualization of the spatial distribution of molecules in tissue sections.
In studies involving rats administered this compound, the compound was detected in sagittal sections of the brain at both 30 minutes and 4 hours post-injection.[5][6] Notably, a higher concentration of this compound was observed in the cortical region of the brain.[5] This qualitative data confirms that this compound is capable of crossing the blood-brain barrier and suggests a degree of regional specificity in its accumulation.
Mescaline: A Quantitative Comparator
In contrast to this compound, more quantitative data is available for the brain biodistribution of mescaline. Studies in rats have shown that after a subcutaneous injection, the brain-to-serum concentration ratio of mescaline is approximately 0.3 at 60 minutes.[3] This indicates that while mescaline does penetrate the BBB, its concentration in the brain is lower than in the blood at this time point.
Further research in developing rats has revealed that the uptake of radiolabeled mescaline into the brain is age-dependent. The highest brain concentrations were observed in 1-day-old rats, with a progressive decrease in uptake as the animals aged.[4] This suggests that the permeability of the blood-brain barrier to mescaline changes during development.
Experimental Methodologies: A Closer Look
The confirmation of a compound's biodistribution in the brain relies on a variety of sophisticated experimental techniques. Below are the methodologies employed in the cited studies for this compound and mescaline.
Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI) for this compound
This powerful imaging technique was instrumental in confirming the presence of this compound in the brain.
Protocol:
-
Animal Dosing: Rats were administered this compound via intraperitoneal injection.
-
Tissue Collection: At specified time points (e.g., 30 minutes and 4 hours), the animals were euthanized, and their brains were rapidly excised and frozen.
-
Cryosectioning: The frozen brains were thinly sliced using a cryostat.
-
DESI-MSI Analysis: The brain sections were then analyzed using a DESI-MSI system. A charged solvent spray desorbs and ionizes molecules from the tissue surface, which are then identified by a mass spectrometer. This process generates a map of the spatial distribution of the target compound, in this case, this compound.
Radiotracer Studies and GC-MS for Mescaline
Quantitative analysis of mescaline's brain distribution has been achieved through radiotracer studies and gas chromatography-mass spectrometry (GC-MS).
Protocol (Radiotracer Study):
-
Radiolabeling: Mescaline is labeled with a radioactive isotope (e.g., Carbon-14).
-
Animal Dosing: The radiolabeled mescaline is administered to animals (e.g., rats of different ages).
-
Tissue Collection and Homogenization: At various time points, animals are euthanized, and brains are collected and homogenized.
-
Scintillation Counting: The amount of radioactivity in the brain homogenates is measured using a scintillation counter, allowing for the quantification of mescaline concentration.
Protocol (GC-MS):
-
Sample Collection: Blood and brain tissue samples are collected from animals dosed with mescaline.
-
Extraction: Mescaline is extracted from the serum and brain homogenates.
-
GC-MS Analysis: The extracted samples are analyzed by GC-MS. The gas chromatograph separates the components of the sample, and the mass spectrometer identifies and quantifies mescaline based on its mass-to-charge ratio.
Signaling Pathways: A Hypothetical View
Based on receptor binding profiles, we can visualize the potential signaling pathways affected by this compound and mescaline. This compound shows a preference for 5-HT1D, 5-HT6, and 5-HT7 receptors, while mescaline is a known 5-HT2A agonist.
Conclusion and Future Directions
The available evidence confirms that this compound can enter the brain and exhibits a preference for the cortex. However, a significant gap exists in the quantitative understanding of its biodistribution. To fully characterize its pharmacokinetic profile within the central nervous system, future research should focus on:
-
Quantitative analysis: Employing techniques like liquid chromatography-mass spectrometry (LC-MS) to determine the precise concentrations of this compound in different brain regions and calculate brain-to-plasma ratios.
-
In vivo imaging: Utilizing Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) with a radiolabeled form of this compound to dynamically visualize and quantify its uptake, distribution, and clearance from the living brain.
By pursuing these avenues, a more complete picture of this compound's journey into the brain will emerge, providing crucial information for the development of novel therapeutics targeting the central nervous system.
References
- 1. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 2. In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The uptake and distribution of 14-C-mescaline in different organs of developing rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mescaline effects on rat behavior and its time profile in serum and brain tissue after a single subcutaneous dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mescaline: The forgotten psychedelic - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacological Profile of (-)-Pellotine and its Natural Analog, Anhalonidine
For Researchers, Scientists, and Drug Development Professionals
Introduction to (-)-Pellotine
This compound is a tetrahydroisoquinoline alkaloid found in several species of cacti, most notably Lophophora williamsii (peyote).[1] Historically, it has been recognized for its sedative and hypnotic effects in humans.[1][2] Recent investigations have delved into its pharmacological profile, revealing a significant interaction with the serotonergic system, which is believed to mediate its hypnotic properties.[3][4]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound and provide a comparison with anhalonidine (B98746) where data is available.
Table 1: Receptor Binding Affinities (Ki in nM) of this compound
| Receptor Subtype | This compound Ki (nM) |
| 5-HT1D | 117 |
| 5-HT6 | 170 |
| 5-HT7 | 394 |
| 5-HT1B | >1000 |
| 5-HT1E | >1000 |
| 5-HT2B | >1000 |
Data sourced from Poulie et al. (2023).[5]
Table 2: Functional Activity of this compound at Serotonin (B10506) Receptors
| Receptor Subtype | Assay Type | Parameter | Value |
| 5-HT6 | cAMP Assay | EC50 | 94.3 nM |
| Emax | 32.3% (relative to 5-HT) | ||
| 5-HT7 | cAMP Assay | IC50 | 291 nM |
| Emax | -98.6% (inverse agonist) |
Data sourced from Poulie et al. (2023).[5]
Table 3: Comparative In Vivo Effects in Mice
| Compound | Dose | Primary Effect |
| This compound | 50-100 mg (p.o. in humans) | Hypnotic |
| Anhalonidine | 100-250 mg (p.o. in humans) | Marked Sleepiness |
Note: The data for anhalonidine is from historical reports and lacks the detailed modern pharmacological characterization available for this compound.
Structure-Activity Relationship Insights
This compound, also known as N-methylanhalonidine, differs from anhalonidine by the presence of a methyl group on the nitrogen atom of the tetrahydroisoquinoline ring.[1] While direct comparative binding and functional data from the same modern study are limited, the historical human dosage data suggests that the N-methylation in this compound may increase its potency as a hypnotic agent, as it produces similar effects at a lower dose range compared to anhalonidine.
Signaling Pathway and Experimental Workflow
The hypnotic effects of this compound are hypothesized to be mediated through its action on the serotonergic system. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for its evaluation.
Caption: Proposed signaling pathway for this compound's hypnotic effects.
Caption: General experimental workflow for evaluating this compound derivatives.
Experimental Protocols
The following are summaries of the key experimental protocols used in the evaluation of this compound.
Radioligand Binding Assays
Radioligand binding assays were performed to determine the affinity of this compound for a panel of receptors. The general procedure involves incubating cell membranes expressing the receptor of interest with a specific radioligand and varying concentrations of the test compound. The amount of radioligand displaced by the test compound is measured, and the inhibition constant (Ki) is calculated. For specific details on the radioligands and cell lines used for each serotonin receptor subtype, refer to the supplementary information of Poulie et al. (2023).
Functional cAMP Assays
To determine the functional activity of this compound at 5-HT6 and 5-HT7 receptors, cyclic adenosine (B11128) monophosphate (cAMP) accumulation assays were conducted. Cells expressing the respective receptor were treated with varying concentrations of this compound, and the intracellular cAMP levels were measured. For agonist activity at the 5-HT6 receptor, the ability of the compound to stimulate cAMP production was quantified. For inverse agonist activity at the 5-HT7 receptor, its ability to inhibit basal cAMP production was measured.
In Vitro Metabolism Assay
The metabolic stability of this compound was assessed using mouse and human liver microsomes. The compound was incubated with the microsomes in the presence of NADPH. Samples were taken at different time points and analyzed by LC-MS to determine the percentage of the parent compound remaining. This assay helps to predict the in vivo metabolic clearance of the compound.
In Vivo Locomotor Activity and Sleep Studies in Mice
To evaluate the in vivo effects of this compound, male mice were administered the compound intraperitoneally. Locomotor activity was then monitored using automated activity chambers. For sleep studies, mice were implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) recordings. Following drug administration, sleep-wake states (wakefulness, NREM sleep, and REM sleep) were recorded and analyzed to determine the effects of the compound on sleep architecture.
Conclusion
This compound is a hypnotic tetrahydroisoquinoline alkaloid that primarily acts as a modulator of the serotonergic system, with notable activity as a partial agonist at 5-HT6 receptors and an inverse agonist at 5-HT7 receptors. The limited comparative data with its N-demethylated analog, anhalonidine, suggests that N-methylation may enhance its hypnotic potency. Further research involving the synthesis and pharmacological evaluation of a broader range of this compound derivatives is necessary to establish a comprehensive structure-activity relationship and to explore the full therapeutic potential of this chemical scaffold.
References
- 1. Pellotine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [The action of some tetrahydroisoquinoline alkaloids on dopamine and serotonin receptors in the rat brain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Synthetic vs. Natural (-)-Pellotine: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the available efficacy data for synthetically produced pellotine (B1218421) versus its natural counterpart, (-)-pellotine. A direct, head-to-head experimental comparison of synthetic and natural this compound is not available in the current scientific literature. The most comprehensive modern pharmacological data has been generated using synthetically produced racemic pellotine (a 1:1 mixture of (+) and (-) enantiomers). In contrast, information on natural pellotine, which exists as the (-)-enantiomer, is primarily derived from older reports and qualitative observations. This guide synthesizes the available quantitative data for synthetic racemic pellotine and contextualizes it with the historical understanding of natural this compound, highlighting the critical role of stereochemistry in its biological activity.
Executive Summary
Pellotine is a tetrahydroisoquinoline alkaloid found in cacti of the Lophophora genus, notably as the primary alkaloid in Lophophora diffusa.[1] Historically, natural pellotine was recognized for its sedative and hypnotic properties.[2] Modern research has focused on a synthetically prepared racemic form, revealing its interaction with the serotonergic system as a potential mechanism for its effects on sleep.[3][4] The primary differences in the expected efficacy between synthetic and natural pellotine arise from stereochemistry and purity. Natural pellotine is the (-)-enantiomer, while the most thoroughly studied synthetic version is a racemic mixture.[3][5] The biological activity of chiral molecules can be highly dependent on their stereoisomeric form, with one enantiomer often being more potent or having a different pharmacological profile than the other.[6][7]
Data Presentation: Synthetic (Racemic) Pellotine
The following tables summarize the quantitative pharmacological data for synthetically produced racemic pellotine, primarily from the comprehensive study by Poulie et al. (2023).[4]
Table 1: Receptor Binding Affinities of Synthetic (Racemic) Pellotine
| Receptor Target | Binding Affinity (Ki in nM) |
| 5-HT1D | 117 |
| 5-HT6 | 170 |
| 5-HT7 | 394 |
| 5-HT1B | >1000 |
| 5-HT1E | >1000 |
| 5-HT2B | >1000 |
| Data sourced from Poulie et al. (2023).[4] |
Table 2: Functional Activity of Synthetic (Racemic) Pellotine at Serotonin Receptors
| Receptor | Assay Type | Functional Response | Potency (EC50 in nM) | Efficacy (Emax) |
| 5-HT6 | cAMP Accumulation | Agonist | 94 | 32% |
| 5-HT7 | cAMP Accumulation | Inverse Agonist | 291 | -98.6% |
| 5-HT6 | β-Arrestin Recruitment | Agonist | Not reliably determined | Low |
| Data sourced from Poulie et al. (2023).[4] |
Table 3: In Vivo Effects of Synthetic (Racemic) Pellotine in Mice
| Parameter | Effect |
| Locomotion | Dose-dependent decrease |
| REM Sleep | Inhibition |
| Sleep Architecture | Promotes sleep fragmentation |
| Data sourced from Poulie et al. (2023).[4] |
Table 4: Metabolic Stability of Synthetic (Racemic) Pellotine
| System | Remaining Compound after 4 hours |
| Human Liver Microsomes | ~100% |
| Mouse Liver Microsomes | 65 ± 7% |
| Data sourced from Poulie et al. (2023).[3] |
Natural this compound: A Qualitative Overview
There is a lack of modern quantitative pharmacological data for purified natural this compound. Historical accounts report that it has hypnotic effects in humans at doses of 50-100 mg, with a short duration of action.[8] It is the major alkaloid in Lophophora diffusa.[1] The purity of pellotine extracted from natural sources can be determined using chromatographic and spectroscopic methods such as HPLC, GC-MS, and NMR.[9][10][11]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of synthetic racemic pellotine.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.
Protocol:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., 5-HT6, 5-HT7) are prepared from cultured cells.
-
Assay Buffer: A suitable buffer is used to maintain pH and ionic strength (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).
-
Competition Assay:
-
A fixed concentration of a specific radioligand (e.g., [3H]-LSD for 5-HT6 and 5-HT7 receptors) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled test compound (pellotine) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand.
-
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[12]
cAMP Functional Assay
Objective: To measure the effect of a compound on the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger, to determine if the compound is an agonist, antagonist, or inverse agonist at a G-protein coupled receptor (GPCR).
Protocol:
-
Cell Culture: Cells stably expressing the receptor of interest (e.g., 5-HT6 or 5-HT7) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well plates and grown to a suitable confluency.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound. For antagonist/inverse agonist testing, cells may be stimulated with a known agonist.
-
Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP levels are measured using a commercially available assay kit (e.g., HTRF or luminescence-based).
-
Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) and the maximum effect (Emax).[13]
β-Arrestin Recruitment Assay
Objective: To measure the recruitment of β-arrestin to an activated GPCR, which is another indicator of receptor activation.
Protocol:
-
Cell Line: A cell line is used that co-expresses the GPCR of interest fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., Enzyme Fragment Complementation).
-
Compound Addition: The cells are treated with the test compound.
-
Recruitment and Signal Generation: Agonist binding to the GPCR induces a conformational change, leading to the recruitment of β-arrestin. This brings the two fragments of the reporter protein into proximity, generating a detectable signal (e.g., luminescence or fluorescence).
-
Signal Detection: The signal is measured using a plate reader.
-
Data Analysis: Dose-response curves are plotted to determine the EC50 and Emax for β-arrestin recruitment.[9][14]
In Vivo Locomotion and Sleep Studies in Mice
Objective: To assess the effect of a compound on spontaneous locomotor activity and sleep-wake patterns in mice.
Protocol:
-
Animals: Male mice (e.g., C57BL/6J strain) are used and are habituated to the testing environment.
-
Compound Administration: Pellotine or vehicle is administered via a specific route (e.g., intraperitoneal injection).
-
Locomotor Activity: Spontaneous locomotor activity is recorded using automated systems with infrared beams or video tracking software.[5][15]
-
Sleep Recording: Sleep and wakefulness are monitored using electroencephalography (EEG) and electromyography (EMG) recordings for precise sleep staging (NREM, REM, wake).
-
Data Analysis: Total distance moved, time spent in different sleep stages, and sleep fragmentation are quantified and compared between treatment groups.[16]
Signaling Pathways and Experimental Workflows
Conclusion
The available scientific evidence provides a solid pharmacological profile for synthetic racemic pellotine, indicating that its hypnotic effects are likely mediated through its action on the serotonergic system, particularly as an agonist at the 5-HT6 receptor and an inverse agonist at the 5-HT7 receptor. However, a significant knowledge gap exists regarding the comparative efficacy of natural this compound. Given the principles of stereochemistry in pharmacology, it is highly probable that the enantiomerically pure natural form exhibits a different, and potentially more potent or selective, activity profile compared to the racemic mixture. Future research should focus on the isolation and pharmacological characterization of natural this compound or the enantioselective synthesis and evaluation of both pellotine enantiomers to fully elucidate their therapeutic potential.
References
- 1. The Alkaloids from Lophophora diffusa and Other “False Peyotes” [agris.fao.org]
- 2. mdpi.com [mdpi.com]
- 3. In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cactusconservation.org [cactusconservation.org]
- 6. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Determining the purity of samples from natural products by coupling HPLC and CCD spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ensuring Purity: Quality Control Measures for Plant Extracts [plantextractwholesale.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Antagonist interaction with the human 5-HT7 receptor mediates the rapid and potent inhibition of non-G-protein-stimulated adenylate cyclase activity: a novel GPCR effect - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (-)-Pellotine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for (-)-Pellotine, a psychoactive alkaloid used in research. While the Safety Data Sheet (SDS) for the related compound, (±)-Pellotine (hydrochloride), does not classify it as a hazardous substance under the Globally Harmonized System (GHS), its psychoactive properties and the general principles of laboratory safety necessitate a cautious and systematic approach to its disposal.[1]
Chemical and Safety Data Summary
A thorough understanding of the properties of this compound is the first step in its safe handling and disposal. The following table summarizes key data for the compound and its hydrochloride salt.
| Property | This compound | (±)-Pellotine (hydrochloride) |
| Chemical Formula | C₁₃H₁₉NO₃ | C₁₃H₁₉NO₃ • HCl |
| Molar Mass | 237.30 g/mol | 273.76 g/mol |
| Appearance | Solid | Solid |
| GHS Classification | Not Classified | Not Classified[1] |
| Primary Hazard | Psychoactive Alkaloid | Psychoactive Alkaloid |
| Handling Precautions | Standard laboratory PPE (lab coat, gloves, safety glasses) | Standard laboratory PPE (lab coat, gloves, safety glasses) |
| Storage | Store in a well-ventilated, secure location. | Store in a well-ventilated, secure location. |
| Environmental Note | Do not allow to enter sewers or surface/ground water.[1] | Do not allow to enter sewers or surface/ground water.[1] |
Experimental Protocols: Disposal Workflow
The proper disposal of this compound should follow a documented and controlled workflow to minimize risk and ensure regulatory compliance. The recommended procedure involves segregation, documentation, and transfer to a certified waste management provider.
Step 1: Waste Segregation and Collection
All materials contaminated with this compound, including unused neat compound, solutions, contaminated personal protective equipment (PPE), and glassware, should be segregated as chemical waste. Do not mix with general laboratory trash.
Step 2: Containerization and Labeling
-
Use a dedicated, leak-proof, and chemically compatible waste container clearly labeled as "Hazardous Waste."
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of the waste.
-
The date of accumulation.
-
The name of the principal investigator and the laboratory location.
-
Step 3: Temporary Storage
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials.
Step 4: Arrange for Disposal
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for the pickup and final disposal of the this compound waste. The preferred method of disposal for chemical waste of this nature is incineration by a licensed facility.[2]
Disposal Pathway Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound from the laboratory.
Regulatory Considerations
While this compound is not a DEA-scheduled controlled substance, its psychoactive nature places it in a category of special concern.[3][4] It is imperative to adhere to your institution's policies and local regulations for the disposal of investigational drugs or chemicals with biological activity.[2] Never dispose of this compound down the drain or in regular solid waste.[5][6] The procedures outlined in this guide are designed to meet or exceed standard safety protocols and ensure responsible stewardship of research materials.
References
Personal protective equipment for handling (-)-Pellotine
Essential Safety and Handling Guide for (-)-Pellotine
Hazard Assessment
This compound is a psychoactive alkaloid with known sedative and hypnotic effects. While a specific Occupational Exposure Limit (OEL) has not been established, its pharmacological activity warrants handling it as a potent compound. All personnel must be trained on the potential hazards and the procedures outlined in this guide before working with this compound.
Quantitative Data Summary
| Data Point | Value | Species/Route | Source |
| LD50 (Pellotine) | 10 mg/kg | Dog (intravenous) | Wikipedia[1] |
| Human Psychoactive Dose | 50-100 mg | Oral | ACS Pharmacology & Translational Science[2] |
| Reported Side Effects | Dizziness, nausea, vertigo, vomiting | Human | Wikipedia[1] |
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary barrier to exposure. The following PPE is mandatory when handling this compound.
PPE Recommendations
| Equipment | Specification | Purpose |
| Hand Protection | Double-gloving with powder-free nitrile gloves.[3] | To prevent skin contact. The outer glove should be removed and disposed of within the containment area. |
| Eye Protection | Safety goggles or a face shield.[4] | To protect the eyes and face from splashes and aerosols. |
| Body Protection | A disposable, solid-front, back-tying gown with long sleeves and tight-fitting cuffs. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | An N95 respirator is recommended for handling the solid compound. A powered air-purifying respirator (PAPR) may be required for procedures with a high risk of aerosolization.[4][5] | To prevent inhalation of airborne particles. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | To protect feet from spills and prevent the spread of contamination. |
Operational Plan: Handling and Storage
All handling of this compound, especially of the solid form, must be performed within a certified chemical fume hood or a glove box to minimize inhalation exposure.
Experimental Protocols: Weighing and Solution Preparation
-
Preparation: Before starting, ensure all necessary equipment, including PPE, is readily available. Decontaminate the work surface within the fume hood.
-
Weighing:
-
Perform all weighing activities within a fume hood or other ventilated enclosure.
-
Use a dedicated set of weighing tools (spatula, weigh paper/boat).
-
Handle the compound gently to avoid generating dust.
-
After weighing, carefully clean the balance and surrounding surfaces with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
-
Solution Preparation:
-
Add the solvent to the vessel containing the weighed this compound slowly to avoid splashing.
-
Cap the vessel securely before agitating or sonicating.
-
If transferring the solution, use a syringe with a Luer-lock fitting to prevent leakage.
-
-
Storage: Store this compound in a clearly labeled, sealed container in a secure, ventilated, and access-controlled area.
Disposal Plan
Due to its psychoactive nature, this compound waste must be managed to prevent environmental release and diversion.
-
Solid Waste: All disposable PPE, weighing papers, and contaminated materials should be collected in a dedicated, sealed hazardous waste container clearly labeled "Hazardous Waste: this compound".
-
Liquid Waste: Unused solutions containing this compound should be collected in a sealed, properly labeled hazardous waste container. Do not dispose of this compound solutions down the drain.[6][7]
-
Disposal Method: All this compound waste should be disposed of through a licensed hazardous waste disposal service, typically via incineration.[6][8]
Emergency Procedures
Spill Response
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Isolate: Secure the area and prevent entry.
-
Report: Notify the laboratory supervisor and the institutional safety office.
-
Clean-up (trained personnel only):
-
Don the appropriate PPE, including respiratory protection.
-
For small spills of solid material, gently cover with a damp paper towel to avoid raising dust, then use absorbent pads to clean the area.
-
For liquid spills, cover with absorbent material, working from the outside in.
-
Wipe the spill area with a suitable solvent.
-
Collect all clean-up materials in a sealed hazardous waste container.
-
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visualizations
Caption: Workflow for selecting appropriate PPE based on the handling procedure for this compound.
Caption: Step-by-step workflow for responding to a this compound spill in the laboratory.
References
- 1. Pellotine - Wikipedia [en.wikipedia.org]
- 2. In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pppmag.com [pppmag.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. dtsc.ca.gov [dtsc.ca.gov]
- 8. m.youtube.com [m.youtube.com]
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| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
